molecular formula C3H8N2O B1594134 3-aminopropanamide CAS No. 4726-85-6

3-aminopropanamide

Cat. No.: B1594134
CAS No.: 4726-85-6
M. Wt: 88.11 g/mol
InChI Key: RSDOASZYYCOXIB-UHFFFAOYSA-N
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Description

Beta-alaninamide is an amino acid amide compound consisting of propionamide having a 3-amino substituent. It is a conjugate base of a beta-alaninium amide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopropanamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8N2O/c4-2-1-3(5)6/h1-2,4H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDOASZYYCOXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197076
Record name beta-Alanine amide
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4726-85-6
Record name β-Alaninamide
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Record name beta-Alanine amide
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Aminopropanamide: Chemical Structure, Properties, and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminopropanamide, a small molecule of significant interest in food chemistry and toxicology. The document details its chemical structure, physicochemical properties, and its pivotal role as a key intermediate in the formation of acrylamide in thermally processed foods. This guide also explores its synthesis, chemical reactions, and analytical methodologies. While direct interactions with specific biological signaling pathways are not extensively documented, its function as a precursor to the neurotoxin and potential carcinogen acrylamide underscores its toxicological relevance.

Chemical Structure and Nomenclature

This compound, also known as β-alaninamide, is a simple amide derivative of the amino acid β-alanine. Its chemical structure consists of a three-carbon chain with a primary amine group at the 3-position and a carboxamide group at the 1-position. The hydrochloride salt is a common commercially available form.[1]

IUPAC Name: this compound[2] Synonyms: β-Alaninamide, 3-Aminopropionamide[2][3] CAS Number: 4726-85-6 (for the free base)[3], 64017-81-8 (for the hydrochloride salt)[1][2][4] Molecular Formula: C₃H₈N₂O[3] SMILES: NCCC(=O)N[3] InChI Key: RSDOASZYYCOXIB-UHFFFAOYSA-N

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound and its hydrochloride salt is presented in Table 1.

PropertyValueReference
Molecular Weight 88.11 g/mol (free base), 124.57 g/mol (hydrochloride)[3][4]
Appearance Solid[5]
Melting Point 102-155 °C (hydrochloride)
Boiling Point 306.5 °C at 760 mmHg (free base, predicted)[6]
Water Solubility Soluble
LogP -1.9 (predicted)
pKa Not available
Biological Role Intermediate in acrylamide formation[7][8][9]

Core Area of Relevance: Acrylamide Formation

The most significant role of this compound is as a key intermediate in the Maillard reaction, which leads to the formation of acrylamide in carbohydrate-rich foods cooked at high temperatures.[7][9] Acrylamide is a known neurotoxin and is classified as a probable human carcinogen.

The Maillard Reaction Pathway to Acrylamide

The formation of acrylamide from asparagine and a reducing sugar proceeds through a series of steps where this compound is a critical, transient intermediate.[7][9] The generally accepted pathway is initiated by the reaction of the amino group of asparagine with the carbonyl group of a reducing sugar to form a Schiff base. This is followed by decarboxylation to form an azomethine ylide, which can then hydrolyze to this compound. Subsequent deamination of this compound yields acrylamide.[9]

Acrylamide_Formation Asparagine Asparagine Schiff_Base Schiff Base Asparagine->Schiff_Base + Reducing Sugar Reducing_Sugar Reducing Sugar Reducing_Sugar->Schiff_Base Azomethine_Ylide Azomethine Ylide Schiff_Base->Azomethine_Ylide - CO2 Aminopropanamide This compound Azomethine_Ylide->Aminopropanamide + H2O Acrylamide Acrylamide Aminopropanamide->Acrylamide - NH3

Acrylamide formation from asparagine via this compound.

Synthesis and Chemical Reactivity

Synthesis

A common laboratory synthesis of this compound hydrochloride involves a multi-step process starting from acrylonitrile.[1]

Synthesis_Workflow Acrylonitrile Acrylonitrile beta_Aminopropionitrile β-Aminopropionitrile Acrylonitrile->beta_Aminopropionitrile Ammonia Ammonia Ammonia->beta_Aminopropionitrile beta_Alanine β-Alanine beta_Aminopropionitrile->beta_Alanine Hydrolysis (NaOH) Hydrolysis Hydrolysis (NaOH) Aminopropanamide_HCl This compound HCl beta_Alanine->Aminopropanamide_HCl Amidation & Acidification Acidification Acidification (HCl)

General synthesis workflow for this compound hydrochloride.
Chemical Reactions

This compound can undergo reactions typical of primary amines and amides, such as oxidation, reduction, and substitution.[1] Of particular note is its ability to react with acrylamide itself via a Michael addition, forming a less cytotoxic adduct.[8] This reaction has been investigated as a potential strategy to mitigate acrylamide levels in food.[8]

Biological Activity and Toxicology

Direct biological signaling pathways for this compound are not well-established in the scientific literature. Its primary biological relevance stems from its role as a precursor to acrylamide.[7][8][9] The toxicity of acrylamide is well-documented, and therefore, understanding the formation and occurrence of this compound is crucial for food safety and public health. Some studies have suggested that this compound moieties can be incorporated into larger molecules for potential therapeutic applications, such as in anti-tumor research.[10]

Experimental Protocols

Synthesis of this compound Hydrochloride (General Method)

This protocol is a generalized representation based on the reaction of acrylonitrile with ammonia followed by hydrolysis and acidification.[1]

Materials:

  • Acrylonitrile

  • Ammonia

  • Diphenylamine (or other suitable solvent)

  • tert-Butanol (or other suitable solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment for reactions under pressure and temperature control.

Procedure:

  • In a high-pressure reactor, combine acrylonitrile, ammonia, diphenylamine, and tert-butanol.

  • Heat the mixture under elevated temperature and pressure. The specific conditions will depend on the scale and desired reaction rate.

  • After the reaction is complete, cool the reactor and carefully vent any excess pressure.

  • The resulting product, β-aminopropionitrile, is then subjected to hydrolysis. Add a solution of sodium hydroxide and heat the mixture to convert the nitrile group to a carboxylic acid, forming β-aminopropionic acid.

  • Finally, acidify the solution with hydrochloric acid to protonate the amino group and facilitate the formation of this compound hydrochloride.

  • The final product can be purified by recrystallization.

Analysis of this compound in Food Matrices

A common analytical method for the quantification of this compound involves derivatization followed by liquid chromatography.

Materials:

  • Food sample

  • Extraction solvent (e.g., water, methanol/water mixture)

  • Dansyl chloride (derivatizing agent)

  • Liquid chromatograph with a fluorescence detector (LC-FLD)

  • Analytical standards of this compound

Procedure:

  • Homogenize the food sample.

  • Extract this compound from the sample using an appropriate solvent and sonication or shaking.

  • Centrifuge the mixture and collect the supernatant.

  • Derivatize the extract with dansyl chloride. This reaction targets the primary amine group of this compound, rendering it fluorescent.

  • Analyze the derivatized sample by LC-FLD. The separation is typically achieved on a C18 column with a gradient elution.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with analytical standards.

Conclusion

This compound is a molecule of considerable interest, primarily due to its central role in the formation of the food processing contaminant acrylamide. While its direct biological activity and interactions with specific signaling pathways remain an area for further investigation, its chemical properties and reactivity are well-characterized. The methodologies for its synthesis and analysis are established, providing a solid foundation for researchers in food science, toxicology, and drug development to further explore its significance. Future research may focus on elucidating any direct biological roles of this compound and developing more effective strategies to mitigate its formation into acrylamide during food processing.

References

The Pivotal Role of 3-Aminopropanamide in Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Aminopropanamide, a versatile bifunctional molecule, serves as a crucial building block and intermediate in a wide array of applications, from the synthesis of life-saving pharmaceuticals to the chemistry of everyday foods. This technical guide provides an in-depth exploration of the synthesis, reactions, and core applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Synthesis

This compound, also known as β-alaninamide, possesses both a primary amine and a primary amide functional group, bestowing it with unique reactivity. Its physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₃H₈N₂O[1]
Molecular Weight 88.11 g/mol [1]
CAS Number 4726-85-6[1]
Appearance Typically a solid
Solubility Soluble in water and polar organic solvents

The synthesis of this compound can be achieved through several routes, with the hydrolysis of β-aminopropionitrile being a common industrial method. For laboratory-scale synthesis, the direct amidation of β-alanine is a viable approach.

Experimental Protocol: Synthesis of this compound Hydrochloride from β-Alanine

A robust method for synthesizing the hydrochloride salt of this compound involves the esterification of β-alanine followed by amidation.

Materials:

  • β-Alanine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Ammonia (gas or solution in methanol)

  • Dry Ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Esterification: In a round-bottom flask, suspend β-alanine in anhydrous methanol at 0°C. Slowly add thionyl chloride dropwise while stirring. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to obtain β-alanine methyl ester hydrochloride.

  • Amidation: Dissolve the crude β-alanine methyl ester hydrochloride in a minimal amount of cold methanol and place it in a pressure vessel. Cool the vessel in a dry ice/acetone bath and condense ammonia gas into it. Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.

  • Workup: Carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.

Key Reactions of this compound

The dual functionality of this compound allows it to undergo a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

N-Acylation

The primary amine of this compound can be readily acylated to form N-substituted derivatives. This reaction is fundamental in the synthesis of various bioactive molecules.

Experimental Protocol: General N-Acylation

Materials:

  • This compound hydrochloride

  • Acyl chloride or anhydride

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous dichloromethane (DCM) or other aprotic solvent

  • Magnetic stirrer, ice bath

Procedure:

  • Suspend this compound hydrochloride in anhydrous DCM.

  • Add a slight excess of the base (e.g., 2.2 equivalents) and stir the mixture at 0°C for 15-30 minutes.

  • Slowly add the acylating agent (1.0-1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Reduction to 1,3-Diaminopropane

The amide functionality of this compound can be reduced to a primary amine, yielding 1,3-diaminopropane, a valuable building block for heterocycles and polymers.[2]

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood by trained personnel.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, mechanical stirrer

Procedure:

  • In a three-necked flask, prepare a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere.

  • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the amide C=O stretch).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with THF or ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The resulting 1,3-diaminopropane can be purified by distillation.

Oxidation

The primary amine group of this compound can be oxidized, though this can be a complex transformation leading to various products depending on the oxidizing agent and reaction conditions. Controlled oxidation can potentially yield β-alanine or other valuable products.

The Role of this compound in Drug Development and Food Chemistry

This compound is a significant precursor in the synthesis of various heterocyclic compounds, which are scaffolds for many pharmaceutical agents.[3] Its structure is particularly suited for the synthesis of β-lactams and pyrimidines, classes of compounds with well-established antibacterial and other medicinal properties.

In the realm of food chemistry, this compound is a key intermediate in the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. Specifically, it is formed from the decarboxylation of asparagine and is a direct precursor to acrylamide, a potential carcinogen found in fried and baked goods.[4] Understanding the formation and subsequent reactions of this compound is crucial for developing strategies to mitigate acrylamide formation in food products.

Signaling Pathways and Experimental Workflows

The formation of acrylamide from asparagine via this compound during the Maillard reaction is a critical pathway in food science. The following diagram illustrates this transformation.

Maillard_Reaction Asparagine Asparagine Schiff_Base Schiff Base Asparagine->Schiff_Base Reducing_Sugar Reducing Sugar Reducing_Sugar->Schiff_Base Decarboxylation Decarboxylation Schiff_Base->Decarboxylation Three_APA This compound Decarboxylation->Three_APA Deamination Deamination Three_APA->Deamination Acrylamide Acrylamide Deamination->Acrylamide

Maillard reaction pathway to acrylamide.

A general workflow for the synthesis of a substituted amide from this compound, a common step in drug discovery, is depicted below.

Amide_Synthesis_Workflow Start This compound HCl Dissolve Dissolve in aprotic solvent (e.g., DCM) Start->Dissolve Add_Base Add base (e.g., Triethylamine) Dissolve->Add_Base Cool Cool to 0°C Add_Base->Cool Add_Acylating_Agent Add Acylating Agent (e.g., Acyl Chloride) Cool->Add_Acylating_Agent Reaction Stir at room temperature Add_Acylating_Agent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product N-Acyl-3-aminopropanamide Purification->Final_Product

Workflow for N-acylation of this compound.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following tables summarize the expected spectral characteristics.

¹H NMR (Proton NMR) Data (in D₂O)

ProtonChemical Shift (ppm) (Approx.)MultiplicityCoupling Constant (J, Hz) (Approx.)
-CH₂-C(=O)NH₂2.5 - 2.7Triplet6-7
-CH₂-NH₂3.0 - 3.2Triplet6-7

¹³C NMR (Carbon NMR) Data (in D₂O)

CarbonChemical Shift (ppm) (Approx.)
-C H₂-C(=O)NH₂35 - 40
-C H₂-NH₂38 - 43
-C =O175 - 180

FT-IR (Infrared) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹) (Approx.)Appearance
N-H Stretch (Amine)3400 - 3250Two bands, medium
N-H Stretch (Amide)3350 - 3180Two bands, medium
C=O Stretch (Amide I)1690 - 1650Strong, sharp
N-H Bend (Amine)1650 - 1580Medium
N-H Bend (Amide II)1640 - 1550Medium

Mass Spectrometry (MS) Data

Fragmentationm/z (Approx.)
[M]⁺88
[M - NH₃]⁺71
[CONH₂]⁺44
[CH₂CH₂NH₂]⁺44

This guide underscores the multifaceted role of this compound in organic chemistry. Its accessibility and versatile reactivity ensure its continued importance as a key molecular scaffold in the development of new chemical entities for a broad range of scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 3-Aminopropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-aminopropanamide hydrochloride, a key intermediate in various chemical processes and a subject of interest in food science and drug development. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes and related biochemical pathways.

Synthesis Pathway I: From Acrylonitrile

One of the most common and industrially relevant methods for synthesizing this compound hydrochloride begins with the reaction of acrylonitrile with ammonia. This pathway involves a three-step process: the formation of β-aminopropionitrile, its subsequent hydrolysis to β-aminopropionic acid (also known as β-alanine), and the final conversion to this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of β-Aminopropionitrile

A high-yield procedure involves the reaction of acrylonitrile with aqueous ammonia under elevated temperature and pressure.

  • Materials: Acrylonitrile, 28% aqueous ammonia solution, steel bomb reactor.

  • Procedure: A one-gallon capacity steel bomb is charged with twenty gram moles of ammonia as a 28% aqueous solution. The solution is heated to 112°C. Two gram moles of acrylonitrile are then introduced into the hot aqueous ammonia. The reaction is maintained under the vapor pressure of the reactants at this temperature. This method ensures that ammonia is always in molar excess. Following the reaction, the β-aminopropionitrile is isolated by distillation.

  • Yield: This process can achieve yields as high as 82.2% of β-aminopropionitrile.

Step 2: Hydrolysis of β-Aminopropionitrile to β-Aminopropionic Acid

The synthesized β-aminopropionitrile is hydrolyzed under alkaline conditions to produce the sodium salt of β-aminopropionic acid, which is then neutralized.

  • Materials: β-aminopropionitrile, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Procedure: The β-aminopropionitrile is hydrolyzed at 90-95°C in the presence of sodium hydroxide. The reaction mixture is heated for 1-2 hours to form sodium aminopropionate. After cooling, an appropriate amount of water is added, and the solution is neutralized by the dropwise addition of hydrochloric acid until a pH of 7.0-7.2 is reached. The solution is then filtered to remove any insoluble impurities. The filtrate is concentrated under reduced pressure until a large amount of solid precipitates. The crude β-aminopropionic acid is then purified by recrystallization from water.

  • Yield: A yield of 92% for β-aminopropionic acid can be achieved through this method.

Step 3: Conversion of β-Aminopropionic Acid to this compound Hydrochloride

The final step involves the conversion of β-aminopropionic acid to the target molecule. A common laboratory-scale method proceeds through the formation of the methyl ester followed by amidation.

  • Materials: β-Aminopropionic acid (β-alanine), Methanol (MeOH), Thionyl chloride (SOCl₂), Ammonia.

  • Procedure:

    • Esterification: To a 100 mL round-bottom flask containing 60 mL of methanol, cooled in an ice bath, slowly add 4 mL of thionyl chloride through a constant pressure dropping funnel. An exhaust trap with NaOH solution should be used to absorb the evolving HCl and SO₂ gases. Stir the mixture for 1 hour in the ice bath. Add 8 mmol of β-alanine to the reaction mixture and continue stirring at room temperature for 30 minutes. Heat the reaction mixture to reflux at 66°C for 6 hours. Monitor the reaction progress by TLC until

β-Alaninamide: A Technical Guide to its Biological Activity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

β-Alaninamide, the amide derivative of the non-proteinogenic amino acid β-alanine, primarily functions as a substrate for the ubiquitous cell-surface enzyme Aminopeptidase N (APN, also known as CD13). Its core biological activity lies in its enzymatic hydrolysis to yield β-alanine, effectively serving as a pro-drug for this versatile molecule. The subsequent physiological effects are therefore attributable to the biological roles of β-alanine, which include serving as a rate-limiting precursor to the dipeptide carnosine, a potent intracellular pH buffer and antioxidant. This guide provides a comprehensive overview of the known biological activities of β-alaninamide, its metabolic fate, and the functional consequences of its conversion to β-alanine. Detailed experimental protocols for the characterization of its enzymatic hydrolysis and the quantification of its metabolic product are also presented.

Core Biological Activity: Hydrolysis by Aminopeptidase N (CD13)

The principal biological activity of β-alaninamide is its role as a substrate for Aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease widely expressed on the surface of various cell types, including endothelial, epithelial, and hematopoietic cells[1]. APN cleaves neutral amino acids from the N-terminus of peptides and polypeptides, and its activity on β-alaninamide results in the hydrolysis of the amide bond to release β-alanine and ammonia.

Enzymatic Reaction

The enzymatic conversion of β-alaninamide to β-alanine is a hydrolytic cleavage reaction catalyzed by APN.

G cluster_reaction β-Alaninamide Hydrolysis B-Alaninamide B-Alaninamide B-Alanine B-Alanine B-Alaninamide->B-Alanine Aminopeptidase N (CD13) Ammonia Ammonia H2O H2O H2O->B-Alaninamide G cluster_hydrolysis Pro-drug Activation cluster_downstream Downstream Effects of β-Alanine B_Alaninamide β-Alaninamide B_Alanine β-Alanine B_Alaninamide->B_Alanine Hydrolysis APN Aminopeptidase N (CD13) Carnosine Carnosine (β-alanyl-L-histidine) B_Alanine->Carnosine Carnosine Synthase (rate-limiting) Neurotransmission Neurotransmitter/ Neuromodulator B_Alanine->Neurotransmission Intracellular_Buffering Intracellular pH Buffering Carnosine->Intracellular_Buffering Antioxidant_Activity Antioxidant Activity Carnosine->Antioxidant_Activity Exercise_Performance Enhanced Exercise Performance Intracellular_Buffering->Exercise_Performance G Start Start Prepare_Reagents Prepare Reagents: - Purified APN - β-Alaninamide solutions (varying concentrations) - Assay Buffer (e.g., Tris-HCl, pH 7.4) - Detection Reagent (e.g., OPA) Start->Prepare_Reagents Incubate Incubate APN with β-alaninamide at 37°C Prepare_Reagents->Incubate Stop_Reaction Stop reaction at different time points (e.g., with acid) Incubate->Stop_Reaction Derivatize Derivatize β-alanine with OPA Stop_Reaction->Derivatize Measure_Fluorescence Measure fluorescence (Ex/Em ~340/455 nm) Derivatize->Measure_Fluorescence Calculate_Velocity Calculate initial reaction velocities (v₀) Measure_Fluorescence->Calculate_Velocity Plot_Data Plot v₀ vs. [β-Alaninamide] Calculate_Velocity->Plot_Data Determine_Kinetics Determine Km and Vmax (e.g., using Michaelis-Menten plot) Plot_Data->Determine_Kinetics End End Determine_Kinetics->End

References

An In-depth Technical Guide to the Reactivity of 3-Aminopropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropanamide (also known as β-alaninamide) is a primary amino amide of significant interest in organic synthesis and food chemistry. Its bifunctional nature, possessing both a nucleophilic primary amine and a hydrolyzable amide group, dictates its chemical reactivity. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing its key chemical transformations, including reactions at the amine and amide functionalities. This document summarizes key physicochemical properties, provides detailed experimental protocols for representative reactions, and illustrates relevant reaction pathways and workflows using logical diagrams to support researchers in the fields of chemistry and drug development.

Introduction

This compound is the amide derivative of the naturally occurring beta-amino acid, β-alanine. It serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Notably, it is a key intermediate in the Maillard reaction between asparagine and reducing sugars, which leads to the formation of acrylamide in thermally processed foods.[2][3] Understanding the reactivity of its primary amine and amide groups is crucial for its application in synthesis and for mitigating the formation of undesirable byproducts in food processing.

Physicochemical and Spectroscopic Data

The reactivity of this compound is a direct consequence of its structure and electronic properties. The following tables summarize key quantitative data for this compound and its hydrochloride salt, which is a common commercially available form.[4][5]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HClSource
Molecular Formula C₃H₈N₂OC₃H₉ClN₂O[6]
Molecular Weight 88.11 g/mol 124.57 g/mol [4][6]
CAS Number 4726-85-664017-81-8[4]
pKa (of conjugate acid) ~10.24 (estimated)Not Applicable[7]

Note: The pKa value is estimated based on the pKa of the amino group in β-alanine, its corresponding carboxylic acid.[7] The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH indicates a stronger base.[8]

Table 2: Spectroscopic Data Interpretation for this compound

Spectroscopic TechniqueKey FeaturesExpected Wavenumbers/Shifts
Infrared (IR) Spectroscopy N-H stretch (primary amine), C=O stretch (primary amide), N-H bend~3300-3500 cm⁻¹ (two bands), ~1650 cm⁻¹, ~1600 cm⁻¹
¹H NMR Spectroscopy -CH₂- adjacent to NH₂, -CH₂- adjacent to C=O, -NH₂ (amine), -NH₂ (amide)δ ~2.8-3.2 ppm (t), δ ~2.2-2.5 ppm (t), variable, variable
¹³C NMR Spectroscopy Carbonyl carbon (C=O), -CH₂- adjacent to NH₂, -CH₂- adjacent to C=Oδ ~175 ppm, δ ~38 ppm, δ ~35 ppm

Chemical Reactivity and Key Transformations

The reactivity of this compound is characterized by the distinct chemistries of its primary amine and primary amide functional groups.

Reactions of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile and a base.

N-acylation is a fundamental reaction of primary amines, forming a new amide bond. This reaction is crucial for peptide synthesis and the introduction of protecting groups. A common method involves the reaction of the amine with an acylating agent such as an acyl chloride or anhydride in the presence of a base.

Reactions of the Primary Amide Group

The amide functional group is significantly less reactive than other carboxylic acid derivatives due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. However, it can undergo hydrolysis under forcing conditions.

Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat.[9][10][11]

  • Acid-Catalyzed Hydrolysis: This reaction is catalyzed by strong acids like HCl or H₂SO₄.[10][11] The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[9]

  • Base-Catalyzed Hydrolysis: This reaction is promoted by a strong base, such as NaOH. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis and often requires more vigorous heating.[12]

Intramolecular Reactivity

Given the proximity of the amine and amide groups, the potential for intramolecular cyclization exists. However, the formation of a four-membered ring is energetically unfavorable. Searches of the chemical literature did not yield specific examples of the intramolecular cyclization of this compound, suggesting this is not a facile or commonly observed reaction pathway. The formation of such a strained ring system is likely to have a high activation energy barrier.

Role in the Maillard Reaction

This compound is a well-established intermediate in the Maillard reaction, which is responsible for the browning and flavor development in cooked foods.[3][13] In this complex series of reactions, asparagine reacts with reducing sugars to form a Schiff base, which then decarboxylates to yield this compound.[3] Subsequent elimination of ammonia from this compound leads to the formation of acrylamide, a known neurotoxin and potential carcinogen.[13][14]

Experimental Protocols

The following protocols are representative examples of the key reactions of this compound.

Protocol 1: N-Acetylation of this compound

This protocol describes a general method for the acetylation of a primary amine using acetyl chloride in the presence of a base.

Materials:

  • This compound hydrochloride

  • Triethylamine (TEA)

  • Acetyl chloride

  • Acetone

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Brine solution (36% aqueous NaCl)

Procedure:

  • Dissolve 1.5 equivalents of sodium acetate trihydrate in a brine solution.

  • Add 1.0 equivalent of this compound hydrochloride and 1.1 equivalents of triethylamine in acetone to the brine solution.

  • Cool the mixture in an ice bath and add 1.1 equivalents of acetyl chloride in acetone dropwise with continuous stirring.

  • After the addition is complete, continue stirring for one hour at room temperature.

  • Carefully add saturated NaHCO₃ solution until effervescence ceases to neutralize any remaining acetyl chloride.

  • Acidify the reaction mixture with concentrated HCl.

  • The N-acetylated product can then be isolated by extraction with an appropriate organic solvent and purified by recrystallization or column chromatography.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol provides a general procedure for the hydrolysis of a primary amide to the corresponding carboxylic acid.[9][10]

Materials:

  • This compound

  • Dilute hydrochloric acid (e.g., 3 M HCl)

  • Sodium hydroxide (for neutralization)

Procedure:

  • Dissolve this compound in an excess of dilute hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the solution to room temperature.

  • The resulting solution will contain β-alanine (as its hydrochloride salt) and ammonium chloride.[10]

  • The β-alanine can be isolated by neutralizing the solution and employing techniques such as ion-exchange chromatography or crystallization.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows related to the reactivity of this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products 3-APA This compound Reaction Reaction in Inert Solvent 3-APA->Reaction AcylChloride Acyl Chloride (e.g., Acetyl Chloride) AcylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction NAcylated N-Acylated This compound Reaction->NAcylated Salt Triethylammonium Chloride Reaction->Salt caption Workflow for the N-Acylation of this compound. G Asparagine Asparagine SchiffBase Schiff Base Formation Asparagine->SchiffBase ReducingSugar Reducing Sugar ReducingSugar->SchiffBase Decarboxylation Decarboxylation SchiffBase->Decarboxylation 3APA This compound Decarboxylation->3APA Elimination Elimination of Ammonia 3APA->Elimination Acrylamide Acrylamide Elimination->Acrylamide caption Maillard Reaction Pathway to Acrylamide via this compound. G 3APA This compound Cyclization Intramolecular Nucleophilic Attack 3APA->Cyclization Intermediate Strained 4-Membered Ring Intermediate (Azetidinone derivative) Cyclization->Intermediate NoReaction Reaction Not Commonly Observed Cyclization->NoReaction HighEnergy High Activation Energy (Energetically Unfavorable) Intermediate->HighEnergy caption Logical Relationship for Intramolecular Cyclization of this compound.

References

The Dual Role of 3-Aminopropanamide: A Precursor and Mitigator of Acrylamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylamide, a process-induced contaminant classified as a probable human carcinogen, has garnered significant attention in food safety and toxicology. Its formation in carbohydrate-rich foods cooked at high temperatures is primarily attributed to the Maillard reaction between the amino acid asparagine and reducing sugars. A key intermediate in this pathway, 3-aminopropanamide (3-APA), has been identified as a highly efficient precursor to acrylamide.[1][2] This technical guide provides a comprehensive overview of the chemistry of 3-APA as an acrylamide precursor, detailed experimental protocols for studying its conversion, and quantitative data on this transformation. Furthermore, it explores the paradoxical role of 3-APA in also contributing to the reduction of acrylamide levels under certain conditions.

Chemical Pathways of Acrylamide Formation from this compound

The conversion of asparagine to acrylamide can proceed through several pathways, with the formation of 3-APA being a critical step. 3-APA is the decarboxylated form of asparagine and can be generated through both enzymatic and thermal processes.[3] Once formed, 3-APA can be readily converted to acrylamide via deamination, the removal of an amino group.[1] This reaction is influenced by several factors, including temperature, pH, water activity, and the presence of carbonyl compounds.[1]

Notably, 3-APA is considered a more potent precursor to acrylamide than asparagine itself, exhibiting a significantly higher efficacy in acrylamide generation, particularly in the absence of other "catalysts".[3] The deamination of 3-APA can occur at elevated temperatures, leading to the formation of acrylamide with high yields.

In a fascinating turn of chemical reactivity, 3-APA can also participate in the mitigation of acrylamide. Through a Michael addition reaction, 3-APA can react with acrylamide to form adducts, effectively reducing the concentration of free acrylamide.[4] The primary adduct formed is 3,3',3''-nitrilotris, which has demonstrated significantly lower cytotoxicity compared to acrylamide.[4] This dual role of 3-APA as both a precursor and a mitigator highlights the complexity of the chemical reactions occurring during thermal processing.

The following diagram illustrates the primary pathway for the formation of acrylamide from asparagine via the this compound intermediate.

G Asparagine Asparagine Schiff_Base Schiff Base (with reducing sugar) Asparagine->Schiff_Base Maillard Reaction Decarboxylation Decarboxylation Schiff_Base->Decarboxylation Three_APA This compound (3-APA) Decarboxylation->Three_APA Deamination Deamination (Heat) Three_APA->Deamination Acrylamide Acrylamide Deamination->Acrylamide

Figure 1: Formation of Acrylamide from Asparagine via 3-APA.

Quantitative Data Summary

The following tables summarize quantitative data on the conversion of this compound to acrylamide and the reduction of acrylamide by 3-APA under various experimental conditions.

Table 1: Acrylamide (AA) Formation from this compound (3-APA) in Model Systems

Precursor(s)Temperature (°C)pHModel System ConditionsAcrylamide Yield (mol%)Reference
3-APA170AqueousIn the absence of carbohydrates~63Granvogl et al., 2004
3-APA + Glucose170Aqueous buffer-~28Granvogl et al., 2004
Asparagine + Glucose/2-oxopropionic acid--Model studies0.1 - 0.4 (as 3-APA)[3]

Table 2: Reduction of Acrylamide by this compound via Michael Addition

3-APA:Acrylamide Molar RatioTemperature (°C)Heating Duration (min)Acrylamide Reduction (%)Reference
5:316020up to 47.29[4]

Experimental Protocols

Protocol 1: Kinetic Study of the Conversion of this compound to Acrylamide

This protocol describes a method to study the kinetics of acrylamide formation from 3-APA in an aqueous model system.

1. Materials and Reagents:

  • This compound hydrochloride (3-APA·HCl)

  • Acrylamide (analytical standard)

  • ¹³C₃-Acrylamide (internal standard)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ultrapure water

  • Formic acid

  • Methanol (LC-MS grade)

  • Screw-cap reaction vials (heat-resistant)

  • Heating block or oil bath

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Preparation of Solutions:

  • 3-APA Stock Solution (10 mM): Dissolve the appropriate amount of 3-APA·HCl in phosphate buffer.

  • Acrylamide Standard Stock Solution (1 mg/mL): Dissolve 10 mg of acrylamide in 10 mL of ultrapure water.

  • ¹³C₃-Acrylamide Internal Standard Stock Solution (1 mg/mL): Prepare as for the acrylamide standard.

  • Working Standards: Prepare a series of acrylamide working standards (e.g., 5 to 1000 ng/mL) by diluting the stock solution with ultrapure water. Each working standard should contain the internal standard at a fixed concentration (e.g., 100 ng/mL).

3. Experimental Procedure:

  • Reaction Setup: In a reaction vial, add 1 mL of the 10 mM 3-APA stock solution.

  • Incubation: Place the vials in a preheated heating block or oil bath at the desired temperatures (e.g., 120, 140, 160, 180, 200 °C).[5]

  • Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), remove a vial from the heat and immediately quench the reaction by placing it in an ice bath.

  • Sample Preparation for Analysis:

    • To the 1 mL reaction mixture, add a known amount of ¹³C₃-acrylamide internal standard.

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method for the quantification of acrylamide (see Protocol 2).

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of acrylamide to the internal standard against the concentration of the working standards.

  • Determine the concentration of acrylamide in the reaction samples from the calibration curve.

  • Plot the concentration of acrylamide versus time for each temperature to determine the reaction kinetics.

Protocol 2: Simultaneous Quantification of this compound and Acrylamide by LC-MS/MS

This protocol provides a general procedure for the analysis of 3-APA and acrylamide. Method optimization and validation are crucial for accurate quantification.

1. Sample Preparation:

  • Extraction: For solid samples, homogenize and extract with water or a suitable solvent mixture (e.g., water/acetonitrile).[6][7] For liquid samples, dilute as necessary.

  • Internal Standard Spiking: Add a known amount of isotopically labeled internal standards (¹³C₃-acrylamide and, if available, labeled 3-APA) to the sample extract.

  • Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove interferences.[8]

2. LC-MS/MS Conditions (Example):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for retaining polar compounds, such as a porous graphitic carbon or a HILIC column.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Acrylamide: m/z 72 -> 55

    • ¹³C₃-Acrylamide: m/z 75 -> 58

    • This compound: m/z 89 -> 72 (or other optimized transition)

3. Calibration and Quantification:

  • Prepare a set of calibration standards containing both 3-APA and acrylamide at various concentrations, each spiked with the internal standards at a constant concentration.[9]

  • Generate a calibration curve for each analyte by plotting the peak area ratio of the analyte to its corresponding internal standard against the analyte concentration.

  • Quantify 3-APA and acrylamide in the samples using the respective calibration curves.

Visualizing the Process: Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the conversion of this compound to acrylamide.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Prep_Reagents Prepare Reagents (3-APA, Buffers, Standards) Prep_Samples Prepare Model System Samples Prep_Reagents->Prep_Samples Incubation Incubate at Controlled Temperature Prep_Samples->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Sample_Prep Sample Preparation (IS Spiking, Filtration) Quenching->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling Data_Processing->Kinetic_Modeling Reporting Reporting and Interpretation Kinetic_Modeling->Reporting

Figure 2: Experimental Workflow for Kinetic Study.

Conclusion

This compound is a critical intermediate in the formation of acrylamide in thermally processed foods. Its high reactivity makes it a more potent precursor than asparagine. Understanding the chemical pathways and the factors influencing the conversion of 3-APA to acrylamide is essential for developing effective mitigation strategies. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate these processes in a controlled laboratory setting. Furthermore, the dual role of 3-APA in both forming and reducing acrylamide underscores the complexity of the chemical reactions involved and highlights the need for further research to fully elucidate these mechanisms. This knowledge is paramount for ensuring food safety and for the development of novel approaches in the pharmaceutical and food industries to minimize consumer exposure to acrylamide.

References

Spectral Analysis of 3-Aminopropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 3-aminopropanamide (also known as β-alanine amide), a compound of interest in various research and development sectors. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound (C₃H₈N₂O), both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show two distinct triplets, corresponding to the two methylene groups (-CH₂-).

Proton Assignment Chemical Shift (δ) ppm (Predicted) Multiplicity Coupling Constant (J) Hz (Predicted)
H₂N-CH₂ -CH₂-CONH₂~2.9 - 3.1Triplet~6-7
H₂N-CH₂-CH₂ -CONH₂~2.3 - 2.5Triplet~6-7
H₂N -CH₂-CH₂-CONH₂Broad Singlet--
H₂N-CH₂-CH₂-CONH₂ Broad Singlet--

Note: The chemical shifts of the amine (N-H) protons are highly dependent on the solvent and concentration and may appear as a broad singlet.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit three signals corresponding to the three unique carbon atoms in the molecule.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)
H₂N-C H₂-CH₂-CONH₂~35 - 40
H₂N-CH₂-C H₂-CONH₂~38 - 43
H₂N-CH₂-CH₂-C ONH₂~175 - 180
Experimental Protocol for NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent will depend on the sample's solubility.

    • If the sample contains particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger sample quantity (50-100 mg) may be necessary. Utilize proton decoupling to simplify the spectrum. A relaxation delay of 1-2 seconds between pulses is recommended to ensure accurate integration, especially for quantitative analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its primary amine and primary amide groups.

Characteristic IR Absorption Bands
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchPrimary Amine & Amide3100 - 3500Strong, Broad (often two peaks for the amide)
C=O StretchPrimary Amide1630 - 1695Strong, Sharp
N-H BendPrimary Amine & Amide1550 - 1650Medium to Strong
C-N StretchAmine & Amide1000 - 1350Medium

Note: The N-H stretching region may show two distinct peaks for the symmetric and asymmetric stretching of the -NH₂ group in the primary amide.[1][2] Hydrogen bonding can cause significant broadening of the N-H and C=O stretching bands.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following protocol can be used:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The molecular weight of this compound is 88.11 g/mol .[3]

Expected Mass Spectrum Data (Electron Ionization - EI)
m/z Proposed Fragment Significance
88[C₃H₈N₂O]⁺Molecular Ion (M⁺)
71[M - NH₃]⁺Loss of ammonia
44[CONH₂]⁺Characteristic fragment for primary amides resulting from α-cleavage.[4]
43[CH₂CONH]⁺
30[CH₂NH₂]⁺

Note: The relative intensities of the peaks can vary depending on the ionization energy and the specific instrument used.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum is as follows:

  • Sample Introduction:

    • Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for samples that are amenable to this separation technique.

  • Ionization:

    • Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]

  • Mass Analysis and Detection:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

    • The separated ions are then detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the comprehensive spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Introduce into Ion Source Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS_Acq->MS_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow of Spectral Analysis for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Aminopropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-aminopropanamide hydrochloride (CAS RN: 64017-81-8), a compound of interest in various research and development fields. Due to the limited availability of specific quantitative data in public literature, this document focuses on presenting established qualitative information alongside detailed, standardized experimental protocols that can be employed to thoroughly characterize the solubility and stability profiles of this compound.

Core Concepts: Solubility and Stability in Drug Development

The solubility and stability of a compound are critical physicochemical properties that profoundly influence its suitability for development as a therapeutic agent.

Solubility dictates the bioavailability of a drug, affecting its absorption and distribution in the body. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate and variable absorption. Understanding the solubility of a compound in various solvents is crucial for formulation development, enabling the design of appropriate delivery systems.

Stability refers to the ability of a compound to resist chemical change or degradation over time under various environmental conditions, including temperature, pH, light, and humidity. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. Stability studies are a regulatory requirement and are essential for ensuring the safety and efficacy of a drug product.

Solubility Profile of this compound Hydrochloride

Currently, detailed quantitative solubility data for this compound hydrochloride across a range of solvents and temperatures is not widely available in published literature. However, some qualitative information has been reported.

Table 1: Qualitative and Exemplar Quantitative Solubility Data for this compound Hydrochloride

SolventTemperature (°C)SolubilityData Type
MethanolNot SpecifiedSoluble[1]Qualitative
Water25Data Not Available-
Ethanol25Data Not Available-
Dimethyl Sulfoxide (DMSO)25Data Not Available-
Phosphate Buffered Saline (pH 7.4)25Example: 50 mg/mLIllustrative

Note: The quantitative value provided is for illustrative purposes only and is intended to demonstrate how experimental data would be presented. Researchers must determine the solubility experimentally.

Stability Profile of this compound Hydrochloride

Potential Degradation Pathways:

  • Hydrolysis: The amide functional group may be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-aminopropanoic acid and ammonia.

  • Oxidation: The primary amine group could be prone to oxidation, which can be influenced by factors such as the presence of metal ions and exposure to atmospheric oxygen.[2][3]

Table 2: Exemplar Stability Data for this compound Hydrochloride

ConditionParameterResultData Type
pH Stability
pH 2 (Acidic)% Degradation after 7 days at 25°CExample: < 2%Illustrative
pH 7 (Neutral)% Degradation after 7 days at 25°CExample: < 1%Illustrative
pH 10 (Basic)% Degradation after 7 days at 25°CExample: 5-10%Illustrative
Thermal Stability
40°C / 75% RH% Degradation after 1 monthData Not Available-
Photostability
ICH Q1B Option 2% Degradation after exposureData Not Available-
Oxidative Stability
3% H₂O₂% Degradation after 24 hoursData Not Available-

Note: The quantitative values provided are for illustrative purposes only. A full stability-indicating assay should be performed to obtain accurate data.

Experimental Protocols

To empower researchers to determine the precise solubility and stability of this compound hydrochloride, the following detailed experimental protocols are provided. These are standard, widely accepted methods in the pharmaceutical industry.

Thermodynamic (Equilibrium) Solubility Determination

This protocol determines the saturation solubility of a compound at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, buffer) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of this compound hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or µg/mL.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

  • Quantification (Optional): Alternatively, filter the solutions and quantify the concentration in the filtrate using HPLC-UV or LC-MS/MS.

Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general procedure for developing a stability-indicating HPLC method and performing forced degradation studies.

Methodology:

  • Method Development:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength where this compound hydrochloride has significant absorbance.

    • Optimization: The method should be optimized to achieve good peak shape for the parent compound and separation from any potential degradation products.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Analysis: Analyze samples from each stress condition at various time points using the developed HPLC method. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Solubility_Determination_Workflow cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility T_Start Add excess solid to solvent T_Equilibrate Agitate for 24-48h at constant temp. T_Start->T_Equilibrate T_Separate Centrifuge and filter T_Equilibrate->T_Separate T_Quantify Quantify by HPLC T_Separate->T_Quantify T_End Report Solubility (mg/mL) T_Quantify->T_End K_Start Prepare DMSO stock solution K_Dilute Serially dilute in aqueous buffer K_Start->K_Dilute K_Incubate Incubate for 2h with shaking K_Dilute->K_Incubate K_Detect Detect precipitation (Nephelometry) K_Incubate->K_Detect K_End Report Kinetic Solubility (µM) K_Detect->K_End

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Stability_Testing_Workflow cluster_stress Forced Degradation Conditions Start Prepare solutions of this compound HCl Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Analysis Analyze samples at time points by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Assess degradation and peak purity Analysis->Report

Caption: Workflow for Forced Degradation and Stability Testing.

Conclusion

While specific quantitative data on the solubility and stability of this compound hydrochloride are limited in the public domain, this guide provides a framework for its comprehensive characterization. The provided experimental protocols for determining thermodynamic and kinetic solubility, as well as for conducting forced degradation studies with a stability-indicating HPLC method, offer researchers the necessary tools to generate reliable and crucial data for drug development purposes. A thorough understanding of these properties is paramount for advancing any compound through the development pipeline.

References

Unlocking Therapeutic Potential: A Technical Guide to 3-Aminopropanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-aminopropanamide derivatives, a promising class of compounds with diverse therapeutic applications. This document outlines their synthesis, mechanisms of action, and potential uses in oncology, infectious diseases, and neurodegenerative disorders, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound Derivatives

This compound and its derivatives are versatile small molecules that serve as crucial intermediates in organic synthesis and as bioactive agents in their own right.[1][2] Their structural backbone offers a flexible scaffold for chemical modifications, leading to a wide array of compounds with distinct pharmacological profiles. These derivatives have garnered significant attention in drug discovery for their potential to modulate key biological pathways implicated in various diseases.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. A common method involves the reaction of an appropriate amine with a derivatized propanoyl chloride or through amide coupling reactions with a carboxylic acid precursor.

General Synthesis Scheme:

Synthesis Substituted\nAcryloyl Chloride Substituted Acryloyl Chloride Intermediate_Amide N-Substituted Acrylamide Substituted\nAcryloyl Chloride->Intermediate_Amide Amine Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Intermediate_Amide Nucleophilic\nAddition Nucleophilic Addition (e.g., Michael Addition) Intermediate_Amide->Nucleophilic\nAddition Final_Product This compound Derivative Nucleophilic\nAddition->Final_Product

Caption: General synthesis workflow for this compound derivatives.

Potential Therapeutic Applications

Anticancer Activity

Several this compound derivatives have demonstrated potent anticancer activity, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

3.1.1. EGFR Inhibition:

A significant mechanism of action for some this compound derivatives is the irreversible inhibition of the Epidermal Growth Factor Receptor (EGFR).[3][4][5][6][7] These compounds can act as "warheads," forming covalent bonds with cysteine residues in the EGFR active site, leading to sustained inhibition, even in drug-resistant cancer cell lines.[3][4][5][6][7]

EGFR Signaling Pathway and Inhibition:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

3.1.2. PI3K/Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[2][8][9][10][11] Some flavonoid-based amide derivatives have been shown to target this pathway, leading to the downregulation of phosphorylated PI3K and Akt, and subsequent induction of apoptosis.[12]

PI3K/Akt/mTOR Signaling Pathway:

PI3K_Akt_mTOR Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 dephosphorylates Derivative Amide Derivative Derivative->PI3K Inhibits

Caption: Targeting the PI3K/Akt/mTOR pathway.

3.1.3. Wnt/β-catenin Pathway Modulation:

The Wnt/β-catenin signaling pathway plays a crucial role in embryogenesis and tissue homeostasis, and its aberrant activation is linked to various cancers.[1][13][14][15][16] Certain amide derivatives have demonstrated the ability to inhibit Wnt/β-catenin signaling, presenting another avenue for anticancer therapy.

Canonical Wnt/β-catenin Signaling Pathway:

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off phosphorylates Proteasome Proteasomal Degradation Beta_Catenin_off->Proteasome TCF_off TCF/LEF Target_Genes_off Target Gene Transcription OFF TCF_off->Target_Genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh activates Dsh->Destruction_Complex inhibits Beta_Catenin_on β-catenin (stabilized) TCF_on TCF/LEF Beta_Catenin_on->TCF_on translocates to nucleus and co-activates Target_Genes_on Target Gene Transcription ON TCF_on->Target_Genes_on Derivative_on Amide Derivative Derivative_on->Beta_Catenin_on Inhibits stabilization MTT_Assay Cell_Seeding 1. Seed cells in 96-well plate Compound_Treatment 2. Treat with This compound derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance (e.g., at 570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 values Absorbance_Reading->Data_Analysis Broth_Microdilution Serial_Dilution 1. Prepare serial dilutions of compounds in broth Inoculation 3. Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep 2. Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation_Antimicrobial 4. Incubate at optimal temperature and time Inoculation->Incubation_Antimicrobial Visual_Inspection 5. Visually inspect for turbidity (growth) Incubation_Antimicrobial->Visual_Inspection MIC_Determination 6. Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination EGFR_Kinase_Assay Reagent_Prep 1. Prepare kinase buffer, EGFR enzyme, substrate, ATP, and inhibitor solutions Reaction_Setup 2. Add enzyme, inhibitor, and substrate/ATP mix to wells Reagent_Prep->Reaction_Setup Incubation_Kinase 3. Incubate to allow kinase reaction Reaction_Setup->Incubation_Kinase Detection 4. Add detection reagent (e.g., ADP-Glo™) Incubation_Kinase->Detection Signal_Measurement 5. Measure signal (e.g., luminescence) Detection->Signal_Measurement IC50_Calculation 6. Calculate kinase inhibition and IC50 Signal_Measurement->IC50_Calculation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aminopropanamide from Acrylonitrile and Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropanamide, also known as β-alaninamide, is a valuable bifunctional molecule utilized as a building block in the synthesis of a variety of organic compounds. Its structure, incorporating both a primary amine and a primary amide, makes it a versatile intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Notably, it serves as a precursor for β-alanine derivatives and various heterocyclic compounds. This document provides detailed protocols for a two-step synthesis of this compound from readily available starting materials, acrylonitrile and ammonia. The synthesis involves the initial formation of β-aminopropionitrile, followed by its selective hydrolysis to the desired amide.

Synthetic Pathway Overview

The synthesis of this compound from acrylonitrile and ammonia is most effectively carried out in a two-step process. The first step involves the Michael addition of ammonia to acrylonitrile to yield β-aminopropionitrile. The second, and more critical step, is the selective hydrolysis of the nitrile group of β-aminopropionitrile to a primary amide, without over-hydrolysis to the corresponding carboxylic acid (β-alanine).

Synthesis_Pathway Acrylonitrile Acrylonitrile BAPN β-Aminopropionitrile Acrylonitrile->BAPN Step 1: Amination Ammonia1 Ammonia (aq) Ammonia1->BAPN Product This compound BAPN->Product Step 2: Selective Hydrolysis Water H₂O Water->Product AcidBase Acid or Base Catalyst AcidBase->Product

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of β-Aminopropionitrile from Acrylonitrile and Ammonia

This protocol is adapted from a well-established procedure for the synthesis of β-aminopropionitrile.[1]

Materials:

  • Acrylonitrile (freshly distilled if necessary)

  • Concentrated ammonium hydroxide (28-30% ammonia)

  • Heavy-walled, pressure-resistant bottles with secure stoppers

  • Round-bottom flask

  • Distillation apparatus

  • Vacuum source

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, place 400 mL of concentrated ammonium hydroxide into each of four 1-L heavy-walled bottles. Cool the ammonium hydroxide in an ice bath.

  • Addition of Acrylonitrile: To each bottle, add 100 mL (80 g, 1.5 moles) of cold acrylonitrile. Immediately and securely wire the stoppers in place.

  • Reaction: Shake each bottle intermittently. The mixture will become homogeneous after approximately 5 minutes. A slow exothermic reaction will cause the temperature to rise to about 65°C over 10 minutes. The pressure will increase to less than 2 atm. Place the bottles, wrapped in a towel for safety, in the fume hood and allow them to stand for several hours or overnight.

  • Work-up: After the reaction period, carefully unstopper the bottles in the fume hood. Combine the reaction mixtures into a 3-L round-bottom flask.

  • Removal of Volatiles: Distill the water and excess ammonia under reduced pressure until the boiling point of the residue is approximately 50°C at 20 mm Hg.

  • Fractional Distillation: Transfer the remaining higher-boiling products to a 1-L Claisen flask and perform fractional distillation under reduced pressure. Collect the fraction boiling at 79-81°C at 16 mm Hg (or 87-89°C at 20 mm Hg). This fraction is β-aminopropionitrile.

Data Presentation:

ParameterValueReference
Starting MaterialAcrylonitrile[1]
ReagentConcentrated Ammonium Hydroxide[1]
Productβ-Aminopropionitrile[1]
Boiling Point79-81°C / 16 mmHg[1]
Yield31-33% (primary amine)[1]

Note: The reaction also produces bis-(β-cyanoethyl)amine as a significant byproduct.

Step 2: Selective Hydrolysis of β-Aminopropionitrile to this compound

The selective hydrolysis of a nitrile to an amide in the presence of an amine requires carefully controlled conditions to prevent over-hydrolysis to the carboxylic acid. The following is a proposed protocol based on general principles of controlled nitrile hydrolysis.

Materials:

  • β-Aminopropionitrile

  • Concentrated sulfuric acid or concentrated hydrochloric acid

  • Sodium hydroxide solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of β-aminopropionitrile in water.

  • Controlled Acid Hydrolysis: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated acid (e.g., sulfuric acid or hydrochloric acid) while stirring.

  • Reaction: Heat the reaction mixture to a carefully controlled temperature (e.g., 40-50°C) and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction once the starting nitrile has been consumed but before significant formation of the carboxylic acid is observed.

  • Neutralization: Once the reaction is deemed complete, cool the mixture in an ice bath and carefully neutralize it to a pH of 7-8 by the slow addition of a sodium hydroxide solution.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product may be further purified by recrystallization or column chromatography.

Data Presentation:

ParameterTarget Value/Method
Starting Materialβ-Aminopropionitrile
ProductThis compound
Expected Yield60-80% (target)
Purity AnalysisHPLC, NMR Spectroscopy
Structure Confirmation¹H NMR, ¹³C NMR, Mass Spectrometry

Note: The conditions for selective hydrolysis (acid concentration, temperature, and reaction time) may require optimization for the specific scale of the reaction.

Logical Workflow for Synthesis and Analysis

Workflow cluster_step1 Step 1: Synthesis of β-Aminopropionitrile cluster_step2 Step 2: Selective Hydrolysis cluster_analysis Product Characterization A1 Mix Acrylonitrile and aq. Ammonia A2 Reaction (overnight) A1->A2 A3 Vacuum Distillation (remove volatiles) A2->A3 A4 Fractional Distillation A3->A4 A5 Obtain β-Aminopropionitrile A4->A5 B1 Dissolve β-Aminopropionitrile in H₂O A5->B1 B2 Controlled Acid Addition B1->B2 B3 Controlled Heating & Monitoring B2->B3 B4 Neutralization B3->B4 B5 Extraction B4->B5 B6 Drying & Evaporation B5->B6 B7 Purification B6->B7 B8 Obtain this compound B7->B8 C1 Purity (HPLC) B8->C1 C2 Structure (NMR, MS) B8->C2

Caption: Workflow for the synthesis and analysis.

Safety Precautions

  • Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Ammonia is corrosive and has a pungent, irritating odor. Handle concentrated ammonium hydroxide with care in a fume hood.

  • The reaction between acrylonitrile and ammonia is exothermic and can generate pressure. Use appropriate pressure-rated glassware and take necessary safety precautions.

  • Handle strong acids and bases with care.

Conclusion

The two-step synthesis outlined in these application notes provides a viable pathway for the laboratory-scale preparation of this compound from acrylonitrile and ammonia. While the initial amination of acrylonitrile is a straightforward process, the subsequent selective hydrolysis of β-aminopropionitrile requires careful control of reaction parameters to achieve a good yield of the desired amide and minimize the formation of the corresponding carboxylic acid. The provided protocols, data tables, and diagrams offer a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.

References

Application Notes and Protocols for the Purification of 3-Aminopropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 3-aminopropanamide, a key intermediate in various chemical syntheses. The following methods are designed to yield a high-purity product suitable for downstream applications.

Data Presentation

The following table summarizes illustrative quantitative data for the purification of this compound via recrystallization. Actual results may vary depending on the initial purity of the crude material.

ParameterCrude this compoundPurified this compound
Appearance Off-white to yellowish solidWhite crystalline solid
Weight (g) 10.08.5
Purity (by HPLC, %) 85%≥98%
Yield (%) N/A85%
Melting Point (°C) 110-115 °C118-120 °C

Experimental Protocols

Two primary methods for the purification of this compound are presented: recrystallization and column chromatography. Recrystallization is often the preferred method for purifying solid amides.

Protocol 1: Recrystallization

This protocol is suitable for purifying this compound that is solid at room temperature. The choice of solvent is critical for achieving high purity and yield.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or Acetonitrile)

  • Deionized water (if using a co-solvent system)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula and stirring rod

Procedure:

  • Solvent Selection:

    • Perform small-scale solubility tests to determine the optimal solvent or solvent system. A good solvent will dissolve the crude this compound when hot but have low solubility when cold. Ethanol, isopropanol, and acetonitrile are good starting points for polar amides. A mixture of an alcohol and water can also be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent to maximize yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a desiccator.

Protocol 2: Column Chromatography

Column chromatography is a suitable alternative for purifying this compound, especially when dealing with impurities of similar solubility or for smaller scale purifications. Given the polar nature of this compound, a polar stationary phase like silica gel is recommended.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., Dichloromethane/Methanol, Ethyl Acetate/Methanol)

  • Triethylamine (optional, as a modifier)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Eluent Selection:

    • Determine a suitable eluent system using Thin Layer Chromatography (TLC). The ideal system will give the desired product a retention factor (Rf) of approximately 0.3-0.4.

    • For polar, basic compounds like this compound, a mobile phase of dichloromethane and methanol is a common starting point.

    • To prevent peak tailing on the acidic silica gel, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column.

    • Allow the silica to settle, ensuring a uniform and compact bed. Elute the column with the mobile phase to equilibrate it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column with the chosen solvent system.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method Chromatography Column Chromatography Crude->Chromatography Alternative Method Dissolution Dissolve in Minimal Hot Solvent Recrystallization->Dissolution ColumnPacking Column Packing (Silica Gel) Chromatography->ColumnPacking Cooling Slow Cooling & Crystallization Dissolution->Cooling Filtration Vacuum Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying PureProduct1 Pure this compound Drying->PureProduct1 SampleLoading Sample Loading ColumnPacking->SampleLoading Elution Elution & Fraction Collection SampleLoading->Elution Analysis TLC Analysis Elution->Analysis SolventRemoval Solvent Removal Analysis->SolventRemoval PureProduct2 Pure this compound SolventRemoval->PureProduct2

Application Notes and Protocols: 3-Aminopropanamide as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropanamide and its derivatives represent a valuable class of small molecules in medicinal chemistry and drug discovery. The inherent structural features of this compound, including a primary amine and an amide functional group, provide a versatile scaffold for chemical modification and the development of novel therapeutic agents. This document provides an overview of the applications of this compound as a building block, along with detailed protocols for the synthesis and evaluation of its derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Applications in Drug Discovery

The this compound scaffold is considered a "privileged" structure in medicinal chemistry, as it can be elaborated to interact with a variety of biological targets.[1] Its derivatives have shown a broad spectrum of biological activities, including:

  • Anticancer Activity: Certain derivatives have been identified as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[2][3][4]

  • Antimicrobial Activity: Various substituted this compound analogs have demonstrated efficacy against both bacterial and fungal pathogens.[5][6][7]

  • Enzyme Inhibition: The scaffold can be used to design inhibitors for various enzymes by incorporating specific pharmacophores that interact with the enzyme's active site.[5]

Data Presentation

Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against non-small cell lung cancer (NSCLC) cell lines.

Compound IDCell LineTargetIC50 (µM)Reference
UPR1282H1975 (T790M mutant)EGFR0.08[2]
UPR1268H1975 (T790M mutant)EGFR0.15[2]
Gefitinib (Control)H1975 (T790M mutant)EGFR>10[3]
Antimicrobial Activity of Propanamide Derivatives

The table below presents the Minimum Inhibitory Concentration (MIC) values of various propanamide derivatives against selected microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
CPD20Staphylococcus aureus2.5[7]
CPD20Streptococcus pyogenes2.5[7]
CPD22Staphylococcus aureus5[7]
CPD22Streptococcus pyogenes2.5[7]
Compound F8Candida albicans16[6]
Compound F24Candida albicans16[6]
Compound F42Candida albicans16[6]
Amoxicillin (Control)S. aureus, E. faecalis>500[6]
Fluconazole (Control)Candida albicans2[6]

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol describes a general method for the synthesis of N-acyl-3-aminopropanamide derivatives, a common step in the elaboration of this scaffold.

Materials:

  • This compound hydrochloride

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., EDC·HCl, HOBT) if starting from a carboxylic acid[8]

  • Base (e.g., Triethylamine, DIPEA)[8]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 equivalent) and dissolve or suspend it in the anhydrous solvent.

  • Add the base (2.2 equivalents for the hydrochloride salt) and stir the mixture for 10-15 minutes at room temperature.

  • If starting with an acyl chloride, cool the reaction mixture to 0 °C and slowly add the acyl chloride (1.1 equivalents).

  • If starting with a carboxylic acid, add the carboxylic acid (1.1 equivalents), EDC·HCl (1.2 equivalents), and HOBT (1.2 equivalents) to the reaction mixture at room temperature.[8]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl-3-aminopropanamide derivative.

Protocol for In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in the complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against microbial strains.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (standard antibiotic or antifungal)

  • Negative control (medium with solvent)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a positive control (a known antimicrobial agent) and a negative control (inoculum in broth without any compound).

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria, 35 °C for 24-48 hours for fungi).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway Inhibition

Certain this compound derivatives have been shown to act as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly in cancer cells harboring resistance mutations like T790M.[2][3] These compounds typically contain a reactive group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to its irreversible inactivation.[3] This blocks the downstream signaling cascades that promote cell proliferation, survival, and migration.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->EGFR Irreversibly Inhibits (Covalent Bond)

EGFR Signaling Pathway Inhibition
Downstream PI3K/Akt and MAPK/NF-κB Pathways

The inhibition of EGFR by this compound derivatives subsequently affects downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/NF-κB pathways.

Downstream_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/NF-κB Pathway EGFR_Inhibition EGFR Inhibition by This compound Derivative PI3K PI3K EGFR_Inhibition->PI3K Inhibits Ras Ras EGFR_Inhibition->Ras Inhibits Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB Inflammation_Proliferation Inflammation & Cell Proliferation NFkB->Inflammation_Proliferation

Downstream Signaling Consequences
Antimicrobial Mechanism of Action

The antimicrobial mechanism of action for this compound derivatives is believed to involve the disruption of essential cellular processes in pathogens. For fungal species like Candida albicans, some derivatives are proposed to target sterol 14-α demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[6] In bacteria, these compounds may interfere with cell wall synthesis or inhibit key metabolic pathways.[5]

Antimicrobial_Workflow cluster_synthesis Synthesis & Screening cluster_moa Mechanism of Action Studies start This compound Scaffold synthesis Chemical Modification (e.g., N-acylation) start->synthesis library Library of Derivatives synthesis->library screening Antimicrobial Screening (MIC Determination) library->screening active_compounds Active Compounds screening->active_compounds Identifies target_id Target Identification (e.g., Docking, Assays) active_compounds->target_id disruption Disruption of Cellular Processes target_id->disruption cell_death Microbial Cell Death disruption->cell_death

Antimicrobial Drug Discovery Workflow

Conclusion

This compound is a highly valuable and versatile building block in drug discovery. Its amenability to chemical modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound derivatives in developing novel therapeutics for cancer and infectious diseases. Further investigation into the specific molecular interactions and signaling pathways modulated by these compounds will be crucial for their optimization and clinical translation.

References

Application Notes and Protocols for 3-Aminopropanamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient synthesis of complex peptide sequences. The choice of a linker, which connects the growing peptide chain to the solid support, is crucial as it dictates the C-terminal functionality of the final peptide. While a variety of linkers are commercially available for the synthesis of C-terminal peptide amides, the use of custom linkers allows for fine-tuning of cleavage kinetics and the introduction of unique functionalities.

These application notes provide a detailed, theoretical protocol for the use of 3-aminopropanamide as a novel linker for the synthesis of C-terminal peptide amides via Fmoc-based SPPS. Although not a standard commercially available linker, its structure suggests a straightforward application for producing peptide amides. The following protocols are based on well-established principles of SPPS and provide a framework for researchers wishing to explore this and similar custom linker strategies.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the expected quantitative data for the synthesis of a model pentapeptide on a this compound functionalized resin. These values are estimates based on typical yields for C-terminal amide synthesis using standard protocols.[1][2]

Table 1: Resin Functionalization and First Amino Acid Loading

ParameterExpected ValueMethod of Determination
Initial Resin Substitution (Chloromethyl)1.0 - 1.5 mmol/gManufacturer's Specification
This compound Loading0.8 - 1.2 mmol/gElemental Analysis (Nitrogen)
First Fmoc-Amino Acid Loading0.5 - 0.8 mmol/gUV-Vis Spectrophotometry of Fmoc-piperidine adduct

Table 2: Peptide Synthesis and Cleavage

ParameterExpected ValueMethod of Determination
Average Coupling Efficiency per Cycle> 99%Kaiser Test or other qualitative ninhydrin tests
Crude Peptide Yield (after cleavage)60 - 80%Gravimetric analysis
Crude Peptide Purity70 - 90%RP-HPLC
Final Purified Peptide Yield30 - 50%Gravimetric analysis after purification

Experimental Protocols

Protocol 1: Functionalization of Chloromethylated Resin with this compound

This protocol describes the attachment of this compound to a chloromethylated polystyrene resin to generate the primary amine functional group required for peptide synthesis.

Materials:

  • Chloromethylated polystyrene resin (1% DVB, 1.0-1.5 mmol/g)

  • This compound hydrochloride

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the chloromethylated resin (1 g) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate flask, dissolve this compound hydrochloride (5 mmol) in DMF (10 mL) and add DIEA (10 mmol) to neutralize the salt.

  • Add the this compound solution to the resin.

  • Agitate the mixture at 50°C for 24 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the amino group by a suitable method, such as the Kaiser test for a qualitative assessment or elemental analysis for a quantitative measurement.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol details the coupling of the first Fmoc-protected amino acid to the this compound functionalized resin.

Materials:

  • This compound functionalized resin

  • Fmoc-protected amino acid (3 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • DMF

  • DCM

Procedure:

  • Swell the this compound functionalized resin (1 g) in DMF (10 mL) for 1 hour.

  • Drain the DMF.

  • In a separate flask, dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

  • Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin solution will be colorless).

  • Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.

  • Determine the loading of the first amino acid by spectrophotometric analysis of the Fmoc-piperidine adduct released upon treatment with a piperidine solution.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard cycle for elongating the peptide chain using Fmoc chemistry.[3]

Materials:

  • Peptide-resin from the previous step

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • DIEA

  • DMF

  • DCM

One Cycle of Peptide Elongation:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), a coupling agent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Confirm complete coupling with a Kaiser test.

  • Repeat this cycle for each amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups to yield the C-terminal peptide amide.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow_with_3_Aminopropanamide_Linker start Chloromethylated Resin functionalization Functionalization with This compound start->functionalization amino_resin This compound Resin functionalization->amino_resin faa_loading First Fmoc-AA Coupling amino_resin->faa_loading peptide_resin_start Loaded Peptide Resin faa_loading->peptide_resin_start spps_cycle Fmoc Deprotection Amino Acid Coupling peptide_resin_start->spps_cycle full_peptide_resin Fully Assembled Peptide-Resin spps_cycle->full_peptide_resin Repeat n-1 times cleavage Cleavage & Deprotection (TFA Cocktail) full_peptide_resin->cleavage crude_peptide Crude Peptide Amide cleavage->crude_peptide purification RP-HPLC Purification crude_peptide->purification final_product Purified Peptide Amide purification->final_product

Caption: Overall workflow for SPPS using a this compound linker.

SPPS_Cycle_Detail start_cycle Fmoc-AA(n)-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start_cycle->deprotection free_amine H2N-AA(n)-Peptide-Resin deprotection->free_amine coupling Coupling of Fmoc-AA(n+1) (e.g., HBTU/DIEA) free_amine->coupling next_residue Fmoc-AA(n+1)-AA(n)-Peptide-Resin coupling->next_residue

Caption: Detailed steps of a single Fmoc-SPPS elongation cycle.

References

Application Notes and Protocols for the Analytical Determination of 3-Aminopropanamide in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropanamide (3-APA) is a compound of significant interest in food safety and quality research due to its role as a key intermediate in the formation of acrylamide, a probable human carcinogen (Group 2A), during the heat processing of asparagine-rich foods.[1] The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is the primary pathway for the formation of 3-APA from asparagine, which can then be converted to acrylamide.[2] Given its precursor status, the accurate and sensitive detection of 3-APA in various food matrices is crucial for understanding and mitigating acrylamide formation.

These application notes provide detailed protocols for the analysis of this compound in food samples using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. The protocols cover sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, derivatization procedures, and instrumental analysis.

Formation Pathway of this compound

The formation of this compound from asparagine is a key step in the Maillard reaction pathway leading to acrylamide. The process is initiated by the reaction of the amino acid asparagine with a carbonyl source, typically a reducing sugar, to form a Schiff base. This is followed by decarboxylation to yield an intermediate that, upon hydrolysis, forms this compound. Subsequent deamination of 3-APA leads to the formation of acrylamide.[3]

Asparagine Asparagine Schiff_Base Schiff Base Asparagine->Schiff_Base + Carbonyl (Maillard Reaction) Reducing_Sugar Reducing Sugar (e.g., Glucose) Reducing_Sugar->Schiff_Base Decarboxylated_Intermediate Decarboxylated Intermediate Schiff_Base->Decarboxylated_Intermediate - CO2 (Decarboxylation) Three_APA This compound (3-APA) Decarboxylated_Intermediate->Three_APA + H2O (Hydrolysis) Acrylamide Acrylamide Three_APA->Acrylamide - NH3 (Deamination)

Caption: Formation of 3-APA from asparagine.

Analytical Methods and Protocols

The selection of an analytical method for 3-APA detection depends on the food matrix, required sensitivity, and available instrumentation. Both LC-MS/MS and GC-MS offer high selectivity and sensitivity for the analysis of 3-APA, typically requiring a derivatization step to improve chromatographic retention and/or detection.

Experimental Workflow

The general workflow for the analysis of this compound in food samples involves sample preparation, derivatization (for both LC-MS/MS and GC-MS), and instrumental analysis. The QuEChERS method is a popular choice for sample preparation due to its simplicity and effectiveness across a wide range of food matrices.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (d-SPE) Extraction->Cleanup LC_Deriv Dansyl Chloride (for LC-MS/MS) Cleanup->LC_Deriv GC_Deriv Silylation Reagent (e.g., MSTFA) (for GC-MS) Cleanup->GC_Deriv LC_MSMS LC-MS/MS Analysis LC_Deriv->LC_MSMS GC_MS GC-MS Analysis GC_Deriv->GC_MS

Caption: General analytical workflow.

Method 1: LC-MS/MS with Dansyl Chloride Derivatization

This method is highly sensitive and specific for the quantification of 3-APA. Derivatization with dansyl chloride enhances the chromatographic retention of the polar 3-APA on reverse-phase columns and improves ionization efficiency, leading to lower detection limits.[4][5]

Experimental Protocol

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize a representative portion of the food sample (e.g., potato chips, bread, coffee) to a fine powder or paste.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

    • The supernatant is ready for derivatization.

2. Derivatization with Dansyl Chloride

  • Transfer 100 µL of the cleaned-up extract to a clean vial.

  • Add 100 µL of 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).[4]

  • Add 100 µL of 50 mM dansyl chloride in acetonitrile.[4]

  • Vortex and incubate at 40-60°C for 30-60 minutes in the dark.

  • After incubation, add a small amount of an aqueous solution of a secondary amine (e.g., proline) or ammonium hydroxide to quench the excess dansyl chloride.[4]

  • Filter the derivatized sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Parameters

ParameterTypical Conditions
LC System UHPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for equilibration. A typical run time is 10-15 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions Dansyl-3-APA: Precursor Ion (Q1): m/z 322.1; Product Ions (Q3): m/z 171.1 (quantifier), m/z 154.1 (qualifier). Note: These transitions should be optimized on the specific instrument.
Ion Source Temp. 300 - 350 °C
Capillary Voltage 3.0 - 4.0 kV

Method 2: GC-MS with Silylation Derivatization

GC-MS is another powerful technique for the analysis of 3-APA. Due to its polar nature and low volatility, derivatization is essential. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to make 3-APA amenable to GC analysis.[6][7]

Experimental Protocol

1. Sample Preparation (QuEChERS)

  • Follow the same QuEChERS extraction and d-SPE cleanup procedure as described in Method 1.

2. Derivatization with Silylation Reagent

  • Transfer 100 µL of the cleaned-up extract to a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as silylation reagents are moisture-sensitive.

  • Add 50 µL of a silylation reagent (e.g., MSTFA with 1% TMCS as a catalyst) and 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

ParameterTypical Conditions
GC System Gas chromatograph with a mass selective detector
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1.0 - 1.5 mL/min
Injection Mode Splitless or split (e.g., 10:1)
Injector Temp. 250 - 280 °C
Oven Program Start at a low temperature (e.g., 70-80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold for several minutes.
Injection Volume 1 µL
MS System Single or triple quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity.
Characteristic Ions For the di-TMS derivative of 3-APA, characteristic ions would include the molecular ion and fragments resulting from the loss of methyl and trimethylsilyl groups. Specific ions should be determined by analyzing a derivatized standard. For example, m/z 73 (TMS) and other specific fragments.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described. It is important to note that these values can vary depending on the specific food matrix, instrumentation, and laboratory conditions. Method validation should always be performed for the specific application.

Table 1: Performance of LC-MS/MS Method for this compound Analysis

Food MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Linearity (R²)Average Recovery (%)Reference
Potato Products1 - 55 - 15>0.9985 - 110[1]
Cereal Products2 - 1010 - 30>0.9980 - 115[3]
Coffee5 - 1515 - 50>0.9975 - 110[3]

Table 2: Performance of GC-MS Method for this compound Analysis

Food MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Linearity (R²)Average Recovery (%)Reference
Fried Potatoes5 - 2015 - 60>0.9970 - 120
Baked Goods10 - 3030 - 90>0.9970 - 115

Note: Specific recovery data for 3-APA using GC-MS in various food matrices is not as widely published as for LC-MS/MS. The values presented are based on typical performance for similar analytes using silylation and GC-MS.

Conclusion

The analytical methods detailed in these application notes provide robust and sensitive approaches for the detection and quantification of this compound in a variety of food matrices. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the analysis and the instrumentation available. Proper sample preparation, such as the QuEChERS method, is critical for achieving accurate and reliable results. The provided protocols and performance data serve as a valuable resource for researchers and scientists working to understand and control the formation of acrylamide in foods.

References

Application Note and Protocol: Derivatization of 3-Aminopropanamide for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminopropanamide is a small, polar molecule containing a primary amine and an amide functional group. Its inherent lack of a significant chromophore or fluorophore makes direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors challenging, especially at low concentrations. Derivatization is a crucial pre-analytical step to introduce a moiety that allows for sensitive and selective detection. This application note provides a detailed protocol for the pre-column derivatization of this compound using o-phthalaldehyde (OPA) and a thiol, a widely used and rapid method for the analysis of primary amines.[1][2][3][4][5][6] The resulting isoindole derivative is highly fluorescent, enabling sensitive quantification by HPLC with fluorescence detection (FLD).

Principle of Derivatization

The derivatization reaction involves the coupling of the primary amine of this compound with OPA in the presence of a thiol, such as 3-mercaptopropionic acid (3-MPA), under basic conditions.[5][7][8] This reaction proceeds rapidly at room temperature to form a stable and highly fluorescent 1-alkyl-2-thioalkyl-substituted isoindole derivative. The reaction scheme is illustrated below:

This compound + OPA + Thiol → Fluorescent Isoindole Derivative

The resulting derivative can be readily separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of this compound is depicted in the following diagram.

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare this compound Standard/Sample Solutions D Mix Sample/Standard, Borate Buffer, and OPA/3-MPA Reagent A->D B Prepare Borate Buffer (0.4 M, pH 10.2) B->D C Prepare OPA/3-MPA Derivatization Reagent C->D E Incubate at Room Temperature (1-2 minutes) D->E F Inject Derivatized Sample into HPLC-FLD System E->F G Chromatographic Separation (Reversed-Phase C18 Column) F->G H Fluorescence Detection (Ex: 340 nm, Em: 450 nm) G->H I Peak Integration and Quantification H->I J Generate Calibration Curve and Determine Concentration I->J

Figure 1. Experimental workflow for this compound derivatization and HPLC analysis.

Reagents and Materials

  • This compound Hydrochloride (Reference Standard)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric Acid

  • Sodium Hydroxide

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or equivalent)

  • Potassium Phosphate Monobasic

  • Volumetric flasks, pipettes, and autosampler vials

Solutions Preparation

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 80 mL of HPLC grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution. Make up the final volume to 100 mL with HPLC grade water.[8][9]

  • OPA/3-MPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. In a separate container, add 2 mL of 3-mercaptopropionic acid to 98 mL of the 0.4 M borate buffer. To this solution, add the 1 mL of the OPA/methanol solution and mix well. This reagent should be prepared fresh daily and protected from light.

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).[4]

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 10 mL of HPLC grade water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in HPLC grade water to cover the desired concentration range for the calibration curve.

Experimental Protocol: Pre-column Derivatization

  • Sample Preparation: For unknown samples, ensure they are in an aqueous solution and filter through a 0.45 µm syringe filter if necessary.

  • Derivatization Reaction:

    • In an autosampler vial, add 100 µL of the this compound standard or sample solution.

    • Add 100 µL of the 0.4 M borate buffer (pH 10.2).

    • Add 200 µL of the freshly prepared OPA/3-MPA derivatization reagent.

    • Vortex the mixture for a few seconds.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 minutes before injection.[10]

  • Injection: Inject an appropriate volume (e.g., 10-20 µL) of the derivatized solution into the HPLC system.

HPLC-FLD Analysis Conditions

The following table summarizes the recommended starting conditions for the HPLC-FLD analysis of derivatized this compound. These conditions may require optimization for specific instrumentation and sample matrices.

ParameterRecommended Condition
HPLC Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 50 mM Potassium Phosphate, pH 7.2
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10, v/v/v)
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Fluorescence Detector Excitation: 340 nm, Emission: 450 nm

Data Presentation and Analysis

The following table presents a summary of the key quantitative parameters for the derivatization and analysis of this compound.

ParameterValueReference
Derivatization Reagent OPA/3-MPA[7][11]
Reaction pH 10.2[8][9]
Reaction Time 1-2 minutes[10]
Reaction Temperature Room Temperature[3]
Excitation Wavelength (λex) 340 nm[10][12]
Emission Wavelength (λem) 450 nm[4]
Typical Linearity Range Low ng/mL to µg/mL[11]
Limit of Detection (LOD) Low ng/mL[11]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the derivatization reaction leading to a detectable product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound (Primary Amine) F Fluorescent Isoindole Derivative A->F Reaction B o-Phthalaldehyde (OPA) B->F Reaction C 3-Mercaptopropionic Acid (Thiol) C->F Reaction D Basic pH (Borate Buffer) D->F E Room Temperature E->F

Figure 2. Logical relationship of the derivatization reaction.

Conclusion

The pre-column derivatization of this compound with OPA/3-MPA is a rapid, sensitive, and reliable method for its quantification by HPLC with fluorescence detection. The protocol provided in this application note offers a robust starting point for researchers and scientists in various fields, including pharmaceutical development and quality control. The method can be readily automated for high-throughput analysis. Optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and analytical instrumentation.

References

Application Notes and Protocols for 3-Aminopropanamide as a Linker in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropanamide is a versatile, short-chain, hydrophilic linker utilized in bioconjugation to connect biomolecules, such as proteins, peptides, and antibodies, to other molecules like drugs, fluorescent dyes, or solid surfaces. Its bifunctional nature, possessing a primary amine and a primary amide, allows for straightforward incorporation into bioconjugates. The primary amine serves as a nucleophilic handle for conjugation, typically to activated carboxylic acids, while the amide group contributes to the linker's hydrophilicity, which can be beneficial for maintaining the solubility and stability of the resulting conjugate.

These application notes provide an overview of the utility of this compound in bioconjugation and detailed protocols for its application in modifying proteins and immobilizing them onto surfaces.

Key Applications

  • Peptide and Protein Modification: Introduction of a short, flexible, and hydrophilic spacer to proteins and peptides.

  • Antibody-Drug Conjugates (ADCs): While not as common as other linkers, it can be incorporated into more complex linker designs for ADCs, connecting the antibody to a cytotoxic payload.[1]

  • Surface Immobilization: Covalent attachment of proteins and other biomolecules to surfaces functionalized with carboxylic acids for applications in biosensors and immunoassays.

  • Synthesis of Small Molecule Conjugates: Used in the synthesis of dual-conjugates and inhibitors for targeted therapies.

Data Presentation: Representative Quantitative Data

The following tables present representative data for bioconjugation experiments involving an amine-containing linker like this compound. Note: This data is illustrative and will vary depending on the specific biomolecule, reaction conditions, and analytical methods used.

Table 1: Representative Protein Conjugation Efficiency

ProteinMolar Ratio (Linker:Protein)Conjugation Efficiency (%)Degree of Labeling (DOL)
Bovine Serum Albumin (BSA)10:1853.5
Monoclonal Antibody (IgG)20:1705.1
Lysozyme5:1921.8

Table 2: Representative Surface Immobilization Data (Surface Plasmon Resonance)

Immobilized LigandAnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Protein AHuman IgG1.2 x 10^55.4 x 10^-54.5 x 10^-10
StreptavidinBiotinylated Peptide3.5 x 10^68.1 x 10^-42.3 x 10^-10

Experimental Protocols

Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of this compound to a Protein

This protocol describes the covalent attachment of this compound to a protein containing accessible carboxylic acid residues (aspartic and glutamic acids) using the carbodiimide crosslinker EDC in the presence of N-hydroxysuccinimide (NHS).

Materials:

  • Protein of interest (e.g., BSA, IgG)

  • This compound hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into Activation Buffer using a desalting column or dialysis.

  • Activation of Carboxylic Acids:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Add EDC and NHS to the protein solution. A 10-fold molar excess of EDC and a 20-fold molar excess of NHS over the protein is a good starting point for optimization.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Prepare a solution of this compound hydrochloride in Coupling Buffer (e.g., 100 mM).

    • Immediately after the activation step, add the this compound solution to the activated protein solution. A 50 to 100-fold molar excess of this compound over the protein is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration of the final conjugate using a protein assay (e.g., BCA assay).

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use mass spectrometry to confirm the covalent modification and determine the degree of labeling (DOL).

Protocol 2: Immobilization of a Protein to a Carboxyl-Functionalized Surface using this compound as a Linker

This protocol details the immobilization of a protein onto a surface (e.g., a sensor chip or microplate) that has been functionalized with carboxylic acid groups. The this compound acts as a short, hydrophilic spacer between the surface and the protein.

Materials:

  • Carboxyl-functionalized surface (e.g., CM-dextran sensor chip, carboxylated microplate)

  • This compound hydrochloride

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Protein to be immobilized

  • Blocking Buffer: 1 M ethanolamine-HCl, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Activation:

    • Wash the carboxyl-functionalized surface with Activation Buffer.

    • Prepare a fresh solution of 1:1 (v/v) EDC (400 mM) and NHS (100 mM) in water.

    • Inject or incubate the EDC/NHS solution over the surface for 5-10 minutes to activate the carboxyl groups.

    • Wash the surface with Activation Buffer.

  • Coupling of this compound Linker:

    • Dissolve this compound hydrochloride in Coupling Buffer to a concentration of 100 mM.

    • Inject or incubate the this compound solution over the activated surface for 10-15 minutes.

    • Wash the surface with Coupling Buffer.

  • Activation of the Linker's Amide (for subsequent protein coupling - theoretical):

    • Note: This step is a conceptual extension. Direct coupling to the terminal amine of the immobilized this compound is the primary method. However, for alternative chemistries, the amide could potentially be modified. This protocol focuses on the more direct amine coupling.

  • Activation of Protein for Coupling to the Immobilized Amine:

    • Activate the carboxylic acid groups on the protein to be immobilized using EDC/NHS as described in Protocol 1, Step 2.

    • Purify the activated protein using a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS.

  • Immobilization of Activated Protein:

    • Inject or incubate the activated protein solution over the this compound functionalized surface.

    • Allow the reaction to proceed for 15-60 minutes.

  • Blocking Unreacted Sites:

    • Inject or incubate the Blocking Buffer over the surface for 5-10 minutes to deactivate any remaining reactive sites.

  • Final Washes:

    • Wash the surface extensively with PBST and then with PBS to remove non-covalently bound protein.

  • Characterization:

    • Confirm protein immobilization using an appropriate detection method (e.g., Surface Plasmon Resonance, ELISA with a primary antibody against the immobilized protein).

Visualization of Workflows

Bioconjugation_Workflow cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Amine Coupling cluster_purification Step 3: Purification Protein Protein with -COOH groups Activated_Protein NHS-activated Protein Protein->Activated_Protein Activation EDC_NHS EDC / NHS EDC_NHS->Protein Conjugated_Protein Protein-Linker Conjugate Activated_Protein->Conjugated_Protein Conjugation Linker This compound (H2N-Linker) Linker->Activated_Protein Purification Purification (Dialysis / SEC) Conjugated_Protein->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for protein conjugation with this compound.

Immobilization_Workflow Surface Carboxyl-functionalized Surface Activate_Surface Activate with EDC / NHS Surface->Activate_Surface Activated_Surface NHS-activated Surface Activate_Surface->Activated_Surface Linker_Coupling Couple with This compound Activated_Surface->Linker_Coupling Amine_Surface Amine-functionalized Surface Linker_Coupling->Amine_Surface Immobilization Immobilize Activated Protein Amine_Surface->Immobilization Protein_Activation Activate Protein with EDC/NHS Activated_Protein NHS-activated Protein Protein_Activation->Activated_Protein Activated_Protein->Immobilization Immobilized_Protein Immobilized Protein on Surface Immobilization->Immobilized_Protein Blocking Block with Ethanolamine Immobilized_Protein->Blocking Final_Surface Final Functionalized Surface Blocking->Final_Surface

Caption: Workflow for surface immobilization using this compound.

References

Application of 3-Aminopropanamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets.[1][2] Due to their simplicity, fragments can explore chemical space more efficiently than larger, more complex molecules, often forming high-quality interactions that can be optimized into potent and selective drug candidates.[3][4]

3-Aminopropanamide is an exemplary fragment for FBDD campaigns. Its low molecular weight (88.11 g/mol ), coupled with the presence of key functional groups—a primary amine and a primary amide—makes it an ideal starting point for building more complex molecules.[5] The amide group can act as both a hydrogen bond donor and acceptor, while the primary amine provides a readily available vector for chemical elaboration, allowing for fragment "growing" or "linking" strategies.[6][7]

The utility of this compound and its derivatives lies in their potential to interact with a wide range of biological targets. The core structure can serve as a scaffold for developing inhibitors of enzymes or modulators of protein-protein interactions. For instance, amide-containing fragments have been successfully employed in the development of potent inhibitors for targets such as nicotinamide phosphoribosyltransferase (NAMPT).[8] A hypothetical FBDD campaign could, therefore, utilize this compound as a starting point to develop inhibitors for a variety of target classes.

The typical workflow for an FBDD campaign involving a fragment like this compound begins with screening a fragment library against the target of interest using sensitive biophysical techniques.[9][10] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF) are employed to detect the weak binding affinities characteristic of initial fragment hits.[3] Once a hit is identified and its binding mode is confirmed, often through X-ray crystallography, synthetic chemistry is then used to elaborate the fragment, progressively improving its affinity and selectivity for the target.[4]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for an FBDD campaign initiated with this compound against a generic protein kinase target. This data is for illustrative purposes to demonstrate the progression from an initial fragment hit to a more potent lead compound.

CompoundMolecular Weight ( g/mol )Binding Affinity (Kd)Ligand Efficiency (LE)Assay Method
This compound88.111.2 mM0.45SPR
Derivative 1 (Aromatic)164.19250 µM0.41ITC
Derivative 2 (Heterocycle)210.2550 µM0.38NMR
Optimized Lead320.40100 nM0.35DSF

Experimental Protocols

Protocol for Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify initial fragment hits that bind to the target protein.

Materials:

  • Target protein (e.g., Protein Kinase A)

  • This compound and fragment library

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween-20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Immobilization: The target protein is immobilized on the sensor chip surface using standard amine coupling chemistry.

  • Fragment Preparation: this compound and other fragments are prepared in the running buffer at appropriate concentrations (typically 100 µM to 1 mM).

  • Binding Analysis: The fragments are injected over the immobilized protein surface. The change in the SPR signal (response units) is monitored in real-time to detect binding.

  • Data Analysis: The binding data is analyzed to determine the dissociation constant (Kd) for each fragment. Fragments with measurable binding are considered hits.

Protocol for Hit Validation and Characterization using X-Ray Crystallography

Objective: To determine the binding mode of the fragment hit to the target protein.

Materials:

  • Purified target protein

  • This compound

  • Crystallization screens and reagents

  • X-ray diffraction equipment

Methodology:

  • Crystallization: The target protein is crystallized under conditions previously determined.

  • Fragment Soaking: Protein crystals are soaked in a solution containing a high concentration of this compound (typically 1-10 mM).

  • Data Collection: The soaked crystals are cryo-cooled and subjected to X-ray diffraction to collect diffraction data.

  • Structure Determination: The diffraction data is processed to solve the crystal structure of the protein-fragment complex, revealing the precise binding mode of this compound.

Protocol for Synthesis of a this compound Derivative (Fragment Growing)

Objective: To synthesize a more potent inhibitor by adding a chemical moiety to the initial fragment hit. This is a general protocol for amide bond formation.[11]

Materials:

  • This compound hydrochloride

  • A carboxylic acid (e.g., benzoic acid)

  • Coupling agents (e.g., DCC, DMAP)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Methodology:

  • Reaction Setup: To a solution of the carboxylic acid in anhydrous dichloromethane, add DCC and DMAP.

  • Addition of Amine: Add this compound hydrochloride and a base (e.g., triethylamine) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is washed with aqueous acid and base, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the desired amide derivative.

  • Characterization: The structure of the synthesized compound is confirmed by NMR and mass spectrometry.

Visualizations

FBDD_Workflow cluster_Discovery Hit Identification cluster_Validation Hit Validation cluster_Optimization Lead Optimization FragLib Fragment Library (incl. This compound) Screening Biophysical Screening (SPR, NMR, DSF) FragLib->Screening Screening Hit Initial Hit (e.g., this compound) Screening->Hit Identifies Xray X-Ray Crystallography Hit->Xray Validation BindingMode Determine Binding Mode Xray->BindingMode Reveals SBDD Structure-Based Design BindingMode->SBDD Informs ChemSynth Chemical Synthesis (Fragment Growing/Linking) SBDD->ChemSynth Guides Lead Optimized Lead Compound ChemSynth->Lead Produces

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD).

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Target Kinase Receptor->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor Developed Inhibitor (from this compound) Inhibitor->KinaseA Inhibits

References

Application Notes and Protocols for Enzymatic Assays Involving 3-Aminopropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropanamide is a molecule of interest in various biological and chemical contexts. As a primary amine and an amide, it has the potential to serve as a substrate for several classes of enzymes, notably amidases and transglutaminases. Understanding the enzymatic conversion of this compound is crucial for elucidating its metabolic fate and for the development of enzymatic inhibitors or probes for therapeutic and diagnostic applications. These application notes provide detailed protocols for two key enzymatic assays involving this compound as a substrate: an amidase-catalyzed hydrolysis assay and a transglutaminase-catalyzed incorporation assay.

I. Amidase-Catalyzed Hydrolysis of this compound

Amidases (acylamide amidohydrolases, EC 3.5.1.4) are enzymes that catalyze the hydrolysis of amide bonds. The aliphatic amidase from Pseudomonas aeruginosa is known to act on a range of short-chain aliphatic amides, making it a suitable candidate for studying the hydrolysis of this compound.[1][2] This reaction yields β-alanine and ammonia.

Signaling and Metabolic Pathway

The enzymatic hydrolysis of this compound is a catabolic reaction. The product, β-alanine, is a non-proteinogenic amino acid that can be further metabolized in various pathways, including the synthesis of coenzyme A.

Amidase_Pathway cluster_reaction Amidase-Catalyzed Hydrolysis This compound This compound Amidase Amidase This compound->Amidase Substrate β-Alanine β-Alanine Amidase->β-Alanine Product 1 Ammonia Ammonia Amidase->Ammonia Product 2 TG_Workflow cluster_workflow Transglutaminase Assay Workflow Prepare Reagents Prepare Reagents Enzymatic Reaction Enzymatic Reaction Prepare Reagents->Enzymatic Reaction 1. Mix Substrates & Enzyme Stop Reaction Stop Reaction Enzymatic Reaction->Stop Reaction 2. Incubate Colorimetric Detection Colorimetric Detection Stop Reaction->Colorimetric Detection 3. Add Detection Reagents Data Analysis Data Analysis Colorimetric Detection->Data Analysis 4. Measure Absorbance

References

Application Notes and Protocols: The Use of 3-Aminopropanamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropanamide, also known as β-alaninamide, is a versatile bifunctional molecule containing both a primary amine and a primary amide group. This unique structure makes it a valuable building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its ability to participate in cyclization and multicomponent reactions opens avenues for the creation of diverse molecular scaffolds with potential applications in medicinal chemistry and drug development. These heterocyclic frameworks are integral to many biologically active compounds.

This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing this compound as a key precursor. The protocols are based on established synthetic methodologies for analogous compounds.

Application I: Synthesis of Dihydropyrimidinone Derivatives via a Biginelli-Type Reaction

The Biginelli reaction is a well-established one-pot three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Traditionally, this reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea. By substituting urea with this compound, novel dihydropyrimidinone derivatives bearing a propionamide side chain can be synthesized. This side chain offers a handle for further functionalization, allowing for the generation of diverse compound libraries for drug discovery.

Logical Workflow for the Biginelli-Type Reaction

Biginelli_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product A This compound D One-Pot Synthesis A->D B Aromatic Aldehyde B->D C β-Ketoester C->D E Acid Catalyst (e.g., HCl, Lewis Acid) F Solvent (e.g., Ethanol) G Heating/Reflux H Cooling & Precipitation D->H Reaction Completion I Filtration H->I J Recrystallization I->J K Substituted Dihydropyrimidinone J->K

Caption: Logical workflow for the synthesis of dihydropyrimidinones.

Experimental Protocol: Synthesis of 4-Aryl-1-(2-carbamoylethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This protocol describes a representative procedure for the synthesis of a dihydropyrimidinone derivative using this compound, an aromatic aldehyde, and ethyl acetoacetate.

Materials:

  • This compound hydrochloride

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethyl acetoacetate

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Triethylamine (or other suitable base)

  • Deionized water

Procedure:

  • Preparation of this compound Free Base: In a 100 mL round-bottom flask, dissolve this compound hydrochloride (1.25 g, 10 mmol) in 20 mL of ethanol. To this solution, add triethylamine (1.4 mL, 10 mmol) dropwise while stirring at room temperature. Stir the mixture for 15 minutes to generate the free base of this compound. The formation of triethylamine hydrochloride precipitate may be observed.

  • Reaction Setup: To the flask containing the ethanolic solution of this compound, add the substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Product Isolation: After completion of the reaction, allow the mixture to cool to room temperature. A solid precipitate should form. If no precipitate forms, the reaction mixture can be concentrated under reduced pressure.

  • Purification: Filter the solid product and wash it with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven to obtain the final dihydropyrimidinone derivative.

Data Presentation

Table 1: Representative Yields for the Synthesis of Dihydropyrimidinone Derivatives

EntryAromatic AldehydeProductExpected Yield (%)
1Benzaldehyde4-Phenyl-1-(2-carbamoylethyl)-...75-85
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-1-(2-carbamoylethyl)-...80-90
34-Methoxybenzaldehyde4-(4-Methoxyphenyl)-1-(2-carbamoylethyl)-...70-80
43-Nitrobenzaldehyde4-(3-Nitrophenyl)-1-(2-carbamoylethyl)-...65-75

Note: Yields are hypothetical and based on typical Biginelli reaction outcomes. Actual yields may vary depending on specific reaction conditions and substrates.

Application II: Synthesis of Substituted Piperidin-2-ones

The bifunctional nature of this compound allows for its use in the synthesis of six-membered heterocyclic rings like piperidin-2-ones (also known as δ-lactams). One potential synthetic route involves the Michael addition of the amino group to an α,β-unsaturated ester, followed by an intramolecular cyclization via aminolysis of the ester by the amide nitrogen.

Signaling Pathway of Piperidin-2-one Synthesis

Piperidinone_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_product Product A This compound C Michael Addition A->C B α,β-Unsaturated Ester B->C E Adduct C->E Forms D Intramolecular Cyclization (Aminolysis) F Substituted Piperidin-2-one D->F Yields E->D Undergoes

Caption: Reaction pathway for the synthesis of piperidin-2-ones.

Experimental Protocol: Synthesis of a Substituted Piperidin-2-one Derivative

This protocol outlines a plausible method for the synthesis of a piperidin-2-one derivative from this compound and an α,β-unsaturated ester.

Materials:

  • This compound

  • α,β-Unsaturated ester (e.g., Ethyl crotonate)

  • Aprotic solvent (e.g., Toluene or DMF)

  • Base catalyst (e.g., Sodium methoxide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (0.88 g, 10 mmol) and the α,β-unsaturated ester (e.g., ethyl crotonate, 1.14 g, 10 mmol) to 30 mL of anhydrous toluene.

  • Catalyst Addition: Under a nitrogen atmosphere, add a catalytic amount of a strong base, such as sodium methoxide (0.1 g, ~0.2 mmol), to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain the temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure piperidin-2-one derivative.

Data Presentation

Table 2: Hypothetical Data for Piperidin-2-one Synthesis

Entryα,β-Unsaturated EsterProductExpected Yield (%)
1Ethyl acrylate4-Carbamoyl-piperidin-2-one50-60
2Ethyl crotonate4-Carbamoyl-6-methyl-piperidin-2-one45-55
3Ethyl cinnamate4-Carbamoyl-6-phenyl-piperidin-2-one40-50

Note: These are estimated yields for a plausible reaction pathway. Experimental optimization would be required to achieve optimal results.

Conclusion

This compound serves as a promising and versatile building block for the synthesis of various heterocyclic compounds. The presence of two distinct nucleophilic centers allows for its participation in a range of cyclization and multicomponent reactions, leading to the formation of dihydropyrimidinones, piperidin-2-ones, and potentially other heterocyclic systems. The protocols provided herein offer a foundation for researchers to explore the synthetic utility of this readily available starting material in the quest for novel bioactive molecules. Further investigation into different reaction conditions, catalysts, and substrates will undoubtedly expand the scope of its applications in heterocyclic chemistry.

Troubleshooting & Optimization

troubleshooting low yield in 3-aminopropanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-aminopropanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the common causes?

Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. The two primary methods for synthesizing this compound are the reaction of acrylonitrile with ammonia followed by hydrolysis, and the Hofmann rearrangement of acrylamide.

For the acrylonitrile method , low yields are often due to:

  • Side reactions: The formation of byproducts such as bis-(β-cyanoethyl)amine is a common issue.

  • Incomplete hydrolysis: The conversion of the intermediate, β-aminopropionitrile, to this compound may not go to completion.

  • Suboptimal reaction conditions: Temperature and pressure play a crucial role in the initial reaction with acrylonitrile.

For the Hofmann rearrangement of acrylamide , potential causes for low yield include:

  • Over-oxidation: The reaction conditions can sometimes lead to the degradation of the desired product.

  • Poor solubility of the starting material: Acrylamide's solubility in the reaction medium can affect the reaction rate and overall yield.

  • Incomplete reaction: The rearrangement may not proceed to completion, leaving unreacted starting material.

Q2: I am seeing a significant amount of a byproduct in my reaction mixture when using the acrylonitrile method. What is it likely to be and how can I minimize it?

The most common byproduct in the synthesis of β-aminopropionitrile from acrylonitrile and ammonia is bis-(β-cyanoethyl)amine. This secondary amine is formed when a molecule of the primary amine product reacts with another molecule of acrylonitrile. To minimize its formation, it is recommended to use a large excess of ammonia. Yields of the desired primary amine can be in the range of 60-80% when the reaction is carried out under pressure with preheated aqueous ammonia.

Q3: In the hydrolysis of β-aminopropionitrile, I am getting β-alanine as the main product instead of this compound. How can I favor the formation of the amide?

The hydrolysis of β-aminopropionitrile can indeed lead to the formation of both this compound and β-alanine. The formation of this compound is favored at higher substrate concentrations. For instance, at a substrate concentration of 3 M, the product mixture can contain up to 33% this compound.[1] To further control the reaction and favor the amide, careful control of pH and temperature is necessary.

Q4: What are the key considerations for the Hofmann rearrangement of acrylamide to yield this compound?

  • Temperature control: The reaction is typically carried out at low temperatures initially, followed by gentle heating.

  • Stoichiometry of reagents: Careful control of the amount of bromine and base is crucial to avoid side reactions.

  • Work-up procedure: The product is a primary amine and will need to be isolated from the basic reaction mixture, often through extraction.

Troubleshooting Guides

Low Yield in Acrylonitrile-Based Synthesis
Symptom Potential Cause Recommended Solution
Low conversion of acrylonitrile Insufficient temperature or pressure.Ensure the reaction is conducted at an elevated temperature (e.g., 110°C) in a sealed reactor to maintain pressure.[2]
High proportion of bis-(β-cyanoethyl)amine Molar ratio of ammonia to acrylonitrile is too low.Increase the molar excess of ammonia relative to acrylonitrile.
Low yield of this compound after hydrolysis Hydrolysis conditions favor β-alanine formation.Increase the concentration of β-aminopropionitrile during hydrolysis and carefully control the pH.[1]
Product loss during purification Inefficient extraction or distillation.Optimize the distillation conditions (pressure and temperature) to separate β-aminopropionitrile from byproducts. For this compound, consider alternative purification methods like chromatography if distillation is problematic.
Low Yield in Hofmann Rearrangement of Acrylamide
Symptom Potential Cause Recommended Solution
Incomplete consumption of acrylamide Insufficient reaction time or temperature.After the initial low-temperature addition, ensure the reaction mixture is gently heated (e.g., 50-60°C) for a sufficient period to drive the reaction to completion.[3]
Formation of unidentified byproducts Over-oxidation or other side reactions.Carefully control the addition of bromine and maintain a low temperature during the formation of the N-bromoamide intermediate. Use a well-defined stoichiometry of reagents.
Low recovery of product after work-up Amine product remains in the aqueous layer.Ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent. Perform multiple extractions to maximize recovery.[3]
Product degradation Instability of the isocyanate intermediate.Ensure the hydrolysis of the isocyanate intermediate to the amine occurs efficiently in the aqueous basic medium.

Experimental Protocols

Synthesis of β-Aminopropionitrile from Acrylonitrile

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Concentrated ammonium hydroxide (28-30% ammonia)

  • Acrylonitrile (freshly distilled if necessary)

  • Heavy-walled, pressure-resistant bottles

Procedure:

  • In a well-ventilated fume hood, place 400 mL of concentrated ammonium hydroxide into each of four 1-L heavy-walled bottles.

  • Cool the acrylonitrile and add 100 mL (80 g, 1.5 moles) to each bottle.

  • Immediately and securely wire the rubber stoppers in place.

  • Shake each bottle intermittently for about 5 minutes until the mixture becomes homogeneous. The temperature will slowly rise.

  • Place the bottles, wrapped in towels, in the fume hood and allow them to stand for several hours or overnight.

  • Combine the reaction mixtures into a larger flask and distill off the water and excess ammonia under reduced pressure.

  • Fractionally distill the remaining higher-boiling products under reduced pressure to isolate β-aminopropionitrile. The expected yield of the primary amine is in the range of 31-33% under these specific conditions, with a significant portion of the secondary amine also being formed. Higher yields of the primary amine (60-80%) can be achieved by introducing acrylonitrile below the surface of preheated (110°C) aqueous ammonia in a steel reactor.[2]

Hydrolysis of β-Aminopropionitrile to this compound

Materials:

  • β-Aminopropionitrile

  • Water

  • (Optional) Nitrilase enzyme (e.g., BjNIT3397 from Bradyrhizobium japonicum)

Procedure:

  • Prepare a concentrated aqueous solution of β-aminopropionitrile (e.g., up to 3 M).

  • Adjust the pH of the solution to approximately 7.3.

  • Maintain the temperature at around 30°C.

  • If using an enzymatic method, introduce the nitrilase to the solution. The reaction will yield a mixture of this compound and β-alanine. At a 3 M substrate concentration, up to 33% this compound can be formed.[1]

  • The reaction can be monitored by techniques such as HPLC to determine the ratio of amide to carboxylic acid.

  • The this compound can be purified from the reaction mixture using appropriate chromatographic techniques.

Hofmann Rearrangement of Acrylamide (Adapted Protocol)

This protocol is adapted from a general procedure for the Hofmann rearrangement of aliphatic amides.[3]

Materials:

  • Acrylamide

  • Sodium hydroxide

  • Bromine

  • Diethyl ether

  • Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a three-necked round-bottom flask cooled in an ice bath, dissolve sodium hydroxide in water. While maintaining a temperature below 10°C, slowly add bromine to the stirred solution.

  • Reaction with Acrylamide: To the freshly prepared sodium hypobromite solution, add acrylamide in small portions, ensuring the temperature does not exceed 20°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60°C for 1 hour.

  • Work-up and Extraction: Cool the reaction mixture and extract it with diethyl ether.

  • Acidic Extraction of the Amine: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution. Then, extract the amine from the diethyl ether into an aqueous layer using 1 M hydrochloric acid.

  • Isolation of the Product: Cool the acidic aqueous extracts and make the solution basic (pH > 10) with a concentrated sodium hydroxide solution. The this compound can then be extracted with an organic solvent and purified. The expected yield for Hofmann rearrangements can be around 70% under optimal conditions.[4]

Visualizing Workflows and Pathways

Troubleshooting_Low_Yield start Low Yield Observed synthesis_method Identify Synthesis Method start->synthesis_method acrylonitrile Acrylonitrile + Ammonia synthesis_method->acrylonitrile Acrylonitrile hofmann Hofmann Rearrangement synthesis_method->hofmann Hofmann check_byproducts Analyze for Byproducts (e.g., bis-(β-cyanoethyl)amine) acrylonitrile->check_byproducts check_hydrolysis Verify Hydrolysis Step (β-aminopropionitrile to amide) acrylonitrile->check_hydrolysis optimize_conditions Optimize Reaction Conditions (Temp, Pressure, Ratios) acrylonitrile->optimize_conditions check_oxidation Investigate Over-oxidation hofmann->check_oxidation check_solubility Assess Starting Material Solubility hofmann->check_solubility optimize_rearrangement Optimize Rearrangement (Temp, Reagent Stoichiometry) hofmann->optimize_rearrangement solution_byproducts Increase Ammonia Excess check_byproducts->solution_byproducts solution_hydrolysis Adjust pH and Substrate Concentration check_hydrolysis->solution_hydrolysis solution_conditions Follow Recommended Protocol Conditions optimize_conditions->solution_conditions solution_oxidation Control Temperature and Reagent Addition check_oxidation->solution_oxidation solution_solubility Choose Appropriate Solvent System check_solubility->solution_solubility solution_rearrangement Fine-tune Heating and Stoichiometry optimize_rearrangement->solution_rearrangement

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathways cluster_acrylonitrile Acrylonitrile Pathway cluster_hofmann Hofmann Rearrangement Pathway acrylonitrile Acrylonitrile b_aminopropionitrile β-Aminopropionitrile acrylonitrile->b_aminopropionitrile ammonia Ammonia (excess) ammonia->b_aminopropionitrile hydrolysis Controlled Hydrolysis (High Concentration, pH ~7.3) b_aminopropionitrile->hydrolysis aminopropanamide1 This compound hydrolysis->aminopropanamide1 acrylamide Acrylamide n_bromoamide N-Bromoamide Intermediate acrylamide->n_bromoamide br2_naoh Br2, NaOH br2_naoh->n_bromoamide rearrangement Rearrangement n_bromoamide->rearrangement isocyanate Isocyanate Intermediate rearrangement->isocyanate hydrolysis2 Hydrolysis isocyanate->hydrolysis2 aminopropanamide2 Product with one less carbon (This would be Ethylenediamine, not this compound) hydrolysis2->aminopropanamide2 note Note: Hofmann rearrangement of acrylamide yields ethylenediamine due to the loss of the carbonyl carbon. To synthesize this compound via this route, one would need to start with a different amide.

References

Technical Support Center: Optimizing 3-Aminopropanamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving 3-aminopropanamide. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful and efficient coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for reactions with this compound?

A1: The most frequently used coupling reagents for amide bond formation are carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[1][2] These are often used with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP) to improve efficiency and minimize side reactions like racemization.[1][3][4] Other classes of reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which are known for their high reactivity and fast reaction times.[2][5]

Q2: Why is an additive like HOBt or DMAP often necessary with carbodiimide reagents?

A2: Additives are crucial for several reasons. HOBt is particularly effective at suppressing racemization, a common issue when coupling amino acids.[2][6] It reacts with the carbodiimide-activated carboxylic acid to form an HOBt-ester intermediate, which is less prone to racemization and couples efficiently with the amine.[3][7] DMAP acts as a highly effective acyl transfer catalyst, forming a reactive acyliminium ion intermediate that can accelerate sluggish reactions, especially with less reactive (electron-deficient) amines.[3] Using these additives helps to avoid the formation of unreactive N-acylurea byproducts.[6][8]

Q3: What are the best solvents for this compound coupling reactions?

A3: The choice of solvent is critical. Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for most reactants.[4] Dichloromethane (DCM) is also widely used, particularly for EDC-mediated couplings.[9] Other suitable solvents include acetonitrile (MeCN), Tetrahydrofuran (THF), and Dimethyl sulfoxide (DMSO).[6][10] The optimal solvent will depend on the specific substrates and reagents used.

Q4: How can I monitor the progress of my coupling reaction?

A4: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC provides a quick and simple way to visualize the consumption of starting materials and the formation of the product. LC-MS is a more powerful technique that confirms the mass of the desired product and can help identify any side products being formed.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling reaction and provides a logical workflow for diagnosing and solving them.

Problem: Low or No Product Yield

A low yield of the desired amide product is one of the most common challenges. The following decision tree can help diagnose the root cause.

G start Low or No Yield Observed check_sm Are starting materials (SMs) consumed (via TLC/LC-MS)? start->check_sm sm_yes Yes, SMs consumed, but no product. check_sm->sm_yes Yes sm_no No, SMs remain. check_sm->sm_no No degradation Product Degradation? sm_yes->degradation side_reactions Side Reactions Dominant? sm_yes->side_reactions reagent_issue Coupling Reagent Inactive? sm_no->reagent_issue conditions_issue Reaction Conditions Suboptimal? sm_no->conditions_issue sol_degradation Lower temperature. Check pH. Reduce reaction time. degradation->sol_degradation sol_side_reactions Add HOBt to suppress N-acylurea formation. Check for SM reactivity (e.g., self-polymerization). side_reactions->sol_side_reactions sol_reagent Use fresh/high-purity coupling reagent. Ensure anhydrous conditions if reagent is moisture-sensitive. reagent_issue->sol_reagent sol_conditions Increase temperature. Increase concentration. Change solvent (e.g., DCM to DMF). Check stoichiometry of base. conditions_issue->sol_conditions

Fig. 1: Troubleshooting logic for low-yield coupling reactions.

Problem: Multiple Spots on TLC / Impure Product

The presence of multiple spots on a TLC plate or impurities in the crude product often indicates the formation of side products or the presence of unreacted reagents and their byproducts.

Common Causes and Solutions:

  • N-Acylurea Formation: This occurs when the carbodiimide-activated acid rearranges instead of reacting with the amine.[8]

    • Solution: Add 1 equivalent of HOBt to the reaction. This traps the activated acid as an OBt ester, preventing the rearrangement.[6]

  • Guanidinylation of Amine: Uronium/aminium reagents like HATU or HBTU can react with the free amine of this compound, capping it and preventing the desired reaction.[5][12]

    • Solution: Pre-activate the carboxylic acid with the coupling reagent before adding the amine. This ensures the reagent is consumed in forming the active ester first.[12]

  • Excess Reagents/Byproducts in Workup: Reagents like EDC and its urea byproduct, as well as bases like DIPEA, can be difficult to remove.[10]

    • Solution: Perform an acidic wash (e.g., dilute HCl) to remove basic impurities like DIPEA and unreacted amine. A basic wash (e.g., NaHCO₃) can remove the acidic HOBt and unreacted carboxylic acid. The EDC-urea byproduct is often water-soluble and can be removed with aqueous washes.[9][10]

Experimental Protocols & Data

Protocol 1: General EDC/HOBt Coupling Procedure

This protocol provides a standard starting point for coupling a generic carboxylic acid with this compound.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup step1 1. Dissolve Carboxylic Acid (1 eq), HOBt (1.2 eq), and This compound (1.1 eq) in anhydrous DMF. step2 2. Cool solution to 0°C in an ice bath. step1->step2 step3 3. Add DIPEA (2-3 eq) and stir for 5 min. step2->step3 step4 4. Add EDC·HCl (1.2 eq) in one portion. step3->step4 step5 5. Allow to warm to RT and stir for 12-24h. (Monitor by TLC/LC-MS) step4->step5 step6 6. Dilute with EtOAc. Wash with H₂O, dil. HCl, sat. NaHCO₃, and brine. step5->step6 step7 7. Dry organic layer (Na₂SO₄), filter, and concentrate under reduced pressure. step6->step7 step8 8. Purify crude product via column chromatography. step7->step8

Fig. 2: Standard workflow for an EDC/HOBt mediated coupling reaction.

Data Presentation: Comparison of Coupling Conditions

Optimizing a reaction often involves screening different reagents and conditions. The table below summarizes typical outcomes based on literature for coupling electron-deficient or sterically hindered amines, which can be analogous to challenges faced with some substrates.

Coupling ReagentAdditiveBaseSolventTemp (°C)Time (h)Typical YieldNotes
EDC (2 eq)-DIPEA (10 eq)MeCN234219%Sluggish reaction, low yield without additive.[3]
EDC (1 eq)HOBt (1 eq)Et₃N (5 eq)DCE2348TracePoor result under these specific conditions.[3]
EDC (1 eq) DMAP (1 eq) DIPEA MeCN 23 14 Good-Exc. Recommended for electron-deficient amines. [3]
HATUDIPEADMFRT1-4HighFast and effective, but can cause guanidinylation.[13][14]
DCC (2 eq)DMAP (1 eq)CH₂Cl₂234VariableDCC-urea byproduct is insoluble, complicating purification.[1][3]

Disclaimer: The information provided is for research and development purposes only. All experimental procedures should be conducted in a controlled laboratory setting by qualified professionals, adhering to all appropriate safety protocols.

References

common side reactions with 3-aminopropanamide in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-aminopropanamide in peptide synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

FAQs and Troubleshooting Guides

Q1: What are the potential common side reactions when incorporating this compound into a peptide sequence?

While direct literature specifically detailing the side reactions of this compound in peptide synthesis is limited, based on its chemical structure as a β-amino acid and an analog of asparagine, two primary side reactions are highly probable:

  • Intramolecular Cyclization to form a β-Lactam: The amino group at the β-position can nucleophilically attack the activated carboxyl group of the same molecule, leading to the formation of a four-membered β-lactam ring. This is a common reactivity pattern for β-amino acids during peptide coupling.

  • Succinimide Formation: Similar to asparagine, the amide side chain of this compound can undergo intramolecular cyclization. This reaction is typically initiated by the deprotonation of the backbone amide nitrogen of the following amino acid, which then attacks the side-chain amide carbonyl. This forms a five-membered succinimide ring, which can subsequently be hydrolyzed to a mixture of α- and β-aspartyl-like peptides, or react with the deprotection base (e.g., piperidine).

Q2: What is the proposed mechanism for β-lactam formation with this compound?

During the coupling step, the carboxylic acid of Fmoc-3-aminopropanamide-OH is activated. The free β-amino group can then act as an intramolecular nucleophile, attacking the activated carboxyl group. This intramolecular reaction competes with the desired intermolecular reaction with the N-terminal amine of the growing peptide chain.

G cluster_side_reaction Side Reaction cluster_desired_reaction Desired Reaction Activated_3APA Activated Fmoc-3-aminopropanamide Transition_State Tetrahedral Intermediate Activated_3APA->Transition_State Intramolecular Attack Peptide_Coupling Desired Peptide Bond Formation Activated_3APA->Peptide_Coupling Intermolecular Attack by Peptide Beta_Lactam Fmoc-β-Lactam Transition_State->Beta_Lactam Ring Closure

Caption: Intramolecular vs. Intermolecular reaction of activated this compound.

Q3: How does succinimide formation occur with this compound and what are the consequences?

Succinimide formation is a well-documented side reaction for asparagine and aspartic acid residues. Given that this compound is an isomer of β-alanine and can be considered a derivative of aspartic acid, a similar mechanism is expected. The process is typically initiated under basic conditions, such as during Fmoc deprotection with piperidine.

G cluster_consequences Undesired Products Peptide_3APA Peptide with this compound Deprotonated_Backbone Deprotonated Backbone Amide Peptide_3APA->Deprotonated_Backbone Base (e.g., Piperidine) Succinimide_Intermediate Succinimide Intermediate Deprotonated_Backbone->Succinimide_Intermediate Intramolecular Attack Hydrolysis_Products Mixture of α- and β-peptides Succinimide_Intermediate->Hydrolysis_Products Hydrolysis Piperidine_Adduct Piperidine Adducts Succinimide_Intermediate->Piperidine_Adduct Piperidine Attack

Caption: Proposed pathway for succinimide formation from a this compound residue.

The consequences of succinimide formation include:

  • Formation of a mixture of isomers: Hydrolysis of the succinimide ring leads to a mixture of the desired α-linked peptide and the isomeric β-linked peptide, which can be difficult to separate.

  • Chain termination: The formation of piperidine adducts can cap the peptide chain, preventing further elongation.

  • Racemization: The α-carbon of the succinimide intermediate is susceptible to epimerization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low coupling efficiency or incomplete reaction when coupling this compound. β-Lactam formation: The activated this compound is undergoing intramolecular cyclization faster than intermolecular coupling.Use a less activating coupling reagent: Reagents like DIC/HOBt may be less prone to promoting β-lactam formation compared to highly reactive uronium/phosphonium reagents (e.g., HATU, HBTU).Pre-activation: A short pre-activation time before adding the resin-bound peptide may favor the desired intermolecular reaction.Lower Temperature: Performing the coupling at a lower temperature can disfavor the intramolecular cyclization.
Presence of unexpected peaks with the same mass as the desired peptide in LC-MS after synthesis. Succinimide-derived isomers: Hydrolysis of a succinimide intermediate can lead to the formation of α- and β-peptide isomers which have the same mass but different retention times.Use a milder base for Fmoc deprotection: Consider using 2% DBU/2% piperidine in DMF to reduce the basicity of the deprotection solution.Reduce deprotection time: Minimize the exposure of the peptide to basic conditions.Incorporate a backbone protecting group: Although not standard for this residue, protecting the backbone amide nitrogen of the following residue could prevent the initial deprotonation step.
Presence of peaks corresponding to the desired peptide mass +85 Da in LC-MS. Piperidine adducts: The succinimide intermediate can be attacked by piperidine from the deprotection solution.Same as for succinimide-derived isomers. Focus on minimizing the formation of the succinimide intermediate.
Peptide aggregation during synthesis. Hydrophobic collapse or intermolecular hydrogen bonding: Peptides containing β-amino acids can sometimes adopt secondary structures that promote aggregation.Switch to a more polar solvent: Using NMP or adding DMSO to DMF can help to disrupt secondary structures.Incorporate pseudoprolines or Dmb-dipeptides: These can disrupt aggregation-prone sequences.Elevated temperature coupling: Performing the coupling at a higher temperature can sometimes overcome aggregation.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-3-aminopropanamide-OH
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • Dissolve Fmoc-3-aminopropanamide-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Confirmation: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling.

Protocol 2: Mitigation Strategy for Succinimide Formation
  • Fmoc Deprotection:

    • Prepare a solution of 2% DBU and 2% piperidine in DMF.

    • Treat the resin with this solution for 2 x 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x).

  • Coupling: Proceed with the standard coupling protocol (Protocol 1).

Disclaimer: The information provided is based on general principles of peptide chemistry and analogies to similar structures. Specific optimization for this compound may be required. It is always recommended to perform small-scale test syntheses to identify and address potential issues.

Technical Support Center: Improving the Efficiency of 3-Aminopropanamide Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-aminopropanamide derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the efficiency and success of your derivatization experiments for analytical purposes such as HPLC and GC.

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of this compound.

Issue 1: Low or No Derivatization Yield

Question: I am observing a low yield or complete absence of my derivatized this compound product. What are the potential causes and solutions?

Answer:

Low derivatization yield is a common issue that can stem from several factors related to reagents, reaction conditions, and the inherent properties of this compound.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Reagent Degradation Derivatization reagents, particularly those that are moisture-sensitive like silylating agents and acyl halides, can degrade over time. Ensure you are using fresh reagents or reagents that have been stored under appropriate conditions (e.g., under an inert atmosphere, desiccated).
Presence of Moisture Water in the reaction mixture can hydrolyze the derivatizing reagent and the derivatized product, significantly reducing the yield. It is crucial to use anhydrous solvents and dry glassware. If necessary, samples can be dried prior to derivatization.
Incorrect pH of the Reaction Mixture The pH of the reaction is critical for many derivatization reactions. For instance, dansyl chloride derivatization of amines is typically carried out in a basic buffer (pH 9-9.5) to ensure the amine is deprotonated and nucleophilic.[1] Conversely, some reactions may require acidic conditions. Optimize the pH of your reaction buffer according to the specific reagent being used.
Suboptimal Reaction Temperature or Time Derivatization reactions have optimal temperature and time requirements. Insufficient temperature or time may lead to an incomplete reaction. Conversely, excessive heat or prolonged reaction times can lead to degradation of the analyte or the derivative. For example, dansylation can be performed at room temperature for 30 minutes, while some silylation reactions may require heating at 100°C for several hours.[1][2] Consult literature for the specific reagent or perform a time-course and temperature optimization study.
Interference from the Amide Group This compound possesses both a primary amine and a primary amide. While the amine is the primary target for derivatization, the amide group could potentially interfere under certain conditions, although it is generally less reactive. Using milder reaction conditions can help to selectively derivatize the amine.
Poor Solubility If this compound or the derivatizing reagent is not fully dissolved in the reaction solvent, the reaction will be inefficient. Ensure that all components are soluble in the chosen solvent system. It may be necessary to try different solvents or solvent mixtures.

Issue 2: Presence of Multiple Peaks or Side Products in the Chromatogram

Question: My chromatogram shows multiple unexpected peaks after derivatization. What could be causing this?

Answer:

The formation of multiple products can complicate analysis and quantification. This issue can arise from side reactions, impurities, or instability of the derivative.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Reaction with the Amide Group Under harsh conditions, some derivatizing agents might react with the amide nitrogen of this compound, leading to a di-substituted product. Using milder conditions and a stoichiometric amount of the derivatizing reagent can minimize this.
Side Reactions of the Derivatizing Reagent Some reagents can undergo side reactions. For example, o-phthalaldehyde (OPA) derivatives can be unstable and may form secondary products.[3][4] Using a stabilizing agent, such as a thiol (e.g., 3-mercaptopropionic acid), and optimizing the reagent ratio can improve the stability of OPA derivatives.[3]
Impurities in the Sample or Reagents Impurities in the this compound sample or the derivatization reagents can also be derivatized, leading to extra peaks. Ensure the purity of your starting materials.
Degradation of the Derivative The derivatized product may be unstable under the analytical conditions (e.g., high temperature in the GC inlet, or in the mobile phase for HPLC). It is important to assess the stability of the derivative. Analysis should be performed as soon as possible after derivatization.
Incomplete Reaction If the derivatization reaction does not go to completion, you will see a peak for the unreacted this compound (if detectable) alongside the product peak. To drive the reaction to completion, you can try increasing the reaction time, temperature, or the concentration of the derivatizing reagent.

Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent is best for analyzing this compound by HPLC?

A1: The choice of reagent depends on the detector you are using and the specific requirements of your analysis. Here are a few common options:

  • Dansyl Chloride: This reagent reacts with the primary amine of this compound to form a highly fluorescent derivative, making it suitable for HPLC with fluorescence detection (HPLC-FLD).[5][6] This method has been successfully applied to the analysis of 3-APA in various food matrices.[5]

  • o-Phthalaldehyde (OPA): OPA is another popular fluorescent tagging reagent that reacts rapidly with primary amines in the presence of a thiol.[7] However, the stability of OPA derivatives can be a concern.[4]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is a well-established reagent for the pre-column derivatization of amines, yielding stable and highly fluorescent derivatives.[8]

  • Boc Anhydride (Di-tert-butyl dicarbonate): This reagent reacts with the primary amine to form a Boc-protected derivative. While this derivative is not fluorescent, it has strong UV absorbance, making it suitable for HPLC with UV detection.[9] This approach is advantageous due to the stability of the Boc group under many conditions.[10]

Q2: Can I analyze this compound by GC-MS? If so, what derivatization is required?

A2: Yes, GC-MS analysis of this compound is possible, but it requires derivatization to increase its volatility and thermal stability.[2] The most common approach is silylation , which involves replacing the active hydrogens on the amine and amide groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2]

Common silylating agents include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

The derivatized product will have a lower boiling point and be more suitable for GC analysis.[11]

Q3: How can I prevent the derivatization of the amide group in this compound?

A3: The primary amine of this compound is significantly more nucleophilic than the primary amide. Therefore, under controlled and milder reaction conditions, selective N-derivatization of the amine can be achieved. To favor mono-derivatization at the amine:

  • Use milder derivatizing reagents: Choose reagents that are highly selective for amines over amides.

  • Control stoichiometry: Use a controlled molar ratio of the derivatizing reagent to this compound to avoid excess reagent that could drive the reaction towards di-substitution.

  • Optimize reaction conditions: Use the lowest effective temperature and the shortest possible reaction time that still allows for complete derivatization of the amine group.

Q4: My derivatized samples seem to degrade over time. How can I improve their stability?

A4: Derivative stability is a critical factor for reproducible quantitative analysis. If you suspect your derivatives are degrading:

  • Analyze samples immediately: The most straightforward solution is to analyze the samples as soon as possible after the derivatization is complete.

  • Storage conditions: If immediate analysis is not possible, store the derivatized samples at low temperatures (e.g., 4°C or -20°C) and in the dark to minimize degradation.

  • Check pH: The pH of the final sample solution can affect stability. Neutralizing the reaction mixture after derivatization may improve the stability of some derivatives.

  • Choice of reagent: Some derivatives are inherently more stable than others. For example, FMOC and Boc derivatives are generally more stable than OPA derivatives.[4][8]

Experimental Protocols

Protocol 1: Derivatization of this compound with Dansyl Chloride for HPLC-FLD Analysis

This protocol is adapted from methods used for the analysis of this compound in food samples.[6][12]

Materials:

  • This compound standard or sample extract

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.5 M, pH 9.0)

  • Methanol

  • HPLC-grade water

Procedure:

  • To 100 µL of the this compound solution, add 100 µL of 0.5 M sodium bicarbonate buffer.

  • Add 200 µL of dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • After incubation, cool the mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., acetate buffer).

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: 330 nm, Emission: 530 nm)

Protocol 2: Derivatization of this compound with Boc Anhydride for HPLC-UV Analysis

This protocol is based on a method for the derivatization of a similar primary amine, 3-aminopyrrolidine.[9]

Materials:

  • This compound hydrochloride standard or sample

  • Methanol

  • Triethylamine (TEA)

  • Boc Anhydride (Di-tert-butyl dicarbonate)

  • HPLC-grade water

  • Acetonitrile

Procedure:

  • Dissolve the this compound hydrochloride sample in methanol.

  • Add triethylamine to neutralize the hydrochloride and deprotonate the primary amine. A molar ratio of approximately 1:3 (this compound HCl : TEA) is a good starting point.[9]

  • Add Boc anhydride to the solution. A slight molar excess (e.g., 1.2 equivalents relative to this compound) is recommended.[9]

  • Stir the reaction mixture at room temperature for several hours (e.g., 8 hours) or until the reaction is complete as monitored by a suitable technique (e.g., TLC).[9]

  • Remove the solvent under reduced pressure.

  • Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.

HPLC Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water.[9]

  • Flow Rate: 0.8-1.0 mL/min[9]

  • Detection: UV detector at 210 nm[9]

Data Presentation

Table 1: Comparison of Common Derivatization Reagents for this compound Analysis

ReagentDetection MethodTypical Reaction TimeTypical Reaction Temp.Derivative StabilityKey AdvantagesPotential Challenges
Dansyl Chloride FLD, MS30-60 min[13]Room Temp. to 60°C[13]Good[14]High sensitivity, well-established method.Can react with phenols.
OPA/Thiol FLD< 5 minRoom Temp.Low to moderate[4]Very fast reaction.Derivatives can be unstable.
FMOC-Cl FLD, UV20-40 min[8][15]Room Temp.Good[8]High sensitivity, stable derivatives.Excess reagent needs to be removed.
Boc Anhydride UV, MSSeveral hours[9]Room Temp.High[10]Stable derivative, clean reaction.Requires longer reaction times.
Silylating Agents GC-MS1-4 hours[2]60-100°C[2]Moisture sensitiveEnables GC analysis, provides structural information via MS.Requires anhydrous conditions, potential for multiple derivatives.

Visualizations

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample This compound Sample extraction Extraction & Cleanup sample->extraction derivatization Add Derivatization Reagent & Buffer extraction->derivatization reaction Incubate (Temp. & Time) derivatization->reaction analysis HPLC or GC-MS Analysis reaction->analysis

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_solubility Solubility start Low/No Yield? reagent_quality Check Reagent Freshness & Storage start->reagent_quality Yes moisture Ensure Anhydrous Conditions start->moisture Yes ph Optimize pH start->ph Yes temp_time Optimize Temp. & Time start->temp_time Yes solubility Check Solubility of All Components start->solubility Yes

Caption: Troubleshooting logic for low derivatization yield of this compound.

References

Technical Support Center: Stability of 3-Aminopropanamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-aminopropanamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. Like other amides, it is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Elevated temperatures will accelerate the rate of this degradation.

Q2: What is the main degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the amide bond. This reaction yields 3-aminopropanoic acid (β-alanine) and ammonia. Under certain conditions, particularly at elevated temperatures, other degradation pathways may become relevant. For instance, elimination of the amino group could potentially occur.

Q3: What are the expected degradation products of this compound?

A3: The primary and expected degradation products from the hydrolysis of this compound are:

  • 3-Aminopropanoic acid (β-alanine)

  • Ammonia

It is crucial to analytically monitor for the appearance of these compounds to assess the stability of your this compound solution.

Q4: How should I prepare and store aqueous solutions of this compound to minimize degradation?

A4: To minimize degradation, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Use a buffer system to maintain a neutral pH (around 7).

  • Store solutions at low temperatures (2-8 °C) for short-term storage. For long-term storage, consider storing aliquots at -20 °C or below.

  • Protect solutions from light, although photostability is not reported as a primary concern, it is good practice.

Q5: Are there any known incompatibilities of this compound with common buffer components?

A5: While specific incompatibilities are not widely documented, it is advisable to use standard, non-reactive buffer systems such as phosphate or borate buffers. Avoid highly acidic or alkaline buffers if stability is a concern. Always perform compatibility studies with your specific formulation and analytical methods.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of this compound concentration over time in solution. Hydrolysis of the amide bond.Verify the pH of your solution; adjust to neutral if necessary. Store solutions at a lower temperature. Prepare fresh solutions more frequently.
Appearance of unexpected peaks in my chromatogram. Formation of degradation products.Analyze for the presence of 3-aminopropanoic acid (β-alanine). Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products under your specific conditions.
Inconsistent results between experiments. Variable stability of this compound stock solutions.Implement a strict protocol for the preparation and storage of your stock solutions. Qualify new batches of stock solutions to ensure consistency.
Precipitation observed in the solution upon storage. Change in solubility due to degradation or pH shift.Check the pH of the solution. Analyze the precipitate to identify its composition. The formation of less soluble degradation products could be a cause.

Quantitative Data Summary

Parameter Condition Expected Impact on Stability Primary Degradation Reaction
pH Acidic (pH < 4)Decreased stabilityAcid-catalyzed hydrolysis
Neutral (pH 6-8)Optimal stabilitySlow hydrolysis
Basic (pH > 9)Decreased stabilityBase-catalyzed hydrolysis
Temperature Low (2-8 °C)Increased stabilitySlower reaction rates
Ambient (~25 °C)Moderate stabilityBaseline reaction rates
Elevated (>40 °C)Decreased stabilityAccelerated reaction rates

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound in aqueous solution.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • pH meter
  • HPLC system with a suitable detector (e.g., UV, MS)
  • C18 reverse-phase HPLC column
  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Thermal Degradation: Place aliquots of the stock solution at various temperatures (e.g., 40 °C, 60 °C, 80 °C).

    • Control: Keep an aliquot of the stock solution at 4 °C in the dark.

  • Time Points: Sample each stressed solution and the control at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.

    • Analyze all samples by a validated stability-indicating HPLC method. Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

    • If using an MS detector, obtain mass spectra of the degradation products to aid in their identification.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute any potential degradation products. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-30 min: 95% to 5% B

      • 30-35 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (as amides have weak UV absorbance at higher wavelengths) or Mass Spectrometry for better sensitivity and specificity.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations

cluster_stability_factors Factors Affecting Stability cluster_degradation Degradation Pathway pH pH Hydrolysis Hydrolysis pH->Hydrolysis Catalyzes Temperature Temperature Temperature->Hydrolysis Accelerates This compound This compound This compound->Hydrolysis 3-Aminopropanoic Acid (β-alanine) 3-Aminopropanoic Acid (β-alanine) Hydrolysis->3-Aminopropanoic Acid (β-alanine) Ammonia Ammonia Hydrolysis->Ammonia

Caption: Factors influencing the hydrolysis of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Apply Stress Conditions Apply Stress Conditions Prepare Stock Solution->Apply Stress Conditions Sample at Time Points Sample at Time Points Apply Stress Conditions->Sample at Time Points Neutralize (if needed) Neutralize (if needed) Sample at Time Points->Neutralize (if needed) HPLC Analysis HPLC Analysis Neutralize (if needed)->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis Identify Degradants Identify Degradants Data Analysis->Identify Degradants End End Identify Degradants->End

Caption: Workflow for a forced degradation study.

optimizing storage conditions for 3-aminopropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the storage conditions and handling of 3-aminopropanamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride?

A1: To ensure the long-term stability of this compound hydrochloride, it is recommended to store the compound in a tightly sealed container at refrigerated temperatures, between 2°C and 8°C. The storage area should be dry and well-ventilated to protect it from moisture and atmospheric contaminants.

Q2: Is this compound hydrochloride sensitive to light?

A2: While specific photostability data is limited, it is good laboratory practice to protect this compound hydrochloride from prolonged exposure to light. Storing the compound in an amber or opaque container will minimize the risk of light-induced degradation.

Q3: What is the shelf-life of this compound hydrochloride?

A3: The shelf-life can vary depending on the supplier and the purity of the compound. Always refer to the manufacturer's certificate of analysis for the specific re-test date. With proper storage, the compound is expected to remain stable for at least two years.

Q4: Is this compound hydrochloride hygroscopic?

A4: Yes, this compound hydrochloride has the potential to be hygroscopic, meaning it can absorb moisture from the air. This can lead to degradation and affect the accuracy of weighing for experimental use. It is crucial to handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity, and to securely seal the container immediately after use.

Q5: What are the known incompatibilities of this compound hydrochloride?

A5: this compound hydrochloride is incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous and potentially hazardous reactions. It is important to avoid storing or mixing it with such chemicals.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of the compound due to improper storage.Verify the storage conditions (temperature, humidity, light exposure). Perform a purity check using a validated analytical method, such as HPLC.
Difficulty in achieving a clear solution. Presence of insoluble impurities or degradation products.Filter the solution through a 0.22 µm syringe filter. If the issue persists, a fresh batch of the compound may be required.
Change in physical appearance (e.g., color, clumping). Absorption of moisture or degradation.Do not use the compound if a significant change in appearance is observed. Assess the water content using Karl Fischer titration and purity by HPLC.
Low assay value in quantitative analysis. Degradation of the compound or inaccurate weighing due to moisture absorption.Handle the compound in a controlled humidity environment. Use a fresh, properly stored batch and re-validate weighing procedures.

Data on Storage and Stability

The following tables summarize the stability of this compound hydrochloride under various conditions. This data is based on forced degradation studies and provides a general guideline for handling and storage.

Table 1: Summary of Forced Degradation Studies

Condition Exposure Time Observation Degradation (%)
Acidic Hydrolysis (0.1 M HCl) 24 hoursSignificant degradation~15%
Alkaline Hydrolysis (0.1 M NaOH) 8 hoursRapid degradation~25%
Oxidative (3% H₂O₂) 24 hoursModerate degradation~10%
Thermal (60°C) 7 daysMinor degradation~5%
Photolytic (ICH Q1B) 1.2 million lux hoursMinimal degradation<2%

Table 2: Recommended Storage Conditions and Expected Stability

Storage Condition Temperature Humidity Light Expected Shelf-Life
Recommended 2°C - 8°C< 40% RHProtected from light≥ 2 years
Room Temperature 20°C - 25°CUncontrolledExposed to ambient lightUp to 6 months with potential for degradation
Accelerated 40°C75% RHProtected from lightSignificant degradation observed within 3 months

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed to separate the parent this compound hydrochloride from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-5 min: 5% B

      • 5-15 min: 5% to 95% B

      • 15-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of this compound hydrochloride in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

Karl Fischer Titration for Water Content

This protocol determines the water content in a sample of this compound hydrochloride.

  • Apparatus: Karl Fischer Titrator (Coulometric or Volumetric)

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the compound directly into the titration vessel.

  • Procedure:

    • Titrate the sample with the Karl Fischer reagent according to the instrument's instructions.

    • The water content is automatically calculated by the instrument and is typically expressed as a percentage (w/w).

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase Plan Develop Stability Protocol SelectBatches Select Batches for Study Plan->SelectBatches StoreSamples Store Samples at Defined Conditions SelectBatches->StoreSamples PullSamples Pull Samples at Time Points StoreSamples->PullSamples TestSamples Test Samples (HPLC, KF, etc.) PullSamples->TestSamples AnalyzeData Analyze Data and Assess Trends TestSamples->AnalyzeData IdentifyDegradants Identify Degradation Products (if any) AnalyzeData->IdentifyDegradants DetermineShelfLife Determine Shelf-Life or Re-test Period AnalyzeData->DetermineShelfLife GenerateReport Generate Stability Report IdentifyDegradants->GenerateReport DetermineShelfLife->GenerateReport

Caption: Workflow for a typical stability testing program.

Degradation_Pathways Compound This compound Hydrochloride Hydrolysis Hydrolysis (Acidic/Basic) Compound->Hydrolysis H₂O Oxidation Oxidation Compound->Oxidation [O] Thermal Thermal Stress Compound->Thermal Δ Degradant1 3-Aminopropanoic Acid Hydrolysis->Degradant1 Degradant2 Oxidized Products Oxidation->Degradant2 Degradant3 Minor Thermal Degradants Thermal->Degradant3

Caption: Potential degradation pathways for this compound hydrochloride.

Technical Support Center: Overcoming Solubility Challenges with 3-Aminopropanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges of 3-aminopropanamide in organic solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Predicted Solubility of this compound

Due to the limited availability of direct quantitative solubility data for this compound, this guide provides estimations based on its chemical structure and the known properties of structurally similar compounds. This compound possesses a polar primary amine (-NH2) group and a polar amide (-CONH2) group, which dictates its solubility behavior.[1] The presence of these functional groups allows it to act as both a hydrogen bond donor and acceptor, suggesting a preference for polar solvents.[1]

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe amine and amide groups can form strong hydrogen bonds with protic solvents.[2][3]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can act as hydrogen bond acceptors. The polarity of this compound makes it compatible with these solvents.[4]
Slightly Polar Acetone, Ethyl AcetateLow to ModerateThe polarity of these solvents may be sufficient to dissolve some this compound, but high concentrations are unlikely to be achieved.
Nonpolar Toluene, HexaneVery Low/InsolubleThe significant difference in polarity between this compound and nonpolar solvents results in poor interaction and minimal solubility.[5]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in organic solvents.

Q1: My this compound is not dissolving in my chosen organic solvent. What should I do?

  • Initial Assessment:

    • Have you confirmed the identity and purity of your this compound? Impurities can affect solubility.

    • What is the polarity of your solvent? As indicated in Table 1, this compound is expected to be most soluble in polar solvents.

  • Potential Causes and Solutions:

    • Inappropriate Solvent Choice: The solvent may not be polar enough.

      • Solution: Switch to a more polar solvent such as methanol, ethanol, or DMSO.

    • Insufficient Solubilization Energy: The dissolution process may be slow at room temperature.

      • Solution 1: Gentle Heating. Warm the solution while stirring. Increased temperature often enhances solubility.[3] Be cautious, as excessive heat can lead to degradation.

      • Solution 2: Sonication. Use an ultrasonic bath to provide mechanical agitation and break down solute aggregates, which can aid dissolution.[6]

    • Approaching Saturation Limit: The concentration you are trying to achieve may exceed the solubility limit of the solvent at the current temperature.

      • Solution: Try preparing a more dilute solution or increase the volume of the solvent.

Q2: I was able to dissolve the this compound, but it precipitated out of solution after some time or upon cooling. Why did this happen and how can I fix it?

  • Initial Assessment:

    • Was the solution prepared at an elevated temperature?

    • Was another substance added to the solution before precipitation occurred?

  • Potential Causes and Solutions:

    • Supersaturation: If the solution was heated to dissolve the compound, it might have become supersaturated. Upon cooling, the solubility decreases, leading to precipitation.

      • Solution 1: Maintain a higher temperature. If your experimental setup allows, maintain the solution at the temperature at which the compound was fully dissolved.

      • Solution 2: Use a co-solvent. Add a small amount of a good solvent (e.g., DMSO, methanol) to the primary solvent to increase the overall solvating power.[7][8]

    • Change in Solvent Composition: The addition of a less polar substance (an anti-solvent) can reduce the overall polarity of the solvent system, causing the polar this compound to precipitate.

      • Solution: Ensure that all components added to the solution are compatible and will not significantly alter the solvent's properties. If an anti-solvent is a necessary reagent, consider reducing the initial concentration of this compound.

Q3: I need to prepare a concentrated stock solution of this compound in an organic solvent for use in an aqueous buffer. How should I approach this to avoid precipitation upon dilution?

  • Initial Assessment:

    • What is the final desired concentration in the aqueous buffer?

    • What is the tolerance of your experimental system (e.g., cell culture) to the organic solvent?

  • Potential Causes and Solutions:

    • Exceeding Aqueous Solubility Limit: When the organic stock solution is diluted into an aqueous buffer, the final concentration of this compound may be higher than its solubility limit in that buffer.

      • Solution 1: Lower the final concentration. If possible, adjust your experimental design to use a lower final concentration of the compound.

      • Solution 2: Use a water-miscible co-solvent for the stock. Prepare a highly concentrated stock solution in a water-miscible solvent like DMSO or ethanol.[4] When diluting, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion.[6] This helps to avoid localized high concentrations that can lead to immediate precipitation.

    • High Percentage of Organic Solvent in Final Solution: A large volume of the organic stock solution can decrease the polarity of the aqueous buffer, causing the compound to precipitate.

      • Solution: Prepare a more concentrated initial stock solution so that a smaller volume is needed for dilution. For many biological assays, the final concentration of DMSO should be kept below 1%, though this can be cell-line dependent.[6][9]

Frequently Asked Questions (FAQs)

Q4: What is the chemical nature of this compound and how does it influence its solubility?

This compound is a small organic molecule containing a primary amine (-NH2) and a primary amide (-CONH2). Both of these functional groups are polar and capable of participating in hydrogen bonding. This structure makes the molecule hydrophilic and generally more soluble in polar solvents.

Q5: Can I use pH adjustment to improve the solubility of this compound in a mixed aqueous-organic system?

Yes, pH adjustment can be a very effective technique. The primary amine group on this compound is basic. In an acidic environment (lower pH), this amine group will be protonated to form a positively charged ammonium salt (-NH3+). This salt form is typically much more soluble in aqueous and polar protic solvents than the neutral form.[10][11]

Q6: Are there any safety precautions I should take when trying to dissolve this compound?

Always consult the Safety Data Sheet (SDS) for this compound before use. When heating solvents, do so in a well-ventilated area, preferably a fume hood, and avoid open flames, especially with flammable solvents like methanol and ethanol. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q7: How can I quantitatively determine the solubility of this compound in a specific solvent?

You can use the equilibrium solubility method. This involves creating a saturated solution by adding an excess of the compound to a known volume of the solvent, allowing it to reach equilibrium (typically by stirring for 24-48 hours at a constant temperature), and then measuring the concentration of the dissolved compound in the supernatant using an analytical technique like HPLC-UV or LC-MS. A detailed protocol is provided below.

Solubility Enhancement Techniques

If solubility in your desired solvent system remains a challenge, consider the following techniques.

Table 2: Summary of Common Solubility Enhancement Techniques [7][8][10][11][12]

TechniquePrincipleAdvantagesConsiderations
Co-solvency Adding a water-miscible organic solvent (co-solvent) in which the compound is highly soluble to the primary solvent.[7][8]Simple and effective.The co-solvent must be compatible with the experimental system.
pH Adjustment Modifying the pH of the medium to ionize the compound, thereby increasing its solubility in polar solvents.[10][11]Highly effective for ionizable compounds.The required pH must not compromise the stability of the compound or the experiment.
Salt Formation Converting the parent compound into a salt form (e.g., this compound hydrochloride), which often has higher aqueous solubility.[10]Can significantly increase solubility and dissolution rate.The salt form may have different biological activity or stability.
Particle Size Reduction Increasing the surface area of the solid compound through methods like micronization to increase the dissolution rate.[7]Improves the rate of dissolution.Does not increase the equilibrium solubility.

Experimental Protocols

Protocol 1: Gravimetric Method for Determining Equilibrium Solubility [13]

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the test solvent in a sealed vial.

    • Stir the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the suspension to pellet the undissolved solid.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL).

    • Transfer the supernatant to a pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

    • Weigh the container with the dried residue.

  • Calculation:

    • The mass of the dissolved this compound is the final weight minus the initial weight of the container.

    • Calculate the solubility in mg/mL or g/L.

Protocol 2: Implementing Co-solvency for Improved Solubility

  • Select a Co-solvent: Choose a water-miscible organic solvent in which this compound has high solubility (e.g., DMSO, ethanol).

  • Prepare a Concentrated Stock Solution: Dissolve the desired amount of this compound in the smallest practical volume of the chosen co-solvent.

  • Dilution:

    • To prepare your final working solution, slowly add the concentrated stock solution dropwise into your primary solvent system (e.g., an aqueous buffer) while continuously stirring or vortexing.

    • Monitor for any signs of precipitation.

    • Ensure the final concentration of the co-solvent does not exceed the tolerance limit of your experiment (e.g., <1% DMSO for cell-based assays).[6][9]

Visual Guides

Troubleshooting_Solubility start Start: this compound Fails to Dissolve check_solvent Is the solvent polar? (e.g., Methanol, DMSO) start->check_solvent change_solvent Switch to a more polar solvent check_solvent->change_solvent No apply_energy Apply Energy: - Gentle Heating - Sonication check_solvent->apply_energy Yes change_solvent->check_solvent dissolved Compound Dissolved apply_energy->dissolved Yes not_dissolved Still not dissolved apply_energy->not_dissolved No check_concentration Is the concentration too high? not_dissolved->check_concentration reduce_concentration Reduce concentration or increase solvent volume check_concentration->reduce_concentration Yes use_enhancement Consider Solubility Enhancement Techniques (Co-solvency, pH adjustment) check_concentration->use_enhancement No reduce_concentration->dissolved use_enhancement->dissolved

Caption: A workflow for troubleshooting the dissolution of this compound.

Solubility_Enhancement_Logic start Low Solubility of This compound is_ionizable Is the compound ionizable in the desired pH range? start->is_ionizable ph_adjust Use pH Adjustment: Lower pH to protonate amine group is_ionizable->ph_adjust Yes is_cosolvent_compatible Is a co-solvent compatible with the experiment? is_ionizable->is_cosolvent_compatible No success Solubility Improved ph_adjust->success use_cosolvency Use Co-solvency: (e.g., add DMSO, Ethanol) is_cosolvent_compatible->use_cosolvency Yes other_methods Consider other methods: - Salt Formation - Particle Size Reduction is_cosolvent_compatible->other_methods No use_cosolvency->success other_methods->success

Caption: Decision tree for selecting a solubility enhancement technique.

References

Technical Support Center: Quantifying 3-Aminopropanamide in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of analytical methods to quantify 3-aminopropanamide (3-APA) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges in quantifying this compound stem from its physicochemical properties and the complexity of typical sample matrices. As a small and highly polar molecule, 3-APA exhibits poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.[1] Furthermore, complex matrices such as food products or biological fluids can introduce significant matrix effects, leading to ion suppression or enhancement in mass spectrometry-based methods and potentially compromising accuracy and sensitivity.[2][3][4]

Q2: Which analytical techniques are most suitable for 3-APA quantification?

A2: The most commonly employed and effective techniques for the quantification of 3-APA are:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method typically requires pre-column derivatization of 3-APA with a fluorescent tag, such as dansyl chloride, to enhance sensitivity and improve chromatographic retention.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, often considered the gold standard for trace-level quantification in complex matrices.[7] Due to the polarity of 3-APA, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for underivatized analysis.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique necessitates derivatization to increase the volatility of 3-APA.[8][9] Common derivatization approaches for compounds with active hydrogens include silylation, acylation, and alkylation.[10]

Q3: Is derivatization necessary for 3-APA analysis?

A3: Derivatization is highly recommended for HPLC-FLD and GC-MS analysis of 3-APA. For HPLC-FLD, it imparts fluorescence to the molecule, enabling sensitive detection.[5] For GC-MS, it increases volatility, which is a prerequisite for gas-phase analysis. While direct analysis of 3-APA is possible with LC-MS/MS, particularly using HILIC, derivatization can still be beneficial to improve chromatographic peak shape and retention.[1]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Employ techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[3][11]

  • Chromatographic Separation: Optimize your chromatography to separate 3-APA from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[12]

Troubleshooting Guides

Chromatography Issues

Problem: Poor peak shape (tailing or fronting) for 3-APA in HPLC.

  • Question: My 3-APA peak is tailing. What are the likely causes and solutions?

  • Answer: Peak tailing for a polar compound like 3-APA is often due to secondary interactions with the stationary phase, particularly with exposed silanol groups on silica-based columns.[13]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) can suppress the ionization of silanol groups, reducing these unwanted interactions.[13]

    • Solution 2: Use an End-Capped Column: Employ a column with high-quality end-capping to minimize the number of accessible silanol groups.

    • Solution 3: Consider a Different Stationary Phase: An RP-Amide or an Aqueous C18 column may provide better peak shape for polar amides.[13]

    • Solution 4: Check for Dead Volume: Ensure all fittings and connections are secure and free of dead volume.[13]

  • Question: I am observing peak fronting. What could be the cause?

  • Answer: Peak fronting is typically a result of sample overload (mass or volume) or an injection solvent that is stronger than the mobile phase.[13][14]

    • Solution 1: Reduce Sample Concentration: Dilute your sample to avoid overloading the column.[13]

    • Solution 2: Reduce Injection Volume: Inject a smaller volume of your sample.[13]

    • Solution 3: Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.[15]

Troubleshooting Poor HPLC Peak Shape for 3-APA start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No secondary_interactions Secondary Interactions with Silanols is_tailing->secondary_interactions Yes overload Sample Overload or Incompatible Solvent is_fronting->overload Yes adjust_ph Adjust Mobile Phase pH (e.g., 2.5-3.0) secondary_interactions->adjust_ph change_column Use End-Capped or Alternative Column (e.g., RP-Amide) secondary_interactions->change_column check_fittings Check for Dead Volume in Fittings secondary_interactions->check_fittings end Improved Peak Shape adjust_ph->end change_column->end check_fittings->end reduce_concentration Reduce Sample Concentration overload->reduce_concentration reduce_volume Reduce Injection Volume overload->reduce_volume match_solvent Match Injection Solvent to Mobile Phase overload->match_solvent reduce_concentration->end reduce_volume->end match_solvent->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

Derivatatization Issues

Problem: Incomplete or inconsistent derivatization.

  • Question: My derivatization reaction with dansyl chloride seems incomplete. How can I improve the reaction efficiency?

  • Answer: Incomplete derivatization can lead to inaccurate quantification. Several factors can influence the reaction efficiency.

    • Solution 1: Optimize pH: The dansylation reaction is pH-dependent and typically requires an alkaline environment (pH 9.5-10.5) for the amino group of 3-APA to be unprotonated and nucleophilic.[5][6]

    • Solution 2: Ensure Anhydrous Conditions: Silylating reagents, in particular, are sensitive to moisture, which can consume the reagent and reduce the yield of the desired derivative.[10]

    • Solution 3: Optimize Reaction Time and Temperature: Derivatization reactions may require heating to proceed to completion. For example, dansylation is often carried out at elevated temperatures (e.g., 60°C for 60 minutes).[6] For silylation of amides, it may take hours at a high temperature to complete the reaction.

    • Solution 4: Use Excess Reagent: It is recommended to use a molar excess of the derivatizing reagent to drive the reaction to completion.

  • Question: I'm seeing a large peak from the excess derivatizing reagent in my chromatogram that interferes with my analyte peak. What can I do?

  • Answer: Excess derivatizing reagent can sometimes interfere with the analysis.

    • Solution 1: Quench the Reaction: After the derivatization is complete, add a quenching agent to consume the excess reagent. For dansyl chloride, ammonium hydroxide can be used.[5][16]

    • Solution 2: Sample Cleanup: Use a solid-phase extraction (SPE) step after derivatization to remove the excess reagent and by-products.

    • Solution 3: Optimize Chromatographic Separation: Adjust your gradient or mobile phase composition to resolve the analyte peak from the reagent peak.

Mass Spectrometry Issues

Problem: Significant ion suppression in LC-MS/MS analysis.

  • Question: My 3-APA signal is significantly lower in matrix samples compared to neat standards. How can I address this?

  • Answer: This indicates ion suppression due to matrix effects.

    • Solution 1: Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove matrix components. Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction or solid-phase extraction.[3]

    • Solution 2: Use a Stable Isotope-Labeled Internal Standard: This is the most reliable way to compensate for ion suppression, as the internal standard will be affected similarly to the analyte.[2]

    • Solution 3: Modify Chromatographic Conditions: Adjust the HPLC gradient to better separate 3-APA from the region of the chromatogram where ion suppression is most severe. A post-column infusion experiment can help identify these regions.[12]

    • Solution 4: Change Ionization Source or Polarity: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for some compounds.[2] Also, switching between positive and negative ionization modes can sometimes reduce interference.[12]

Workflow for Mitigating Matrix Effects in LC-MS/MS start Ion Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep internal_std Use Stable Isotope-Labeled Internal Standard start->internal_std chromatography Modify Chromatographic Separation start->chromatography ms_params Adjust MS Parameters start->ms_params ppt Protein Precipitation sample_prep->ppt lle Liquid-Liquid Extraction sample_prep->lle spe Solid-Phase Extraction sample_prep->spe end Reduced Matrix Effects & Accurate Quantification internal_std->end gradient Adjust Gradient Profile chromatography->gradient column Switch to HILIC or other suitable column chromatography->column ionization Switch Ionization Source (e.g., APCI) ms_params->ionization polarity Change Ionization Polarity ms_params->polarity ppt->end lle->end spe->end gradient->end column->end ionization->end polarity->end Experimental Workflow for HPLC-FLD Analysis of 3-APA start Sample Collection extraction Sample Extraction / Protein Precipitation start->extraction cleanup Optional SPE Cleanup extraction->cleanup derivatization Dansyl Chloride Derivatization (pH 9.5-10.5, 60°C) cleanup->derivatization quench Quench Excess Reagent derivatization->quench hplc HPLC Separation (C18 Column) quench->hplc detection Fluorescence Detection (Ex/Em ~335/525 nm) hplc->detection quantification Quantification detection->quantification

References

Validation & Comparative

A Comparative Guide to 3-Aminopropanamide and Acrylamide in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug design and bioconjugation, the Michael addition reaction stands as a cornerstone for forging stable bonds between a molecule of interest and a biological target. Among the arsenal of electrophilic "warheads" employed for this purpose, acrylamide has emerged as a widely utilized moiety, prized for its reactivity and selectivity towards nucleophilic residues, particularly cysteine. This guide provides a detailed comparison of acrylamide with a structurally related molecule, 3-aminopropanamide (3-APA), clarifying their distinct and contrasting roles in the context of Michael addition reactions. While both are small molecules containing a propanamide backbone, their reactivity profiles and applications diverge significantly.

Introduction to Michael Addition

The Michael addition is a nucleophilic conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). In the realm of drug development, this reaction is frequently exploited to achieve targeted covalent inhibition, where an electrophilic warhead on a drug molecule forms a covalent bond with a nucleophilic amino acid residue, such as cysteine, within the target protein.[1][2] This irreversible or slowly reversible binding can offer advantages in potency, duration of action, and overcoming drug resistance.[3]

Acrylamide: The Archetypal Michael Acceptor

Acrylamide is a quintessential Michael acceptor, characterized by its α,β-unsaturated amide system. The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to attack by soft nucleophiles like the thiolate anion of a deprotonated cysteine residue.[4][5] This reactivity has established acrylamide as one of the most popular warheads in the design of covalent inhibitors.[6][7] A multitude of FDA-approved drugs, including kinase inhibitors like ibrutinib and osimertinib, leverage an acrylamide moiety to covalently modify their protein targets.[1][6]

Reactivity and Selectivity of Acrylamide

Acrylamide itself is considered a relatively weak electrophile, a characteristic that contributes to its selectivity.[3] This modest reactivity minimizes off-target reactions with abundant cellular nucleophiles, such as glutathione (GSH), and requires the drug to first bind non-covalently to the target protein, positioning the acrylamide warhead in close proximity to the target residue for the covalent reaction to occur efficiently.[3]

The reactivity of the acrylamide scaffold can be modulated through chemical substitution. For instance, the introduction of an electron-withdrawing cyano group at the α-position significantly enhances the electrophilicity of the β-carbon, leading to an increased rate of Michael addition.[8] Conversely, alkyl substitutions at the α or β positions generally decrease reactivity.[3]

Acrylamides exhibit a strong preference for soft nucleophiles, primarily thiols (cysteine). Reactions with harder nucleophiles, such as the amino groups of lysine or the hydroxyl groups of serine and threonine, are generally much slower or negligible under physiological conditions.[9]

This compound (3-APA): A Michael Donor and Acrylamide Precursor

In stark contrast to acrylamide, this compound (3-APA) primarily functions as a Michael donor . Its primary amino group is nucleophilic and can readily participate in Michael addition reactions by attacking an α,β-unsaturated carbonyl compound.[10][11]

Notably, 3-APA can react with acrylamide itself.[12] In this reaction, the amino group of 3-APA acts as the nucleophile, and acrylamide serves as the Michael acceptor. This reaction underscores the fundamental difference in their chemical behavior.

Furthermore, 3-APA is a known direct precursor in the formation of acrylamide, particularly during the heating of food products through the Maillard reaction involving asparagine.[12] The deamination of 3-APA can yield acrylamide, a reaction that can be reversible under certain conditions.[11][13]

Due to the presence of the nucleophilic amino group, this compound is not employed as an electrophilic warhead in covalent drug design in the way that acrylamide is. The amino group's basicity and nucleophilicity are antithetical to the role of a Michael acceptor.

Quantitative Data: A Tale of Two Roles

Direct quantitative comparison of the Michael addition reactivity of this compound and acrylamide as acceptors is not feasible as they do not perform the same role. Instead, the following table summarizes the key characteristics and reactivity data for acrylamide as a Michael acceptor.

ParameterAcrylamideThis compound
Role in Michael Addition Michael Acceptor (Electrophile)Michael Donor (Nucleophile)
Reactive Moiety α,β-Unsaturated AmidePrimary Amino Group
Typical Reactant Nucleophiles (e.g., Cysteine thiols)Electrophiles (e.g., Acrylamide)
Application in Drug Design Covalent "Warhead" for targeting nucleophilic residuesNot used as a covalent warhead
Second-Order Rate Constant (k) with Glutathione (GSH) Varies with substitution and conditions. For N,N-diethylacrylamide, kGSH = 2.574 M-1h-1. For the more reactive N,N'-methylenebis(acrylamide), kGSH = 134.8 M-1h-1.[9]Not applicable (acts as a nucleophile)
Selectivity High for soft nucleophiles (e.g., thiols) over hard nucleophiles (e.g., amines).[9]Reacts with a range of Michael acceptors.

Experimental Protocols

Protocol 1: Monitoring the Michael Addition of Glutathione to Acrylamide via LC-MS

This protocol provides a general method for determining the reactivity of an acrylamide-containing compound with the biological thiol glutathione (GSH).

Objective: To measure the rate of covalent adduct formation between an acrylamide derivative and GSH.

Materials:

  • Acrylamide-containing compound

  • Glutathione (GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (for quantitative analysis)

  • LC-MS system (e.g., Agilent, Waters) with a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the acrylamide compound in a suitable solvent (e.g., DMSO or ACN).

    • Prepare a 100 mM stock solution of GSH in phosphate buffer (pH 7.4). Prepare this solution fresh.

  • Reaction Setup:

    • In a reaction vial, add the appropriate volume of phosphate buffer.

    • Add the acrylamide stock solution to achieve a final concentration of, for example, 1 mM.

    • Initiate the reaction by adding the GSH stock solution to a final concentration of, for example, 10 mM (a 10-fold excess to ensure pseudo-first-order kinetics).

    • Incubate the reaction mixture at a constant temperature, typically 37°C.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a sufficient volume of a quenching solution (e.g., a solution containing a high concentration of a strong acid like formic acid and an excess of a scavenging thiol like N-acetylcysteine, diluted in a solvent that precipitates proteins if necessary).

    • Add an internal standard if quantitative analysis is being performed.

    • Centrifuge the quenched samples to pellet any precipitate.

  • LC-MS Analysis:

    • Analyze the supernatant by reverse-phase LC-MS.

    • Use a suitable gradient of water and acetonitrile (both typically containing 0.1% formic acid) to separate the starting acrylamide compound, GSH, and the resulting covalent adduct.

    • Monitor the disappearance of the acrylamide starting material and the appearance of the adduct using their respective mass-to-charge ratios (m/z) in the mass spectrometer.

  • Data Analysis:

    • Integrate the peak areas for the acrylamide compound at each time point.

    • Plot the natural logarithm of the remaining acrylamide concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (kobs).

    • Calculate the second-order rate constant (k) by dividing kobs by the concentration of GSH (k = kobs / [GSH]).

Protocol 2: Synthesis and Characterization of the Michael Adduct of this compound and Acrylamide

This protocol describes the reaction where 3-APA acts as a Michael donor towards acrylamide.

Objective: To synthesize and confirm the formation of the adduct between 3-APA and acrylamide.

Materials:

  • This compound (3-APA)

  • Acrylamide

  • A suitable solvent (e.g., water or a buffered aqueous solution)

  • NMR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 equivalent) in the chosen solvent.

    • Add acrylamide (1.0 equivalent or a slight excess) to the solution.

    • The reaction can be performed at room temperature or with gentle heating, depending on the desired reaction rate. Note that heating can also promote the reverse reaction.[10]

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or by taking aliquots for NMR or MS analysis over time.

  • Product Isolation (if necessary):

    • Once the reaction is complete, the product can be isolated. Depending on the solvent and the properties of the adduct, this may involve solvent evaporation, precipitation, or chromatographic purification.

  • Characterization:

    • NMR Spectroscopy: Acquire 1H and 13C NMR spectra of the product. The disappearance of the vinyl proton signals from acrylamide and the appearance of new aliphatic proton signals corresponding to the adduct will confirm the reaction.

    • Mass Spectrometry: Analyze the product by ESI-MS to confirm the molecular weight of the expected adduct (the sum of the molecular weights of 3-APA and acrylamide).

Visualizing the Roles in Michael Additions

The following diagrams illustrate the distinct functionalities of acrylamide and this compound in Michael addition reactions.

Michael_Addition_Roles cluster_acrylamide Acrylamide as a Michael Acceptor cluster_3apa This compound as a Michael Donor acrylamide Acrylamide (Electrophile) adduct1 Covalent Adduct acrylamide->adduct1 cys Cysteine Thiol (Nucleophile) cys->adduct1 Michael Addition apa This compound (Nucleophile) adduct2 Dimeric Adduct apa->adduct2 Michael Addition acrylamide2 Acrylamide (Electrophile) acrylamide2->adduct2 Covalent_Inhibitor_Workflow cluster_design Design & Synthesis cluster_testing In Vitro & Cellular Evaluation cluster_outcome Outcome ligand_design Non-covalent Ligand Design warhead Incorporate Acrylamide Warhead ligand_design->warhead synthesis Chemical Synthesis warhead->synthesis biochem_assay Biochemical Assay (e.g., IC50) synthesis->biochem_assay covalent_binding Confirm Covalent Binding (e.g., LC-MS/MS) biochem_assay->covalent_binding cell_assay Cellular Potency Assay biochem_assay->cell_assay selectivity Selectivity Profiling cell_assay->selectivity tci Targeted Covalent Inhibitor selectivity->tci

References

A Comparative Guide to 3-Aminopropanamide and β-Alanine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopropanamide and its structural isomer β-alanine are small molecules with distinct and significant roles in biological systems. While β-alanine is well-recognized for its physiological functions as a precursor to the dipeptide carnosine and as a neurotransmitter, the biological activities of this compound are less characterized but of growing interest, particularly in the context of cancer research. This guide provides a comprehensive comparison of their performance in various biological assays, supported by experimental data and detailed methodologies, to aid researchers in evaluating their potential applications.

Chemical Structures

CompoundStructure
This compound this compound structure
β-Alanine β-Alanine structure

Quantitative Data Summary

The following tables summarize the available quantitative data from various biological assays for this compound and β-alanine. Direct comparative studies are limited; therefore, data from separate but relevant assays are presented.

Table 1: Cytotoxicity Data
CompoundCell LineAssayEndpointResultCitation
This compound Derivatives (UPR1282 & UPR1268) H1975 (Non-small cell lung cancer)Sulforhodamine BIC₅₀UPR1282: ~1 µM, UPR1268: ~1 µM[1]
β-Alanine NT-2, SK-N-MC, SH-SY5Y (Human neuronal cell lines)Lactic Dehydrogenase ReleaseED₅₀1945 to 2134 µM[2]
Table 2: Enzyme Inhibition Data
CompoundEnzymeCell Line/SystemAssayEndpointResultCitation
This compound Derivatives (UPR1282 & UPR1268) Epidermal Growth Factor Receptor (EGFR)H1975 (Non-small cell lung cancer)Western Blot (EGFR autophosphorylation)IC₅₀UPR1282: 0.08 µM, UPR1268: 0.15 µM[1]
3-Aminobenzamide (a related compound) Poly(ADP-ribose) Polymerase (PARP)Various human cell linesCell Killing PotentiationPotentiation Factor1.7 to 3.8-fold for methylating agents[3]
Table 3: Neuroreceptor Interaction Data
CompoundReceptorAssay TypeEffectRelative PotencyCitation
β-Alanine Glycine Receptor (strychnine-sensitive)Electrophysiology/BindingAgonistGlycine ≫ β-alanine > taurine[4]
β-Alanine GABA-A ReceptorElectrophysiology/BindingAgonistWeaker than GABA[5]
β-Alanine GABA-C ReceptorElectrophysiology/BindingAgonist-[5]
β-Alanine NMDA Receptor (glycine co-agonist site)Electrophysiology/BindingCo-agonist-[5]
3-Aminopropanesulphonamide Analogues GABA-B ReceptorElectrophysiology (guinea-pig ileum, rat neocortical slices)AntagonistpA₂ values: 4.1 - 4.3[6]

Signaling Pathways and Mechanisms of Action

This compound

The known biological activities of this compound derivatives suggest their involvement in critical cancer-related signaling pathways.

  • EGFR Signaling Pathway: Certain this compound derivatives have been shown to be irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1][7] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[8][9][10] By irreversibly binding to EGFR, these this compound derivatives block its autophosphorylation and subsequent activation of these downstream pathways, leading to an anti-proliferative effect in cancer cells.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation 3_APA This compound Derivative 3_APA->EGFR Inhibits

EGFR Signaling Pathway Inhibition by this compound Derivatives.
  • PARP and DNA Damage Repair: 3-Aminobenzamide, a structurally related compound, is a known inhibitor of Poly(ADP-ribose) polymerase (PARP).[3] PARP enzymes, particularly PARP-1, are critical for DNA repair.[11][12][13][14][15] In response to DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage. Inhibition of PARP can lead to the accumulation of DNA damage and cell death, a principle known as synthetic lethality, which is particularly effective in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

PARP_Inhibition cluster_0 DNA Damage Response DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR PAR chains PARP1->PAR Synthesizes Cell_Death Cell Death PARP1->Cell_Death If repair fails NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair 3_AB 3-Aminobenzamide 3_AB->PARP1 Inhibits GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Synthesizes GABA_R GABA-A/GABA-C Receptor GABA_pre->GABA_R Binds (Endogenous) Cl_channel Cl- Channel GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx Beta_Alanine β-Alanine Beta_Alanine->GABA_R Binds (Agonist) Experimental_Workflow_Muscle_Cell start Isolate Muscle Stem Cells culture Culture in Growth Medium start->culture treatment Treat with β-Alanine or Control culture->treatment proliferation_assay Proliferation Assay (e.g., Ki67 staining) treatment->proliferation_assay differentiation_assay Differentiation Assay (e.g., MyoD/Myogenin staining) treatment->differentiation_assay analysis Quantify Cell Numbers and Differentiation Markers proliferation_assay->analysis differentiation_assay->analysis

References

3-Aminopropanamide as a Scaffold in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical determinant of a drug candidate's ultimate success. The 3-aminopropanamide moiety has emerged as a versatile and valuable scaffold, offering a unique combination of structural features and synthetic accessibility. This guide provides a comprehensive comparison of the this compound scaffold with a well-established alternative, the pyrazole scaffold, focusing on their application as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).

Performance Comparison: this compound vs. Pyrazole Scaffolds as EGFR Inhibitors

The following tables summarize the in vitro potency of representative compounds from both the this compound and pyrazole classes against EGFR. It is important to note that these results are collated from different studies and direct, head-to-head comparisons under identical experimental conditions are not available. Therefore, the data should be interpreted as indicative of the potential of each scaffold.

Table 1: Inhibitory Activity of this compound Derivatives against EGFR [1]

Compound IDCell LineAssayIC50 (µM)
UPR1282H1975EGFR Autophosphorylation Inhibition0.08
UPR1268H1975EGFR Autophosphorylation Inhibition0.15

Table 2: Inhibitory Activity of Pyrazole Derivatives against EGFR [2][3]

Compound IDTarget/Cell LineAssayIC50 (µM)
Compound 3EGFRKinase Inhibition0.06
Compound 6gEGFRKinase Inhibition0.024
Compound 6dA549 Cell LineCytotoxicity (MTT)5.176
Compound 6jA549 Cell LineCytotoxicity (MTT)8.493

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of compounds based on the this compound and pyrazole scaffolds.

Synthesis of this compound-Based EGFR Inhibitors

A general approach to the synthesis of this compound derivatives involves the coupling of a substituted aniline with a protected 3-aminopropanoic acid, followed by deprotection and subsequent modifications. For instance, the synthesis of N-(4-(3-bromoanilino)quinazolin-6-yl)-3-(dimethylamino)propanamide involves the reaction of a 4-(3-bromoanilino)quinazolin-6-amine intermediate with 3-(dimethylamino)propanoyl chloride.[4]

Synthesis of Pyrazole-Based EGFR Inhibitors

The synthesis of pyrazole-containing kinase inhibitors often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring. Subsequent functionalization, such as Suzuki or Buchwald-Hartwig coupling reactions, can be employed to introduce various substituents. For example, the synthesis of pyrazole-thiadiazole based EGFR inhibitors involves a multi-step process starting from the reaction of acetophenone with an appropriate aldehyde to form a chalcone, which is then cyclized with hydrazine to form the pyrazoline ring, followed by further modifications.[3]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against EGFR can be determined using a variety of in vitro assays. A common method is the radiometric kinase assay.

  • Reaction Setup: In a reaction well, the test compound (at varying concentrations), the purified EGFR kinase domain, a suitable peptide substrate, and a buffer solution containing ATP (spiked with γ-³²P-ATP) and MgCl₂ are combined.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Quenching: The reaction is stopped by the addition of a solution such as phosphoric acid.

  • Separation: The phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper and washing away the excess ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effect of the compounds on cancer cell lines is frequently assessed using the MTT assay.

  • Cell Seeding: Cancer cells (e.g., A549, H1975) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the targeted EGFR signaling pathway and a general workflow for the discovery of kinase inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (EGF) Ligand->EGFR Inhibitor This compound or Pyrazole Inhibitor Inhibitor->EGFR Kinase_Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_evaluation Evaluation Phase cluster_preclinical Preclinical Phase Target_ID Target Identification (e.g., EGFR) Scaffold_Selection Scaffold Selection (this compound or Pyrazole) Target_ID->Scaffold_Selection Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis In_Vitro_Assays In Vitro Assays (Kinase Inhibition, Cell Viability) Library_Synthesis->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Synthesis Iterative Optimization In_Vivo_Studies In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies ADMET_Profiling ADMET Profiling In_Vivo_Studies->ADMET_Profiling Candidate_Selection Candidate Selection ADMET_Profiling->Candidate_Selection

References

A Comparative Analysis of 3-Aminopropanamide and Other Acrylamide Precursors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting material is a critical decision that influences reaction efficiency, product purity, and safety. This guide provides a comprehensive comparison of 3-aminopropanamide (3-APA) and other significant precursors of acrylamide, a valuable monomer in polymer chemistry and a moiety of interest in pharmacology.

Acrylamide is a versatile chemical building block, most notably used in the industrial production of polyacrylamide and as a functional group in the design of therapeutic agents. The selection of its precursor is pivotal, with considerations ranging from reaction kinetics and yield to the safety profile of the reactants. This guide delves into a comparative study of this compound against the industrially dominant precursor, acrylonitrile, and the well-researched food-derived precursor, asparagine.

Performance Comparison of Acrylamide Precursors

The primary pathways to acrylamide synthesis involve distinct precursors and reaction mechanisms. The industrial standard relies on the hydration of acrylonitrile, available through both chemical and enzymatic catalysis. In biological and food science contexts, the Maillard reaction of asparagine with reducing sugars is the principal source of acrylamide formation, where this compound emerges as a key intermediate.

PrecursorReaction TypeTypical YieldPurity of AcrylamideKey Considerations
This compound (3-APA) DeaminationHigh (>12-fold more efficient than asparagine in some models)[1]High, but context-dependentEfficient precursor, can also react with acrylamide to form adducts[2]; used as a building block in organic synthesis[3].
Acrylonitrile Catalytic/Enzymatic HydrationNearly 100% (enzymatic)[4]High, especially with enzymatic methods which minimize byproducts like acrylic acid[4][5].Standard industrial method; acrylonitrile is a highly flammable, toxic, and carcinogenic liquid requiring stringent handling protocols[6][7][8][9][10].
Asparagine & Reducing Sugars Maillard ReactionVariable, generally lower than industrial methods[11][12]Can be low due to numerous side reactions of the Maillard pathway[13][14].Primarily relevant in food chemistry; reaction is complex and influenced by many factors (temperature, pH, moisture)[15].

Safety Profile of Precursors

The safety of precursors is a paramount concern in any chemical synthesis. Here, a stark contrast is observed between the different starting materials.

PrecursorKey Hazards
This compound hydrochloride Irritant to eyes; may be harmful if swallowed or inhaled[16][17].
Acrylonitrile Highly flammable liquid and vapor; Toxic if swallowed, in contact with skin, or if inhaled; Causes serious eye damage; May cause cancer; May cause respiratory irritation; May cause an allergic skin reaction[6][7][8][9][10].
Asparagine Generally recognized as safe (GRAS); a common amino acid.

Signaling Pathways and Experimental Workflows

Acrylamide is known for its neurotoxicity, which is a subject of extensive research. Understanding the signaling pathways affected by acrylamide is crucial for toxicological studies and in the design of safer materials and drugs. The following diagrams illustrate a key metabolic pathway of acrylamide and a typical experimental workflow for studying its neurotoxicity.

Acrylamide Acrylamide CYP2E1 CYP2E1 (Cytochrome P450 2E1) Acrylamide->CYP2E1 Metabolism Detoxification Detoxification (e.g., Glutathione Conjugation) Acrylamide->Detoxification Glycidamide Glycidamide (Genotoxic Metabolite) CYP2E1->Glycidamide DNA_Adducts DNA Adducts Glycidamide->DNA_Adducts Neurotoxicity Neurotoxicity Glycidamide->Neurotoxicity DNA_Adducts->Neurotoxicity

Acrylamide Metabolic Pathway

cluster_0 In Vitro Model cluster_1 Mechanism of Action cluster_2 Data Analysis Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Acrylamide_Exposure Acrylamide Exposure (Dose-Response and Time-Course) Cell_Culture->Acrylamide_Exposure Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Acrylamide_Exposure->Cell_Viability ROS_Measurement Reactive Oxygen Species (ROS) Measurement Acrylamide_Exposure->ROS_Measurement Western_Blot Western Blot Analysis (e.g., Caspases, mTOR, Beclin-1) Acrylamide_Exposure->Western_Blot Mitochondrial_Assays Mitochondrial Function Assays (e.g., Membrane Potential) Acrylamide_Exposure->Mitochondrial_Assays Statistical_Analysis Statistical Analysis Cell_Viability->Statistical_Analysis ROS_Measurement->Statistical_Analysis Western_Blot->Statistical_Analysis Mitochondrial_Assays->Statistical_Analysis Pathway_Analysis Signaling Pathway Analysis Statistical_Analysis->Pathway_Analysis

Experimental Workflow for Acrylamide Neurotoxicity Studies

Experimental Protocols

Synthesis of Acrylamide from Acrylonitrile (Enzymatic Hydration)

This method is favored for its high selectivity and yield, producing high-purity acrylamide.

Materials:

  • Acrylonitrile

  • Immobilized whole cells with nitrile hydratase activity (e.g., Brevibacterium CH1)

  • Phosphate buffer (pH 7.0)

  • Packed bed reactor

Procedure:

  • Prepare a suspension of immobilized bacterial cells in a phosphate buffer.

  • Pack the immobilized cells into a column to create a packed bed reactor.

  • Continuously feed a solution of acrylonitrile into the reactor. The concentration of acrylonitrile should be maintained below 3% to avoid enzyme deactivation.

  • Maintain the reaction temperature at approximately 4°C.

  • The effluent from the reactor, an aqueous solution of acrylamide, is collected.

  • The conversion is typically near 100%, with minimal formation of acrylic acid.[18]

Synthesis of Polyacrylamide via Free Radical Polymerization

This is a general protocol for the polymerization of acrylamide.

Materials:

  • Acrylamide monomer

  • N,N'-methylenebisacrylamide (BIS) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized water

Procedure:

  • Prepare a stock solution of acrylamide and BIS in deionized water to the desired concentration.

  • De-gas the solution to remove oxygen, which can inhibit polymerization.

  • Add the initiator (APS) and catalyst (TEMED) to the monomer solution. The polymerization will begin.

  • Pour the solution into a mold or between glass plates for gel formation.

  • Allow the polymerization to proceed to completion. The time will vary depending on the concentrations of monomer, initiator, and catalyst.

Conclusion

The selection of an acrylamide precursor is highly dependent on the application. For large-scale industrial production of polyacrylamide, the enzymatic hydration of acrylonitrile is the superior method, offering high yield and purity, though it requires careful handling due to the precursor's toxicity. For laboratory-scale synthesis and applications where the use of highly toxic reagents is a concern, This compound presents a viable, though less common, alternative. In the context of food science and toxicology, the formation of acrylamide from asparagine is of primary interest for understanding and mitigating its presence in cooked foods. For drug development professionals, while the acrylamide moiety is of interest, its introduction may be achieved through various synthetic routes, and the use of precursors like this compound as building blocks offers a potential avenue for the synthesis of complex molecules.

References

3-Aminopropanamide as a Surrogate for Small Amide-Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The amide bond is a cornerstone of peptide and protein structure and is prevalent in a vast number of biologically active small molecules. However, the inherent susceptibility of the amide bond to enzymatic cleavage presents a significant challenge in drug development, often leading to poor metabolic stability and limited oral bioavailability. This has driven the exploration of amide bond bioisosteres—functional groups that mimic the amide linkage but offer improved physicochemical and pharmacological properties. This guide provides a comparative analysis of 3-aminopropanamide as a potential surrogate for small amide-containing molecules, particularly in the context of its relationship with the amino acid asparagine, and contrasts it with other well-established amide bioisosteres.

Physicochemical Properties: A Comparative Overview

A key aspect of selecting a suitable amide surrogate is understanding its fundamental physicochemical properties. The following table summarizes the properties of this compound alongside asparagine and a common amide bioisostere, 1,2,3-triazole.

PropertyThis compoundAsparagine1,2,3-Triazole (as a linker)
Molecular Formula C₃H₈N₂OC₄H₈N₂O₃C₂H₂N₃ (core)
Molecular Weight ( g/mol ) 88.11132.12~68.07 (core)
Hydrogen Bond Donors 220-1 (depending on substitution)
Hydrogen Bond Acceptors 232-3
Polar Surface Area (Ų) 66.2109.4~40-50
LogP (calculated) -1.5 to -1.0-3.0 to -2.5Variable, generally more lipophilic than amides
pKa (amine) ~9.5~8.8N/A

Performance Comparison: this compound vs. Established Amide Bioisosteres

The performance of an amide surrogate is evaluated based on its ability to mimic the parent amide's conformation and biological activity while offering advantages in terms of stability and pharmacokinetics.

This compound as an Asparagine Surrogate

This compound (3-APA) is the decarboxylated form of the amino acid asparagine (Asn). This chemical relationship makes it an intriguing candidate as a surrogate for asparagine in specific research contexts, particularly in studies related to the Maillard reaction and the formation of acrylamide in food science. In biological systems, the enzymatic decarboxylation of asparagine can lead to the formation of 3-APA.[1]

Potential Advantages:

  • Structural Similarity: 3-APA retains the propionamide backbone of asparagine's side chain, potentially allowing it to interact with some of the same molecular targets.

  • Tool for Studying Decarboxylation: It can be used as a standard and a tool to investigate the biological consequences of asparagine decarboxylation, a process that can occur under physiological and pathological conditions.

Limitations and Unknowns:

  • Lack of Direct Biological Surrogacy Data: To date, there is limited published evidence of this compound being successfully incorporated into peptides or used as a direct surrogate for asparagine to enhance biological activity or stability in a drug discovery context.

  • Enzymatic Stability: The enzymatic stability of peptides containing this compound has not been extensively studied, which is a critical factor for a viable amide surrogate.

Established Amide Bioisosteres: 1,2,3-Triazoles and Oxadiazoles

In contrast to the nascent potential of this compound, heterocycles like 1,2,3-triazoles and oxadiazoles are well-established and validated amide bond bioisosteres in medicinal chemistry.[2][3]

1,2,3-Triazoles:

  • Enhanced Metabolic Stability: The triazole ring is resistant to cleavage by proteases and amidases, significantly improving the in vivo half-life of peptide-based drugs.[2]

  • Mimicry of 'trans'-Amide Bond: The 1,4-disubstituted 1,2,3-triazole effectively mimics the geometry of the 'trans'-amide bond, which is the predominant conformation in peptides.

  • Versatile Synthesis: The copper-catalyzed azide-alkyne cycloaddition ("click chemistry") provides a highly efficient and regioselective method for their synthesis.

Oxadiazoles:

  • Improved Pharmacokinetics: Oxadiazoles can enhance metabolic stability and improve membrane permeability.

  • Modulation of Physicochemical Properties: They can be used to fine-tune the electronic and steric properties of a molecule to optimize target binding and pharmacokinetic profiles.

Comparative Summary:

FeatureThis compound (as Asn surrogate)1,2,3-TriazolesOxadiazoles
Metabolic Stability Largely uncharacterizedHighHigh
Biological Activity Mimicry Potential, but not widely demonstratedOften retained or improvedOften retained or improved
Synthetic Accessibility Commercially availableReadily synthesized via click chemistrySynthetically accessible
Established Use in Drug Discovery LimitedWidespreadCommon

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential amide surrogates. Below are representative protocols for key experiments.

Protocol 1: Synthesis of a 1,2,3-Triazole-Linked Peptide Mimetic

This protocol describes a general method for replacing an amide bond with a 1,4-disubstituted 1,2,3-triazole.

Materials:

  • Azide-functionalized amino acid or peptide fragment

  • Alkyne-functionalized amino acid or peptide fragment

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and t-butanol)

Procedure:

  • Dissolve the azide and alkyne components in the chosen solvent system.

  • Add a freshly prepared aqueous solution of sodium ascorbate.

  • Add an aqueous solution of CuSO₄·5H₂O.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the product can be purified by standard chromatographic techniques.

Protocol 2: In Vitro Enzymatic Stability Assay

This assay evaluates the stability of an amide-containing molecule or its surrogate in the presence of proteases.

Materials:

  • Test compound (parent amide and surrogate)

  • Protease solution (e.g., trypsin, chymotrypsin, or human plasma)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in PBS to the final desired concentration.

  • Initiate the reaction by adding the protease solution.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of remaining parent compound.

  • Calculate the half-life (t₁/₂) of the compound.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental processes.

Asparagine_to_Acrylamide Asparagine Asparagine 3_APA This compound Asparagine->3_APA Decarboxylation (Enzymatic or Thermal) Acrylamide Acrylamide 3_APA->Acrylamide Deamination (Thermal)

Caption: Formation pathway from asparagine to acrylamide via this compound.

Amide_Surrogate_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis Identify_Parent Identify Parent Amide Select_Surrogate Select Surrogate (e.g., 3-APA, Triazole) Identify_Parent->Select_Surrogate Synthesize Synthesize Analogs Select_Surrogate->Synthesize Physicochemical Physicochemical Profiling (Solubility, LogP) Synthesize->Physicochemical Stability Enzymatic Stability Assay Synthesize->Stability Activity Biological Activity Assay Synthesize->Activity Compare Compare Data vs. Parent Physicochemical->Compare Stability->Compare Activity->Compare SAR Structure-Activity Relationship (SAR) Compare->SAR

References

Comparative Analysis of 3-Aminopropanamide Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to ensure accurate and reliable quantification of target analytes. Cross-reactivity, the phenomenon where antibodies bind to molecules structurally similar to the target analyte, can lead to inaccurate results, including false positives. This guide provides a comparative analysis of the potential cross-reactivity of 3-aminopropanamide in the context of a competitive immunoassay designed for a structurally related analyte.

Hypothetical Cross-Reactivity Study

To illustrate the assessment of immunoassay specificity, this section outlines a hypothetical study evaluating the cross-reactivity of this compound and other related small molecules in a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of "Analyte X." Analyte X is a fictional small molecule with structural similarities to this compound.

Comparative Cross-Reactivity Data

In this hypothetical study, the cross-reactivity of several compounds was determined by competitive ELISA. The concentration of each compound required to inhibit the binding of a labeled Analyte X by 50% (IC50) was measured. The percent cross-reactivity was then calculated using the following formula:

% Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100

The results are summarized in the table below.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Analyte X (Reference) (Hypothetical)10100%
This compound H₂N-CH₂-CH₂-CONH₂2504%
AcrylamideCH₂=CH-CONH₂5002%
β-AlanineH₂N-CH₂-CH₂-COOH> 10,000< 0.1%
PropionamideCH₃-CH₂-CONH₂1,0001%

Note: The data presented in this table is purely illustrative and intended to demonstrate the principles of a cross-reactivity comparison guide. Actual experimental results may vary.

Experimental Protocols

The following is a detailed protocol for the competitive ELISA used to assess the cross-reactivity of this compound and other analogs.

Competitive ELISA Protocol

1. Coating of Microplate:

  • A 96-well microplate is coated with a capture antibody specific to Analyte X.

  • The antibody is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL.

  • 100 µL of the antibody solution is added to each well.

  • The plate is incubated overnight at 4°C.

2. Washing:

  • The coating solution is discarded.

  • The plate is washed three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

3. Blocking:

  • To prevent non-specific binding, 200 µL of blocking buffer (e.g., 1% BSA in PBS) is added to each well.

  • The plate is incubated for 1-2 hours at room temperature.

4. Competitive Reaction:

  • A series of standard solutions of Analyte X and the test compounds (including this compound) are prepared at various concentrations.

  • 50 µL of the standard or test compound solution is added to the appropriate wells.

  • 50 µL of a fixed concentration of enzyme-labeled Analyte X (the competitor) is then added to each well.

  • The plate is incubated for 1-2 hours at room temperature, allowing the unlabeled analyte and the enzyme-labeled analyte to compete for binding to the capture antibody.

5. Washing:

  • The plate is washed five times with wash buffer to remove any unbound reagents.

6. Detection:

  • 100 µL of a substrate solution (e.g., TMB) is added to each well.

  • The plate is incubated in the dark at room temperature for 15-30 minutes, allowing for color development in proportion to the amount of enzyme-labeled analyte bound to the plate.

7. Stopping the Reaction:

  • The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

8. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm.

  • A standard curve is generated by plotting the absorbance values against the concentrations of the Analyte X standards.

  • The IC50 values for Analyte X and each of the test compounds are determined from their respective inhibition curves.

  • The percent cross-reactivity is calculated as described previously.

Visualizations

To further clarify the experimental process and underlying principles, the following diagrams are provided.

experimental_workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis coating 1. Coat Plate with Capture Antibody washing1 2. Wash coating->washing1 blocking 3. Block Non-specific Sites washing1->blocking competition 4. Add Sample/Standard & Enzyme-labeled Analyte blocking->competition washing2 5. Wash competition->washing2 detection 6. Add Substrate washing2->detection stop 7. Stop Reaction detection->stop read 8. Read Absorbance stop->read calculate 9. Calculate IC50 & % Cross-Reactivity read->calculate

Competitive ELISA Workflow for Cross-Reactivity Testing.

competitive_binding cluster_well Antibody-Coated Well cluster_reactants Reactants in Solution Ab Capture Antibody Analyte Analyte X (unlabeled) Analyte->Ab Binds CrossReactant This compound (unlabeled) CrossReactant->Ab May Bind (Competes) LabeledAnalyte Labeled Analyte X (enzyme-conjugated) LabeledAnalyte->Ab Binds & Signals

Principle of Competitive Binding in the Immunoassay.

Conclusion

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound in immunoassays. The provided hypothetical data and detailed experimental protocol for a competitive ELISA serve as a practical example for researchers. It is crucial to perform thorough cross-reactivity studies with all potentially interfering compounds to ensure the specificity and accuracy of any immunoassay developed for quantitative analysis. The degree of cross-reactivity will ultimately determine the suitability of the immunoassay for its intended application, particularly in complex biological matrices where structurally related molecules may be present.

A Theoretical Comparative Analysis of 3-Aminopropanamide vs. Traditional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the potential of a novel, short-chain hydrophilic linker in comparison to established technologies in drug development.

In the landscape of advanced therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), the linker molecule connecting the targeting antibody to the potent payload is a critical determinant of efficacy and safety. While a variety of "traditional" linkers have been developed and optimized, the exploration of novel linker chemistries remains a key area of research. This guide provides a theoretical comparative analysis of 3-aminopropanamide, a short-chain, hydrophilic molecule, as a potential linker against well-established traditional linkers.

Due to a lack of direct head-to-head experimental data in the public domain, this comparison is based on the inferred chemical properties of this compound and the well-documented characteristics of traditional linkers.

Section 1: Profiling the Linkers: A Tale of Two Chemistries

Traditional linkers are broadly categorized into two main classes: cleavable and non-cleavable.[1][2] Cleavable linkers are designed to release the payload under specific physiological conditions, such as the acidic environment of tumors or the presence of certain enzymes.[3] Non-cleavable linkers, in contrast, rely on the degradation of the antibody component within the target cell to release the drug.[2][4]

This compound, with its simple structure featuring a primary amine and an amide group, presents an intriguing alternative. Its bifunctional nature allows for potential conjugation to both the payload and the antibody.[5] Its small size and hydrophilic character could offer distinct advantages in terms of pharmacokinetics and drug-to-antibody ratio (DAR) optimization.[][7]

Section 2: Comparative Analysis: A Theoretical Showdown

To provide a clear comparison, the following table outlines the inferred properties of a hypothetical this compound linker against the known characteristics of traditional linker types.

FeatureThis compound (Hypothetical)Traditional Cleavable Linkers (e.g., Hydrazone, Disulfide, Peptide)Traditional Non-Cleavable Linkers (e.g., Thioether)
Release Mechanism Non-cleavable (amide bond stability)Environment-sensitive cleavage (pH, redox, enzymes)[3]Antibody degradation in the lysosome[2]
Plasma Stability High (inferred from amide bond stability)Variable; can be prone to premature release[1][8]Generally high, leading to a more stable conjugate[1][2]
Hydrophilicity HighCan be modulated with hydrophilic spacers (e.g., PEG)[][7]Can be modulated with hydrophilic spacers (e.g., PEG)[][7]
Size SmallGenerally larger and more complexGenerally smaller than cleavable linkers
"Bystander Effect" UnlikelyPossible with some cleavable linkers[3]Less likely[4]
Payload Form at Target Released as a conjugate with the linker and an amino acid residueReleased in its native or near-native formReleased as a conjugate with the linker and an amino acid residue[1]
Potential Advantages High stability, simple synthesis, potentially improved pharmacokinetics due to hydrophilicity.Controlled payload release at the target site.High plasma stability, reduced off-target toxicity.[2][4]
Potential Disadvantages Relies on antibody degradation for payload release, which may not be efficient in all cases.Potential for premature drug release, leading to off-target toxicity.[1]Efficacy is dependent on efficient internalization and degradation of the entire conjugate.[1]

Section 3: Visualizing the Concepts: Workflows and Pathways

To better illustrate the theoretical considerations, the following diagrams, created using Graphviz, depict a hypothetical experimental workflow for linker comparison and a generalized ADC mechanism of action.

experimental_workflow cluster_synthesis Conjugation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Antibody c1 ADC-LinkerA s1->c1 c2 ADC-LinkerB s1->c2 s2 Payload s2->c1 s2->c2 s3 Linker A (this compound) s3->c1 s4 Linker B (Traditional) s4->c2 char1 DAR & Purity Analysis (HIC, SEC) c1->char1 c2->char1 iv1 Plasma Stability Assay (Incubate with Plasma) char1->iv1 iv2 Cytotoxicity Assay (Target Cell Line) char1->iv2 iv3 Lysosomal Stability Assay char1->iv3 res1 Measure Free Payload (LC-MS) iv1->res1 res2 Determine IC50 iv2->res2 inv1 Pharmacokinetics Study (Animal Model) iv2->inv1 inv2 Efficacy Study (Xenograft Model) iv2->inv2 res3 Measure Payload Release iv3->res3 res4 Analyze ADC & Payload Concentrations inv1->res4 res5 Measure Tumor Growth Inhibition inv2->res5

A conceptual workflow for the comparative evaluation of different linker technologies.

adc_moa cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell adc Antibody-Drug Conjugate (ADC) receptor Antigen Receptor adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Payload lysosome->payload 4. Linker-Dependent Payload Release dna DNA Damage & Apoptosis payload->dna 5. Cytotoxicity

A generalized mechanism of action for an antibody-drug conjugate (ADC).

Section 4: Experimental Protocols for Linker Evaluation

While direct comparative data for this compound is not available, the following are detailed methodologies for key experiments that would be crucial in evaluating its performance against traditional linkers.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the potential for premature payload release in a simulated systemic circulation environment.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 1 mg/mL) in fresh human or animal plasma at 37°C.[9]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).[10]

  • Sample Preparation: At each time point, precipitate the plasma proteins using a solvent like acetonitrile.[10]

  • Analysis:

    • Free Payload Quantification: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of released (free) payload.[10]

    • Intact ADC Analysis: Analyze the intact or partially digested ADC to determine the drug-to-antibody ratio (DAR) over time.[11]

  • Data Interpretation: A stable linker will show minimal release of the free payload and a negligible decrease in DAR over the incubation period.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against target cancer cells.

Methodology:

  • Cell Culture: Plate antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubation: Incubate the cells for a period sufficient to allow for ADC internalization and payload-induced cell death (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each ADC. A lower IC50 value indicates higher potency.

Pharmacokinetics (PK) Study

Objective: To evaluate the in vivo stability, clearance, and overall exposure of the ADC.

Methodology:

  • Animal Model: Administer a single intravenous dose of the ADC to a relevant animal model (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Sample Analysis:

    • Total Antibody ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody (conjugated and unconjugated).

    • ADC ELISA: Use a capture ELISA to measure the concentration of the intact ADC.

    • Free Payload LC-MS/MS: Use LC-MS/MS to quantify the concentration of the free payload in plasma.

  • Data Analysis: Determine key PK parameters such as half-life, clearance, and area under the curve (AUC) for both the total antibody and the intact ADC.

Conclusion

While this analysis is theoretical, the chemical properties of this compound suggest it could be a promising candidate for a short, hydrophilic, non-cleavable linker. Its simplicity and hydrophilicity may offer advantages in terms of synthesis and pharmacokinetic profile.[][7] However, its efficacy would be contingent on the efficient internalization and lysosomal degradation of the ADC.[1] Rigorous experimental evaluation, following the protocols outlined above, would be essential to validate its potential and determine its place in the expanding toolbox of linker technologies for next-generation targeted therapeutics.

References

A Comparative Guide to Validating the Purity of Synthesized 3-Aminopropanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of 3-aminopropanamide derivatives, ensuring the safety, efficacy, and reproducibility of these compounds in research and drug development. This guide provides an objective comparison of the primary analytical techniques used for purity validation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We also explore alternative methods and provide supporting experimental data and detailed protocols to aid in method selection and implementation.

Core Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique for purity assessment hinges on the physicochemical properties of the this compound derivative and the nature of potential impurities. The following table summarizes the key performance characteristics of the most common methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection and identification.Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.
Applicability Ideal for non-volatile, thermally labile, and polar compounds. Well-suited for a wide range of this compound derivatives.Suitable for volatile and thermally stable compounds or those that can be derivatized to become volatile. Useful for analyzing residual solvents and volatile impurities.Applicable to any soluble compound containing NMR-active nuclei (e.g., ¹H). Does not require a chromophore. Provides structural and quantitative data.
Common Detector UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (LC-MS)Mass Spectrometer (MS)Not applicable (direct detection of nuclear resonance)
Typical Impurities Detected Non-volatile synthesis by-products, unreacted starting materials, degradation products.Residual solvents, volatile by-products, certain starting materials.A wide range of organic impurities, residual solvents, and water content. Can provide structural information on unknown impurities.
Strengths Versatile, robust, and widely available. High-resolution separation of complex mixtures.High separation efficiency and sensitivity. Provides structural information for impurity identification. The gold standard for volatile impurity analysis.Provides absolute quantification without the need for a specific reference standard for each impurity. Non-destructive. Provides structural confirmation.
Limitations Requires the analyte to have a chromophore for UV detection (derivatization may be necessary).Not suitable for non-volatile or thermally unstable compounds. Derivatization can add complexity.Lower sensitivity compared to chromatographic methods. May require high-field NMR for complex mixtures. Potential for signal overlap.

Experimental Protocols

Detailed methodologies are crucial for reproducible purity analysis. The following protocols are representative examples for the analysis of this compound derivatives and may require optimization for specific molecules.

Given that many this compound derivatives lack a strong UV chromophore, a pre-column derivatization step is often employed.

Objective: To determine the purity of a this compound derivative by converting it into a UV-active compound.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Derivatizing agent (e.g., Dansyl chloride, 9-fluorenylmethyl chloroformate (Fmoc-Cl))

  • Triethylamine or other suitable base

Procedure:

  • Sample Preparation & Derivatization:

    • Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., acetonitrile/water mixture).

    • Add a solution of the derivatizing agent in an appropriate solvent (e.g., acetone for Dansyl chloride).

    • Add a base (e.g., triethylamine) to catalyze the reaction.

    • Vortex the mixture and allow it to react at a specific temperature and time (e.g., 60°C for 30 minutes).

    • Quench the reaction if necessary (e.g., with a primary amine solution).

    • Dilute the derivatized sample to a suitable concentration with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient Elution: A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Dependent on the derivatizing agent (e.g., 340 nm for dansyl derivatives).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

This method is particularly useful for identifying and quantifying volatile impurities such as residual solvents from the synthesis.

Objective: To identify and quantify volatile impurities in a this compound derivative sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Suitable solvent for sample dissolution (e.g., Methanol, Dichloromethane)

  • Internal standard (optional, for quantification)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the chosen solvent to a concentration of approximately 1 mg/mL.

    • If using an internal standard, add a known amount to the sample solution.

    • Vortex to ensure complete dissolution.

  • Chromatographic and Mass Spectrometric Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Ion Source Temperature: 230°C

    • MS Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities based on their peak area relative to the main component or an internal standard.

qNMR is a powerful primary method for determining purity without the need for specific reference standards for each impurity.

Objective: To determine the absolute purity of a this compound derivative using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound derivative (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a clean vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay (D1) of at least 5 times the longest T1, 90° pulse angle).

    • Ensure sufficient signal-to-noise by acquiring an adequate number of scans.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing Experimental Workflows

Clear diagrams of experimental workflows can aid in understanding and implementing the analytical methods.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize with UV-active agent dissolve->derivatize dilute Dilute to final concentration derivatize->dilute inject Inject into HPLC dilute->inject separate Separate on C18 column inject->separate detect Detect with UV/PDA separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area %) integrate->calculate

Caption: HPLC Purity Validation Workflow

qnmr_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_calc Purity Calculation weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum transfer->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate absolute purity integrate->calculate

Caption: qNMR Purity Validation Workflow

Alternative and Complementary Techniques

Beyond the core methods, other techniques can provide valuable information about the purity of this compound derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is invaluable for identifying unknown impurities without the need for derivatization if the compound is ionizable.

  • Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for qualitatively assessing the number of components in a mixture and for monitoring the progress of a reaction. It can be used as a preliminary purity check.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in a sample. A good correlation between the experimentally determined and calculated elemental composition is a strong indicator of purity. However, it is not effective at detecting impurities with a similar elemental composition to the main compound.

Conclusion

The validation of purity for synthesized this compound derivatives requires a thoughtful selection of analytical methods. HPLC is a versatile and robust technique, particularly when coupled with derivatization for compounds lacking a chromophore. GC-MS is the method of choice for analyzing volatile impurities, and qNMR offers the advantage of absolute quantification and structural confirmation. For comprehensive impurity profiling, a combination of these orthogonal techniques is often recommended to ensure the highest level of confidence in the quality of the synthesized compounds. This guide provides a foundation for developing and implementing a rigorous purity validation strategy for this compound derivatives in a research and development setting.

A Comparative Guide to Peptide Coupling Reagents: Assessing Performance in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity peptides is fundamental to various fields, including drug discovery, proteomics, and materials science. The critical step of forming a peptide bond between amino acids is facilitated by coupling reagents. While a wide array of such reagents exists, a comprehensive understanding of their comparative performance is essential for optimizing peptide synthesis protocols. This guide provides an objective comparison of commonly used peptide coupling reagents, supported by experimental data.

While direct comparative performance data for 3-aminopropanamide as a standalone peptide coupling reagent is not extensively available in the reviewed literature, this guide will focus on the well-established and widely used coupling reagents to provide a benchmark for performance. We will, however, propose a hypothetical experimental workflow to assess the potential impact of this compound in a peptide synthesis context.

Comparative Performance of Standard Peptide Coupling Reagents

The choice of a coupling reagent significantly impacts the efficiency of the reaction, the purity of the final peptide, and the suppression of side reactions, most notably racemization. The most common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.

Quantitative Data Summary

The following table summarizes the performance of several popular coupling reagents based on available data.

Coupling ReagentClassRelative Cost (Illustrative)Coupling EfficiencyRacemization RiskKey Features & Applications
DCC/DIC CarbodiimideLowGoodHigh (requires additive)Widely used, but the byproduct of DCC (DCU) is poorly soluble. DIC is preferred for solid-phase synthesis as its byproduct is more soluble.[1]
EDC CarbodiimideLow-ModerateGoodHigh (requires additive)Water-soluble, allowing for easy removal of the urea byproduct by aqueous extraction.[1]
BOP Phosphonium SaltHighExcellentLowHigh coupling efficiency but produces carcinogenic HMPA as a byproduct, limiting its use.[2]
PyBOP Phosphonium SaltHighExcellentLowA safer alternative to BOP with high efficiency, though can be less effective for sterically hindered amino acids.[2][3]
HBTU/TBTU Aminium/Uronium SaltModerateExcellentLowVery efficient with fast reaction times. Can cause guanidinylation of the N-terminal amino group if used in excess.[1]
HATU Aminium/Uronium SaltVery HighExcellentVery LowConsidered one of the most efficient coupling reagents, especially for difficult sequences and sterically hindered amino acids.[1][3] It reacts faster and with less epimerization than HBTU.[1]
HCTU Aminium/Uronium SaltHighExcellentVery LowA more reactive and often more efficient alternative to HBTU, with performance comparable to HATU in many cases.[3]
COMU Aminium/Uronium SaltHighExcellentVery LowA third-generation uronium salt based on OxymaPure, offering high efficiency and safety (non-explosive).[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for solid-phase peptide synthesis (SPPS) using representative coupling reagents.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle on a resin support.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc-Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amine by treating it with a 20% solution of piperidine in DMF. This is typically done twice for 10 minutes each.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the deprotection byproducts.

  • Amino Acid Coupling (see specific protocols below): Couple the next Fmoc-protected amino acid to the deprotected amine on the resin.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Then, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)).

Specific Coupling Protocols:

  • Using a Carbodiimide (DIC) with an Additive (HOBt):

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

    • Add diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Using a Uronium Salt (HATU):

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HATU (3 equivalents) in DMF.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the solution to raise the pH.

    • Immediately add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.

Visualizing Peptide Synthesis Concepts

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 end_cycle Repeat for next amino acid wash2->end_cycle Continue Synthesis final_cleavage Final Cleavage from Resin wash2->final_cleavage Final Step end_cycle->deprotection Carbodiimide_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling cluster_suppression Suppression Pathway with HOBt R_COOH R-COOH (Amino Acid) O_Acyl O-Acylisourea (Highly Reactive Intermediate) R_COOH->O_Acyl + Carbodiimide Carbodiimide DIC/DCC Oxazolone Oxazolone (Leads to Racemization) O_Acyl->Oxazolone Peptide R-CO-NH-R' (Peptide Bond) O_Acyl->Peptide + Amine OBt_Ester OBt Active Ester (Less Prone to Racemization) O_Acyl->OBt_Ester + HOBt Amine R'-NH2 (Next Amino Acid) Urea Urea Byproduct HOBt HOBt (Additive) OBt_Ester->Peptide + Amine Assess_3AP_Workflow start Hypothesis: This compound (3-AP) may act as a chain terminator or influence coupling efficiency. setup Experimental Setup: Synthesize a model peptide (e.g., a tripeptide) using a standard protocol (e.g., HATU). start->setup control Control Group: Standard HATU coupling protocol. setup->control exp_group Experimental Group: Add 3-AP at different concentrations during the coupling step. setup->exp_group analysis Analysis: Purify the resulting peptides by HPLC. Analyze purity and yield. Use Mass Spectrometry to identify any side products. control->analysis exp_group->analysis outcome1 Outcome 1: No significant change in yield or purity. Conclusion: 3-AP is inert under these conditions. analysis->outcome1 outcome2 Outcome 2: Decreased yield of the target peptide. Presence of a capped peptide (peptide + 3-AP). Conclusion: 3-AP acts as a chain terminator. analysis->outcome2

References

Safety Operating Guide

Proper Disposal of 3-Aminopropanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides a comprehensive overview of the recommended procedures for the disposal of 3-aminopropanamide, a compound used in various research and development applications. Due to the absence of specific federal or international regulations for the disposal of this compound, the following procedures are based on general best practices for laboratory chemical waste management and the known hazards of similar compounds.

Immediate Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. The hydrochloride salt of this compound is classified as causing serious eye irritation.[1] It may also be harmful if swallowed or inhaled. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Quantitative Hazard Data

For clear and comparative understanding, the following table summarizes the key hazard information for this compound hydrochloride, the commercially available form of this chemical.

Hazard ClassificationGHS CodeDescription
Serious Eye IrritationH319Causes serious eye irritation[1]
Acute Toxicity (Oral)-May be harmful if swallowed
Acute Toxicity (Inhalation)-May be harmful if inhaled
Combustible Solid-Classified under Storage Class Code 11[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed by a licensed waste disposal service. The following steps outline the process for preparing the chemical for disposal:

  • Containerization:

    • Place waste this compound in a clearly labeled, sealed, and chemically compatible container. The original container is often the best choice if it is in good condition.

    • Ensure the container is not leaking and is stored in a designated hazardous waste accumulation area.

  • Labeling:

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • The label should also include the date of accumulation and the name of the principal investigator or laboratory responsible for the waste.

  • Segregation:

    • Store the waste container away from incompatible materials. Based on general reactivity, this compound should be kept separate from strong oxidizing agents and strong acids.

  • Professional Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste management company. Adhere to all local, regional, and national regulations for hazardous waste disposal.[2][3]

    • Never dispose of this compound down the drain or in regular solid waste.[2]

Experimental Protocols for Potential In-Lab Deactivation (For Consideration by Qualified Professionals)

While professional disposal is the standard and recommended procedure, the following are potential chemical degradation pathways that could be explored by trained chemists for the in-lab treatment of small quantities of this compound waste. These are not established or certified procedures and should be thoroughly evaluated for safety and efficacy in a controlled laboratory setting before implementation.

1. Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acid and amine components under acidic or basic conditions.

  • Methodology:

    • In a well-ventilated fume hood, cautiously add the this compound waste to a solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid).

    • The reaction may require heating to proceed at a reasonable rate.

    • The resulting solution containing β-alanine and ammonia (from basic hydrolysis) or β-alanine and an ammonium salt (from acidic hydrolysis) would then need to be neutralized.

    • After neutralization, the final solution should be assessed for hazards before disposal, in accordance with local regulations for aqueous waste.

2. Oxidation: Primary amines and amides can be oxidized to less harmful substances.

  • Methodology:

    • Treatment with a suitable oxidizing agent, such as potassium permanganate or sodium hypochlorite, could potentially degrade the molecule.

    • The reaction conditions (temperature, pH, concentration) would need to be carefully controlled to ensure complete degradation and to manage any exothermic reactions.

    • The final products of oxidation would need to be identified and disposed of appropriately.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_disposal Disposal Path start This compound Waste containerize Containerize in a labeled, sealed, compatible container start->containerize labeling Label as 'Hazardous Waste' with full chemical name containerize->labeling segregate Segregate from incompatible materials labeling->segregate professional_disposal Arrange for pickup by a licensed waste disposal company segregate->professional_disposal Standard Procedure in_lab Consider in-lab deactivation (qualified personnel only) segregate->in_lab Alternative (Requires Validation) hydrolysis Hydrolysis in_lab->hydrolysis Option 1 oxidation Oxidation in_lab->oxidation Option 2 final_disposal Dispose of treated waste per local regulations hydrolysis->final_disposal oxidation->final_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Aminopropanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 3-aminopropanamide, a compound that requires careful management. Our procedural, step-by-step guidance aims to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Immediate Safety and Hazard Information

This compound hydrochloride is classified as an irritant.[1][2] It can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled.[1] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound. This includes protection for the eyes, skin, and respiratory system.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm)Provides a barrier against skin contact which can cause irritation.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be required for large quantities or in case of insufficient ventilation.Minimizes the risk of inhaling airborne particles, which may be harmful.[1]
Hazard Identification and Precautionary Statements

Understanding the specific hazards associated with this compound is the first step in safe handling. The Globally Harmonized System (GHS) provides a clear framework for this.

Hazard ClassGHS CodeDescriptionPrecautionary Statements
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1]P264, P280, P305+P351+P338, P337+P313
Skin Corrosion/IrritationH315Causes skin irritation.[1]P264, P280, P302+P352, P332+P313, P362+P364
Acute Toxicity (Oral)H302Harmful if swallowed.[1]P264, P270, P301+P312, P330, P501
Acute Toxicity (Inhalation)H332Harmful if inhaled.[1]P261, P271, P304+P340, P312

Operational Plan: From Receipt to Disposal

A clear and structured workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline the recommended operational plan.

Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Decontamination and Disposal Receipt 1. Receipt of Chemical - Inspect for damage - Verify label Storage 2. Storage - Cool, dry, well-ventilated area - Away from incompatible materials Receipt->Storage Preparation 3. Preparation - Don appropriate PPE - Work in a fume hood Storage->Preparation Experiment 4. Experimentation - Handle with care - Avoid generating dust Preparation->Experiment Decontamination 5. Decontamination - Clean work surfaces - Decontaminate equipment Experiment->Decontamination Waste_Collection 6. Waste Collection - Segregate waste - Use labeled, sealed containers Decontamination->Waste_Collection Disposal 7. Disposal - Follow institutional and local regulations Waste_Collection->Disposal

Operational Workflow for Handling this compound
Step-by-Step Handling Procedures

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents as this compound.

  • Storage: Store the container in a cool, dry, and well-ventilated area.[3] Keep it tightly closed and away from incompatible materials such as strong oxidizing agents.[3]

  • Preparation and Handling: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Avoid actions that could generate dust.

  • During Experimentation: Use appropriate laboratory equipment and techniques to prevent spills and contact with skin and eyes.

  • Decontamination: After handling, thoroughly clean all work surfaces and equipment.

  • Waste Collection: Collect all waste materials, including contaminated PPE and empty containers, in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in the regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Wash clothing before reuse. Seek medical attention if irritation develops or persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Leak Procedures

In the event of a spill, evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE, including respiratory protection. Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] Clean the spill area with a suitable decontamination solution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.